molecular formula C6H14N4O2 B046771 Adipic dihydrazide CAS No. 1071-93-8

Adipic dihydrazide

Cat. No.: B046771
CAS No.: 1071-93-8
M. Wt: 174.2 g/mol
InChI Key: IBVAQQYNSHJXBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adipic dihydrazide (ADH) is a high-purity, aliphatic hydrazide compound prized in research for its exceptional utility as a versatile crosslinking agent and molecular spacer. Its primary mechanism of action involves the reaction of its two hydrazide termini with carbonyl groups, most notably aldehydes and ketones, to form stable hydrazone bonds. This bifunctionality makes ADH an indispensable tool in polymer science for the synthesis and modification of hydrogels, elastomers, and other macromolecular structures, where it introduces controlled crosslinks to enhance mechanical properties and stability. In the realm of bioconjugation, ADH serves as a critical linker for coupling biomolecules, such as antibodies, proteins, and enzymes, to various substrates, nanoparticles, or other molecules, often following an initial periodate oxidation step to generate aldehyde moieties on glycans. Furthermore, its application extends to carbohydrate chemistry for the modification of polysaccharides and in materials science for the development of functional surfaces and smart materials. Researchers value this compound for its well-defined reactivity, the water solubility it can impart to resulting conjugates, and the specific, stable linkages it facilitates, making it a cornerstone reagent for advanced investigations in biomaterial engineering, diagnostic assay development, and novel therapeutic carrier systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexanedihydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O2/c7-9-5(11)3-1-2-4-6(12)10-8/h1-4,7-8H2,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVAQQYNSHJXBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)NN)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044361
Record name Hexanedihydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0044361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Dry Powder, Pellets or Large Crystals; Liquid; Pellets or Large Crystals
Record name Hexanedioic acid, 1,6-dihydrazide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

1071-93-8
Record name Adipic dihydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1071-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adipic acid dihydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adipic dihydrazide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29542
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Adipic dihydrazide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3378
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexanedioic acid, 1,6-dihydrazide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexanedihydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0044361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Adipohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.727
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ADIPIC ACID DIHYDRAZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VK98I9YW5M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Adipic dihydrazide chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adipic dihydrazide (ADH) is a versatile, symmetrical, and bifunctional molecule widely utilized as a cross-linking agent, hardener, and chemical linker in a multitude of applications, ranging from industrial coatings to advanced drug delivery systems. Its high reactivity, stability, and biocompatibility make it an invaluable tool for researchers and professionals in various scientific disciplines. This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and key applications of this compound, with a focus on its role in polymer chemistry and drug development. Detailed experimental protocols and visual diagrams of core chemical processes are included to facilitate practical application and further research.

Chemical Structure and Identification

This compound, systematically named hexanedihydrazide, is characterized by a six-carbon aliphatic chain with a hydrazide group at each end. This symmetrical structure is fundamental to its function as a cross-linking agent.

  • IUPAC Name: hexanedihydrazide[1]

  • Synonyms: Adipic acid dihydrazide, Adipohydrazide, Adipyl hydrazide[1][2]

  • CAS Number: 1071-93-8[1][3][4]

  • Molecular Formula: C₆H₁₄N₄O₂[1][3][4]

  • Molecular Weight: 174.20 g/mol [1][3][4]

Chemical Structure:

synthesis Synthesis of this compound AdipicAcid Adipic Acid (or Dimethyl/Diethyl Adipate) Reaction Acylhydrazine Reaction AdipicAcid->Reaction HydrazineHydrate Hydrazine Hydrate HydrazineHydrate->Reaction Catalyst Catalyst (e.g., Potassium Hydrogen Sulfate, Concentrated Sulfuric Acid) Catalyst->Reaction catalysis ADH This compound Reaction->ADH reaction_mechanism Keto-Hydrazide Cross-linking Reaction PolymerKetone Polymer with Pendant Ketone Group Reaction Hydrazone Formation PolymerKetone->Reaction ADH This compound ADH->Reaction CrosslinkedPolymer Cross-linked Polymer Network Reaction->CrosslinkedPolymer Water Water (byproduct) Reaction->Water elimination ha_functionalization Workflow for Hyaluronic Acid Functionalization with ADH HA Hyaluronic Acid (HA) Activation Carboxyl Group Activation (e.g., with EDC/NHS) HA->Activation Coupling Amide Bond Formation Activation->Coupling ADH This compound ADH->Coupling HA_ADH HA-ADH Conjugate Coupling->HA_ADH Purification Dialysis HA_ADH->Purification FinalProduct Purified HA-ADH Purification->FinalProduct

References

Adipic dihydrazide synthesis and purification methods

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Purification of Adipic Dihydrazide (ADH)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (ADH), also known as hexanedihydrazide, is a symmetrical, bifunctional molecule widely utilized as a cross-linking agent, chemical intermediate, and hardener in various industrial and pharmaceutical applications.[1][2] It appears as a white to slightly yellow crystalline powder with a melting point of approximately 180-182°C.[3][4] Its moderate solubility in water and common organic solvents makes it versatile for both aqueous and solvent-based systems.[4][5]

In the pharmaceutical and drug development fields, ADH serves as a homobifunctional cross-linking reagent, particularly for coupling glycoproteins and other biomolecules after periodate (B1199274) oxidation.[6][7] It is also integral in creating hydrogels, often with hyaluronic acid, for sustained drug delivery systems.[8] Industrially, ADH is a crucial component in water-based emulsions, coatings, adhesives, and as a hardener for epoxy resins.[4][9] This guide provides a comprehensive overview of the primary synthesis routes and purification methodologies for producing high-purity ADH.

Synthesis Methodologies

The production of this compound can be broadly categorized into two primary strategies: a direct one-step synthesis from adipic acid and a two-step process involving esterification followed by hydrazinolysis. Several variations and alternative methods have also been developed to improve yield, purity, and environmental footprint.

One-Step Synthesis: Direct Hydrazinolysis of Adipic Acid

This is the most straightforward method, involving the direct reaction of adipic acid with hydrazine (B178648) hydrate (B1144303).[1][10] The reaction is typically exothermic and requires careful control.[11] While simple and easy to operate, the traditional one-step method often results in moderate yields, generally not exceeding 65% after purification, due to equilibrium limitations.[1][12]

Recent advancements have focused on improving yields by using catalysts and removing water generated during the reaction.

  • Catalytic Approach : The use of composite catalysts like ZnO/Al2O3 or solid acid molecular sieves (HY type) combined with continuous distillation to remove water can significantly shift the reaction equilibrium, achieving yields of over 90-95%.[12][13]

  • Solvent-Free Approach : A method involving the reaction of adipic acid with solid hydrazine carbazate (B1233558) under solvent-free conditions at 100°C has been reported to achieve yields greater than 95%.[6]

Two-Step Synthesis: Esterification and Hydrazinolysis

This method circumvents the equilibrium issues of the direct approach and generally produces higher yields, though it involves more complex processing.[12]

  • Esterification : Adipic acid is first reacted with an alcohol, such as methanol (B129727) or ethanol (B145695), in the presence of an acid catalyst (e.g., concentrated sulfuric acid or potassium hydrogen sulfate) to form a dialkyl adipate (B1204190) intermediate (e.g., dimethyl adipate or diethyl adipate).[14][15]

  • Hydrazinolysis : The purified dialkyl adipate is then reacted with hydrazine hydrate. This step is typically efficient, with the intermediate converting readily to the final this compound product.[14][15]

While this route can be higher-yielding, it generates more waste streams, including acidic wastewater from the esterification step, and involves additional separation and purification of the intermediate ester.[1]

Alternative Synthesis from Adipamide (B165785)

A novel method utilizes adipamide as the starting material, which reacts with butanone azine and water at elevated temperatures (110-130°C).[1] This process is reported to have high yields and simpler post-processing, with by-products like ammonia (B1221849) and butanone being recoverable, thus reducing waste and production costs.[1]

Synthesis Pathway Overview

The following diagram illustrates the primary chemical pathways for this compound synthesis.

G cluster_0 One-Step Synthesis cluster_1 Two-Step Synthesis AdipicAcid Adipic Acid ADH_OneStep This compound AdipicAcid->ADH_OneStep + 2 eq. Hydrazine Hydrate - 2 H₂O HydrazineHydrate Hydrazine Hydrate AdipicAcid2 Adipic Acid DimethylAdipate Dimethyl / Diethyl Adipate AdipicAcid2->DimethylAdipate + Alcohol (cat. H⁺) - 2 H₂O Methanol Methanol / Ethanol ADH_TwoStep This compound DimethylAdipate->ADH_TwoStep + 2 eq. Hydrazine Hydrate - 2 eq. Alcohol HydrazineHydrate2 Hydrazine Hydrate

Caption: Primary synthesis routes for this compound.

Purification Methods

Regardless of the synthesis route, the crude this compound product must be purified to remove unreacted starting materials, by-products, and catalysts. The typical purification train involves filtration, washing, and recrystallization.

  • Filtration : The crude solid product is first separated from the reaction mixture via filtration.[11]

  • Washing : The filter cake is washed with a suitable solvent, commonly water or ethanol, to remove soluble impurities.[1][12]

  • Recrystallization : This is the most critical step for achieving high purity. The crude ADH is dissolved in a hot solvent (water is frequently used), and then the solution is cooled slowly to allow high-purity crystals to form, leaving impurities behind in the mother liquor.[1][13]

  • Drying : The purified, recrystallized product is dried under vacuum to remove any residual solvent, yielding the final white crystalline powder.[1][11]

Quantitative Data Summary

The following table summarizes quantitative data from various synthesis methods described in the literature.

MethodReactantsCatalyst/ConditionsTemp. (°C)Time (h)Yield (%)Reference(s)
One-Step (Conventional)Adipic Acid, Hydrazine HydrateWater or Ethanol solvent70-8024≤ 65[1][3][12]
One-Step (Catalytic)Adipic Acid, Hydrazine HydrateHY Type Solid Acid Sieve, water removal95-1004-6> 95[12]
One-Step (Solvent-Free)Adipic Acid, Solid Hydrazine (H₃N⁺NHCO₂⁻)Solvent-free, stirring1005> 95[6]
Two-Step (Esterification)Adipic Acid, Methanol/EthanolPotassium Hydrogen Sulfate (B86663) / Sulfuric Acid40-500.25-2- (Intermediate)[14]
Two-Step (Hydrazinolysis)Dimethyl/Diethyl Adipate, Hydrazine Hydrate-20-301-2High (unspecified)[14]
Alternative (Adipamide)Adipamide, Butanone Azine, WaterMolar Ratios: Adipamide:Butanone Azine (1:2-4), Adipamide:Water (1:4-6)110-130-High (e.g., ~93.6%)[1]

Experimental Protocols

Protocol 1: One-Step Synthesis with Catalysis and Water Removal

This protocol is based on the high-yield method using a solid acid catalyst.[12]

  • Reaction Setup : Charge a reaction kettle equipped with a mechanical stirrer, thermometer, and a rectifying column with adipic acid (1.0 eq), 90% hydrazine hydrate (1.4 eq by mass), and HY type solid acid molecular sieve catalyst (approx. 15% of adipic acid mass).

  • Reaction : Begin stirring and heat the mixture to reflux.

  • Water Removal : As the reaction proceeds, water is generated. Control the rectifying column to maintain a top temperature of 95-100°C to selectively remove water vapor, driving the reaction to completion.

  • Reaction Monitoring : Continue the reaction for 4-6 hours, or until no more condensed water flows from the top of the rectifying column.

  • Hydrazine Recovery : After the reaction is complete, apply a vacuum to the system to distill and recover the excess hydrazine hydrate.

  • Catalyst Recovery : Once the excess hydrazine is removed, cool the reactor and add purified water to dissolve the solid product. Recover the solid catalyst by filtration.

  • Crude Product Isolation : Transfer the filtrate to an evaporation flask and remove the water under reduced pressure to obtain the crude ADH solid.

Protocol 2: Two-Step Synthesis (Lab Scale)

This protocol is a representative example of the esterification-hydrazinolysis route.[14]

Part A: Esterification

  • Reaction Setup : In a beaker or round-bottom flask, add adipic acid (3.5 mol), 100% methanol (0.5 mol), 75% ethanol (0.5 mol), and a catalytic mixture of potassium hydrogen sulfate (0.1 mol) and potassium sulfate (0.4 mol).

  • Reaction : Heat the system to reflux while stirring and maintain the temperature at 45°C for 15-30 minutes.

Part B: Hydrazinolysis

  • Cooling : After the esterification is complete, cool the reaction system to 25°C.

  • Hydrazine Addition : While stirring, slowly add 80% hydrazine hydrate (5.25 mol) dropwise to the system.

  • Reaction : Maintain the temperature at 25°C and continue stirring for 1.5 hours.

  • Isolation : After the hydrazinolysis is complete, filter the mixture to remove the catalyst (which can be recycled). The filtrate contains the crude ADH.

Protocol 3: Purification by Recrystallization

This protocol outlines a general procedure for purifying the crude ADH obtained from any synthesis method.

  • Dissolution : Place the crude ADH solid into a flask. Add a minimal amount of hot deionized water (heated to near boiling) while stirring until all the solid is just dissolved.

  • Hot Filtration (Optional) : If insoluble impurities (like a catalyst) are present, perform a hot filtration to remove them.

  • Crystallization : Cover the flask and allow the solution to cool slowly to room temperature. For maximum recovery, the flask can then be placed in an ice bath. White, needle-like crystals of pure ADH will precipitate.

  • Collection : Collect the crystals by vacuum filtration, using a Büchner funnel.

  • Washing : Wash the collected crystals on the filter with a small amount of cold absolute ethanol to remove any remaining mother liquor.

  • Drying : Transfer the purified crystals to a vacuum oven and dry at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

G cluster_workflow General Synthesis & Purification Workflow start Charge Reactants (e.g., Adipic Acid, Hydrazine) reaction Controlled Reaction (Heating, Stirring) start->reaction isolation Isolation of Crude Solid (Cooling / Filtration) reaction->isolation washing Wash Crude Solid (e.g., with Ethanol) isolation->washing recrystallize Recrystallization (Dissolve in Hot Water, Cool) washing->recrystallize filtration Vacuum Filtration recrystallize->filtration drying Vacuum Drying filtration->drying end Pure this compound drying->end

Caption: A typical workflow for ADH synthesis and purification.

References

Adipic Dihydrazide: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Adipic dihydrazide (ADH) is a homobifunctional crosslinking agent with a pivotal role in various scientific and pharmaceutical applications. Its symmetrical structure, featuring a hydrazide group at each end of a six-carbon backbone, allows for the formation of stable hydrazone bonds with aldehyde groups. This property makes it an invaluable tool for the conjugation of biomolecules, the formation of hydrogels for drug delivery, and as a hardener in various formulations. This technical guide provides an in-depth overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis and application, and visual representations of key processes to support researchers, scientists, and drug development professionals in their work.

Physicochemical Properties of this compound

A comprehensive summary of the key quantitative data for this compound is presented below, facilitating easy reference and comparison.

PropertyValueReferences
Molecular Formula C₆H₁₄N₄O₂[1][2][3][4]
Molecular Weight 174.20 g/mol [1][2][3][4]
Melting Point 177 - 183 °C[5][6][7]
Appearance White to slightly yellow crystalline powder[6][7]
Solubility Soluble in water[5]
CAS Number 1071-93-8[1][2][3]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in crosslinking are provided to ensure reproducibility and accuracy in experimental settings.

Synthesis of this compound

This protocol outlines a common method for the synthesis of this compound from adipic acid and hydrazine (B178648) hydrate (B1144303).

Materials:

  • Adipic acid

  • Hydrazine hydrate (80% solution)

  • Composite catalyst (e.g., ZnO/Al₂O₃)

  • Reactor with stirrer, thermometer, distillation column, and condenser

  • Deionized water

  • Ethanol (B145695)

Procedure:

  • Charge the reactor with 146g of adipic acid and 238g of 80% hydrazine hydrate.

  • Begin stirring the mixture.

  • Once the adipic acid has dissolved, add 26g of the ZnO/Al₂O₃ composite catalyst to the reactor.

  • Heat the solution to boiling to initiate the reaction.

  • Control the temperature at the top of the distillation column to 95-100°C to remove water produced during the reaction, driving the equilibrium towards the product. A reflux ratio of R=1-10 can be employed.

  • Continue the reaction for 3-5 hours, or until no more condensed water is collected.

  • After the reaction is complete, switch the setup to a vacuum distillation configuration and recover the excess hydrazine hydrate.

  • Once the excess hydrazine hydrate has been removed, stop heating and allow the reactor to cool.

  • Dissolve the solid product in deionized water and filter to recover the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound product.

  • Wash the crude product with ethanol and dry to yield the final this compound.

Preparation of Hyaluronic Acid Hydrogel Crosslinked with this compound

This protocol describes the preparation of an injectable hydrogel using hyaluronic acid and this compound, a common application in drug delivery.

Materials:

  • Hyaluronic acid (HA)

  • This compound (ADH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Phosphate buffered saline (PBS, pH 7.4)

Procedure:

  • Dissolve 2g of hyaluronic acid in 400mL of deionized water with stirring.

  • Add 20g of this compound to the hyaluronic acid solution and continue to stir until fully dissolved.

  • Adjust the pH of the solution to a range of 5.0-7.4 using hydrochloric acid.

  • Add 4.0g of EDC to the solution to initiate the crosslinking reaction.

  • Allow the reaction to proceed overnight with continuous stirring.

  • The resulting hydrogel can be purified by dialysis against deionized water to remove unreacted reagents.

  • For drug loading, the therapeutic agent can be incorporated into the hyaluronic acid solution before the addition of EDC.

Site-Specific Crosslinking of Glycoproteins (Antibodies)

This protocol provides a representative method for the site-specific conjugation of antibodies to other molecules using this compound as a linker. This is achieved by oxidizing the carbohydrate moieties in the Fc region of the antibody to create aldehyde groups.

Materials:

  • Antibody (e.g., IgG)

  • Sodium meta-periodate (NaIO₄)

  • This compound (ADH)

  • Coupling buffer (e.g., 0.1 M sodium acetate, pH 5.5)

  • Quenching solution (e.g., 1 M glycine)

  • Dialysis equipment

Procedure:

  • Dissolve the antibody in the coupling buffer to a concentration of 1-10 mg/mL.

  • Cool the antibody solution to 0-4°C in an ice bath.

  • Prepare a fresh solution of sodium meta-periodate in the coupling buffer. The final concentration of periodate (B1199274) will need to be optimized but is typically in the range of 1-10 mM.

  • Add the periodate solution to the antibody solution and incubate for 30-60 minutes at 0-4°C in the dark to initiate the oxidation of the carbohydrate side chains.

  • Quench the reaction by adding an excess of the quenching solution.

  • Remove the excess periodate and quenching agent by dialysis against the coupling buffer.

  • Dissolve this compound in the coupling buffer to a final concentration that is in molar excess to the generated aldehyde groups on the antibody (typically 10-50 mM).

  • Add the this compound solution to the oxidized antibody solution.

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • The resulting antibody-ADH conjugate can be purified from excess this compound by dialysis or size-exclusion chromatography. The free hydrazide group on the ADH is now available for conjugation to another molecule.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key chemical reactions and experimental workflows involving this compound.

Synthesis_of_Adipic_Dihydrazide Adipic_Acid Adipic Acid Catalyst Catalyst (e.g., ZnO/Al2O3) Heat Adipic_Acid->Catalyst Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Catalyst Adipic_Dihydrazide This compound Catalyst->Adipic_Dihydrazide Water Water (removed) Catalyst->Water

Caption: Synthesis of this compound from Adipic Acid and Hydrazine Hydrate.

Hyaluronic_Acid_Crosslinking Hyaluronic_Acid Hyaluronic Acid (-COOH groups) EDC EDC (Carbodiimide Activator) Hyaluronic_Acid->EDC Adipic_Dihydrazide This compound (-NHNH2 groups) Adipic_Dihydrazide->EDC Crosslinked_Hydrogel Crosslinked Hyaluronic Acid Hydrogel EDC->Crosslinked_Hydrogel

Caption: Crosslinking of Hyaluronic Acid with this compound using EDC.

Drug_Delivery_Workflow cluster_formulation Formulation Polymer Polymer/Biomaterial (e.g., Hyaluronic Acid) Crosslinking Crosslinking Reaction (e.g., with EDC) Polymer->Crosslinking ADH This compound ADH->Crosslinking Drug Therapeutic Agent Drug->Crosslinking Purification Purification (e.g., Dialysis) Crosslinking->Purification Drug_Loaded_System Drug-Loaded Delivery System (e.g., Hydrogel, Microspheres) Purification->Drug_Loaded_System Characterization Characterization (e.g., Drug Release, Morphology) Drug_Loaded_System->Characterization

Caption: General Workflow for Preparing a Drug Delivery System with this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Adipic Dihydrazide

Introduction

This compound (ADH), with the chemical formula C₆H₁₄N₄O₂, is a symmetrical, bifunctional molecule widely employed as a crosslinking agent, curative, and chemical intermediate in various industries.[1][2][3][4] Its utility in applications ranging from water-based coatings and adhesives to pharmaceutical formulations and bioconjugation is significantly influenced by its solubility characteristics.[5][6][7] Understanding the solubility of ADH in both aqueous and organic media is critical for optimizing reaction conditions, formulating stable products, and developing effective drug delivery systems. This guide provides a comprehensive overview of the solubility of this compound, supported by quantitative data, detailed experimental protocols, and process visualizations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₆H₁₄N₄O₂[8][9]
Molecular Weight 174.20 g/mol [9]
Appearance White to slightly yellow crystalline powder[1][10]
Melting Point 177–184°C[8][11][12]

Solubility Data

The solubility of ADH is a critical parameter for its application. It is generally described as being moderately soluble in water and a range of common organic solvents.[1][13] This facilitates its use in both aqueous and solvent-based systems.[1][13]

Solubility in Water

Quantitative solubility data for ADH in water varies across different sources, which may be attributable to differences in experimental conditions such as temperature and pH.

Solubility ValueTemperatureReference
23 g/L25°C[12]
50 g/L (5 g/100 mL)Not Specified[1][13]
91 g/L (9.1 g/100 g)20°C[8]
100 g/L (100 mg/mL)Not Specified[10][12]

Note: Due to its weakly alkaline nature, it is often recommended to dissolve solid ADH in hot water before adding it to aqueous emulsions to prevent potential agglomeration.[1][10][11]

Solubility in Organic Solvents

The solubility of ADH in organic solvents is often described qualitatively. A summary of these observations is provided below.

SolventReported SolubilityReference(s)
Acetone Slightly Soluble / Soluble[11][14][15]
Alcohol Soluble[11]
Chloroform Soluble[15]
Dichloromethane Soluble[15]
DMSO Soluble[15]
Ethyl Acetate Soluble[15]

Experimental Protocol: Equilibrium Solubility Determination

The saturation shake-flask method is a widely accepted and recommended technique for determining the equilibrium solubility of a compound.[16][17] The protocol is designed to create a saturated solution at a constant temperature, from which the concentration of the dissolved solute can be accurately measured.

Materials and Equipment
  • This compound (high purity)

  • Solvent of interest (e.g., deionized water, ethanol)

  • Analytical balance

  • Thermostatically controlled orbital shaker or water bath

  • Centrifuge tubes with screw caps

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis Spectrophotometer)

Step-by-Step Methodology
  • Preparation : Add an excess amount of this compound to a known volume of the solvent in a centrifuge tube. The presence of undissolved solid material at the end of the experiment is essential to ensure saturation.

  • Equilibration : Tightly cap the tubes and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.

  • Phase Separation : After equilibration, allow the suspensions to settle for a short period at the same constant temperature. To separate the undissolved solid from the saturated solution, centrifuge the tubes at a high speed (e.g., 10,000 rpm for 15 minutes).[16]

  • Sample Collection : Carefully withdraw an aliquot of the clear supernatant. To ensure complete removal of any remaining solid particles, immediately filter the aliquot using a syringe filter into a clean vial.

  • Dilution and Analysis : Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the calibrated range of the analytical instrument.

  • Quantification : Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV spectroscopy.

  • Calculation : Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be repeated at least in triplicate to ensure reproducibility.

experimental_workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Quantification prep1 Weigh excess ADH prep2 Add to known volume of solvent prep1->prep2 equil1 Agitate in shaker at constant temperature (e.g., 24-48 hrs) prep2->equil1 sep1 Centrifuge sample to pellet solid ADH equil1->sep1 sep2 Withdraw supernatant & filter (0.45 µm) sep1->sep2 ana1 Dilute filtered saturated solution sep2->ana1 ana2 Analyze concentration (e.g., HPLC, UV-Vis) ana1->ana2 ana3 Calculate Solubility ana2->ana3 crosslinking_pathway cluster_reactants Reactants cluster_process Process cluster_product Product p1 Polymer Chain 1 (with Ketone Group) adh This compound (Crosslinker) p1->adh forms hydrazone linkage proc Keto-Hydrazide Reaction (Ambient Temp, Water Evaporation) p2 Polymer Chain 2 (with Ketone Group) adh->p2 adh->proc prod Crosslinked Polymer Network proc->prod

References

Adipic Dihydrazide (ADH) as a Crosslinking Agent: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipic dihydrazide (ADH) is a symmetrical, difunctional crosslinking agent widely employed in the modification of polymers for biomedical and pharmaceutical applications.[1] Its utility stems from the two reactive hydrazide groups (-CONHNH2) at either end of its C4 backbone, which can form stable covalent bonds with various functional groups on polymer chains.[2] This guide provides a comprehensive overview of the mechanisms of action of ADH as a crosslinker, with a focus on its application in creating hydrogels for drug delivery and tissue engineering. We will delve into the core chemical reactions, present quantitative data on crosslinking efficiency and its effects on material properties, provide detailed experimental protocols, and visualize the key pathways and workflows.

Core Mechanism of Action

This compound is a versatile crosslinker that can react with several functional groups, primarily carboxyl, aldehyde, and ketone groups, to form stable crosslinks. The specific mechanism of action depends on the functional groups present on the polymer to be crosslinked.

Crosslinking of Carboxyl-Containing Polymers

Polymers rich in carboxylic acid groups, such as hyaluronic acid (HA), alginate, and carboxymethylcellulose, are common substrates for ADH crosslinking.[3][4] The reaction requires the activation of the carboxyl groups, typically using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of N-hydroxysuccinimide (NHS) to enhance efficiency and stability.[5][6]

The mechanism proceeds in two main steps:

  • Activation of Carboxyl Groups: EDC reacts with the carboxyl groups on the polymer backbone to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and susceptible to hydrolysis. The addition of NHS can convert the O-acylisourea intermediate into a more stable NHS-ester, which is less prone to hydrolysis and reacts efficiently with primary amines.[5][6]

  • Amide Bond Formation: The hydrazide groups of ADH, acting as nucleophiles, attack the activated carboxyl group (either the O-acylisourea intermediate or the NHS-ester), resulting in the formation of a stable amide bond and the release of a urea (B33335) derivative (in the case of EDC) or NHS.[5][6] Since ADH is difunctional, it can react with carboxyl groups on two different polymer chains, thus forming a crosslink.

dot

HA Crosslinking Workflow start Start dissolve_ha Dissolve HA in dH2O start->dissolve_ha add_reagents Add ADH and NHS dissolve_ha->add_reagents adjust_ph Adjust pH to 4.75 add_reagents->adjust_ph add_edc Add EDC to initiate reaction adjust_ph->add_edc react React for 16-24h at RT add_edc->react dialysis Purify by dialysis (NaCl and dH2O) react->dialysis lyophilize Lyophilize to obtain product dialysis->lyophilize end_product ADH-Crosslinked HA lyophilize->end_product

References

The Homobifunctional Nature of Adipic Dihydrazide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adipic dihydrazide (ADH) is a symmetrical, homobifunctional crosslinking agent that plays a pivotal role in a myriad of applications, from industrial coatings to advanced drug delivery systems. Its structure, characterized by two terminal hydrazide groups separated by a flexible four-carbon backbone, allows for the formation of stable covalent bonds with various functional groups. This technical guide provides a comprehensive overview of the core principles of ADH chemistry, its reaction kinetics, and detailed experimental protocols for its application, with a focus on its utility for researchers and professionals in drug development.

Introduction to this compound

This compound (C₆H₁₄N₄O₂) is a white to off-white crystalline powder with a melting point of approximately 180-182°C.[1] Its symmetrical structure, with a hydrazide group at each end of a hexane-1,6-dioyl chain, makes it an ideal homobifunctional crosslinker.[2] The nucleophilicity of the primary amine in the hydrazide group facilitates reactions with electrophilic functional groups, most notably aldehydes and ketones, to form stable hydrazone linkages.[3] ADH is also widely used as a curative for epoxy resins and a chain extender in polyurethanes.[4] Its moderate solubility in water and some organic solvents enhances its versatility in various reaction systems.[5]

Key Properties of this compound:

PropertyValueReference
Molecular FormulaC₆H₁₄N₄O₂[6]
Molecular Weight174.20 g/mol [6]
Melting Point180-182 °C[1]
AppearanceWhite to off-white powder[7]
Solubility in Water~50 g/L[5]
Active Hydrogen Equivalent Weight43.5[5]

Reaction Mechanisms and Kinetics

The homobifunctional nature of ADH allows it to act as a molecular bridge, connecting two molecules or polymer chains. The primary reaction mechanisms involve the formation of hydrazones with carbonyl compounds and the opening of epoxide rings.

Keto-Hydrazide Crosslinking

The reaction between the hydrazide groups of ADH and ketone functionalities, such as those in diacetone acrylamide (B121943) (DAAM), is a cornerstone of modern polymer chemistry, particularly in the formation of self-crosslinking acrylic emulsions.[8] This "keto-hydrazide" chemistry proceeds at ambient temperature and is catalyzed by a decrease in pH.[9][10]

The reaction mechanism is a condensation reaction that results in the formation of a stable ketimine (a type of hydrazone) linkage and the release of a water molecule.[8]

KetoHydrazide_Reaction cluster_reactants Reactants cluster_product Product Polymer_Ketone Polymer with Pendant Ketone Crosslinked_Polymer Crosslinked Polymer (Polymer-C=N-NH-CO-(CH₂)₄-...) Polymer_Ketone->Crosslinked_Polymer + ADH ADH This compound (H₂N-NH-CO-(CH₂)₄-CO-NH-NH₂) ADH->Crosslinked_Polymer Water Water (H₂O) Crosslinked_Polymer->Water releases

Keto-Hydrazide Crosslinking Reaction.

The rate of this reaction is highly dependent on pH. In aqueous emulsions, the system is typically kept at a pH of 8-9 to ensure stability. As water evaporates during film formation, ammonia (B1221849) (if used as a neutralizer) also evaporates, causing the pH to drop and accelerating the crosslinking reaction.[9]

Reaction with Aldehydes

ADH reacts readily with aldehydes to form hydrazones. This reaction is particularly useful in bioconjugation and the modification of polysaccharides. For instance, glycoproteins can be oxidized with sodium periodate (B1199274) to generate aldehyde groups on their carbohydrate moieties, which are then specifically targeted by ADH for crosslinking or labeling.[1] This reaction is efficient at a slightly acidic pH of around 5.0, which minimizes side reactions with primary amines.[11]

Aldehyde_Hydrazide_Reaction cluster_reactants Reactants cluster_product Product Aldehyde Molecule with Aldehyde Group (R-CHO) Hydrazone Hydrazone Adduct (R-CH=N-NH-CO-(CH₂)₄-...) Aldehyde->Hydrazone + ADH ADH This compound (H₂N-NH-CO-(CH₂)₄-CO-NH-NH₂) ADH->Hydrazone Water Water (H₂O) Hydrazone->Water releases HA_ADH_Protocol cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Dissolve_HA 1. Dissolve HA in deionized water (e.g., 1% w/v). Add_ADH_NHS 2. Add ADH and NHS to the HA solution. Dissolve_HA->Add_ADH_NHS Adjust_pH 3. Adjust pH to 4.75 with HCl. Add_ADH_NHS->Adjust_pH Add_EDC 4. Add EDC to initiate the reaction. Adjust_pH->Add_EDC Maintain_pH 5. Maintain pH at 4.75 for 4 hours. Add_EDC->Maintain_pH Stir 6. Stir at room temperature for 24 hours. Maintain_pH->Stir Dialyze_NaCl 7. Dialyze against 0.1 M NaCl. Stir->Dialyze_NaCl Dialyze_Water 8. Dialyze against deionized water. Dialyze_NaCl->Dialyze_Water Lyophilize 9. Lyophilize to obtain HA-ADH. Dialyze_Water->Lyophilize

References

An In-depth Technical Guide to the Reaction of Adipic Dihydrazide with Aldehydes and Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adipic dihydrazide (ADH) is a symmetrical, homobifunctional crosslinking agent that plays a pivotal role in a myriad of applications, ranging from industrial coatings to advanced drug delivery systems. Its reaction with aldehydes and ketones to form stable hydrazone linkages is a cornerstone of "keto-hydrazide" chemistry. This technical guide provides a comprehensive overview of the core principles governing this reaction, including its mechanism, kinetics, and practical applications. Detailed experimental protocols, quantitative data, and visual diagrams are presented to equip researchers and professionals with the knowledge to effectively utilize this versatile chemical reaction in their work.

Core Concepts: The Chemistry of Hydrazone Formation

The fundamental reaction between this compound and an aldehyde or ketone is a nucleophilic addition, resulting in the formation of a hydrazone and water. Each of the two hydrazide groups (-CONHNH₂) on the ADH molecule can react with a carbonyl group (C=O).

Reaction Mechanism

The reaction is typically acid-catalyzed. The mechanism proceeds through a two-step process:

  • Nucleophilic Attack: The terminal amine of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate.

  • Dehydration: The tetrahedral intermediate is unstable and eliminates a molecule of water to form the stable C=N double bond of the hydrazone.

The rate-limiting step is generally the dehydration of the tetrahedral intermediate, which is accelerated in the presence of an acid catalyst.[1]

ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products ADH This compound (R'-NHNH₂) Tetrahedral Tetrahedral Intermediate ADH->Tetrahedral Nucleophilic Attack (+ H⁺) Carbonyl Aldehyde/Ketone (R-C(=O)-R) Carbonyl->Tetrahedral Hydrazone Hydrazone (R-C(=NNHR')-R) Tetrahedral->Hydrazone Dehydration (- H₂O) Water Water (H₂O) Tetrahedral->Water

Quantitative Data

The efficiency and kinetics of the this compound reaction are influenced by several factors, including pH, temperature, and the concentration of reactants.

Reaction Kinetics

The rate of hydrazone formation is highly pH-dependent. The reaction is generally faster at a slightly acidic pH (around 4.5-6.0).[2] At neutral pH, the breakdown of the tetrahedral intermediate is the rate-limiting step.[1]

Table 1: Gelation Time of Polysaccharide Hydrogels Crosslinked with this compound

Polysaccharide SystemADH ConcentrationTemperature (°C)pHGelation Time (minutes)Reference
Oxidized Hyaluronic Acid8 mg/mL257.48[3]
Oxidized Hyaluronic Acid8 mg/mL377.43[3]
Oxidized Dextrin5% (molar ratio)Room Temp.6.0< 120[3]
Oxidized Dextrin15% (molar ratio)Room Temp.6.0< 120[3]
Oxidized Dextrin30% (molar ratio)Room Temp.6.0< 120[3]
Spectroscopic Characterization

The formation of the hydrazone linkage can be monitored and confirmed using various spectroscopic techniques.

Table 2: Key Spectroscopic Data for this compound and Hydrazone Products

Compound/Functional GroupTechniqueKey Signal/PeakAssignmentReference
This compound¹H NMR (DMSO-d₆)δ 8.93 (s, 2H), 4.15 (t, 4H), 1.99 (m, 4H), 1.44 (m, 4H)-NH, -NH₂, α-CH₂, β-CH₂[4]
This compoundFTIR~3300 cm⁻¹N-H stretching[5]
This compoundFTIR~2870 cm⁻¹-NH vibration[5]
Hydrazone (C=N)FTIR~1634 cm⁻¹C=N stretching[5]
Hydrazone Product¹H NMRShift of aldehyde/ketone protonsConfirmation of reaction[6]
Physicochemical Properties of Crosslinked Materials

The extent of crosslinking with ADH significantly impacts the physical properties of the resulting materials, such as hydrogels.

Table 3: Swelling Ratios of this compound Crosslinked Hydrogels

Hydrogel SystemCrosslinking ConditionsSwelling Ratio (%)Reference
Polyglutamic acid/Hyaluronic acidDehydratedup to 70%[7]
p(AAGA) Hydrogel0.4% crosslinkerup to 2500%[8]
Dextran-based10:1 dextran:amino acid~2000%[9]

Experimental Protocols

Preparation of an Injectable Oxidized Hyaluronic Acid/Adipic Dihydrazide (oxi-HA/ADH) Hydrogel

This protocol describes the formation of a hydrogel suitable for biomedical applications, such as tissue regeneration.[3][10]

Materials:

  • Sodium Hyaluronate (HA)

  • Sodium periodate (B1199274) (NaIO₄)

  • This compound (ADH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing (MWCO 12-14 kDa)

  • Deionized water

Procedure:

  • Oxidation of Hyaluronic Acid (HA-Ox):

    • Dissolve HA in deionized water to form a 2% w/v solution.

    • Add sodium periodate to the HA solution. The molar ratio of periodate to HA repeating units will determine the degree of oxidation.

    • Stir the reaction in the dark at room temperature for 4 hours.

    • Stop the reaction by adding ethylene (B1197577) glycol.

    • Dialyze the solution against deionized water for 2-3 days, changing the water frequently.

    • Lyophilize the purified HA-Ox to obtain a white powder.

  • Preparation of ADH Solution:

    • Dissolve ADH in PBS (pH 7.4) to the desired concentration (e.g., 8 mg/mL).

  • Hydrogel Formation:

    • Dissolve the lyophilized HA-Ox in PBS (pH 7.4) to a desired concentration (e.g., 2% w/v).

    • Mix the HA-Ox solution with the ADH solution at a 1:1 volume ratio.

    • Gelation will occur in situ at room temperature or 37°C.[3]

Hydrogel_Workflow cluster_HA_Ox HA Oxidation cluster_ADH_Prep ADH Preparation cluster_Gel_Formation Hydrogel Formation HA Dissolve HA in water Periodate Add Sodium Periodate HA->Periodate React_Ox React in dark (4 hours) Periodate->React_Ox Quench Quench with Ethylene Glycol React_Ox->Quench Dialyze_Ox Dialyze against water Quench->Dialyze_Ox Lyophilize_Ox Lyophilize to get HA-Ox powder Dialyze_Ox->Lyophilize_Ox Dissolve_HA_Ox Dissolve HA-Ox in PBS (pH 7.4) Lyophilize_Ox->Dissolve_HA_Ox ADH_Sol Dissolve ADH in PBS (pH 7.4) Mix Mix HA-Ox and ADH solutions ADH_Sol->Mix Dissolve_HA_Ox->Mix Gelation In-situ Gelation Mix->Gelation

Bioconjugation of Antibodies using ADH and Periodate Oxidation

This protocol outlines the site-specific conjugation of an antibody to a label or surface via its carbohydrate moieties.[11][12]

Materials:

  • Antibody (IgG)

  • Sodium meta-periodate (NaIO₄)

  • This compound (ADH)

  • Coupling buffer (e.g., 0.1 M sodium acetate, pH 5.5)

  • Quenching solution (e.g., glycerol)

  • Desalting column

Procedure:

  • Antibody Oxidation:

    • Dissolve the antibody in the coupling buffer.

    • Add a freshly prepared solution of sodium meta-periodate to the antibody solution. The final concentration of periodate will depend on the desired level of oxidation.[13]

    • Incubate the reaction for 30-60 minutes at room temperature in the dark.

    • Quench the reaction by adding glycerol (B35011).

    • Remove excess periodate and glycerol using a desalting column equilibrated with the coupling buffer.

  • Hydrazide Activation of a Surface or Label (Example):

    • (This step will vary depending on the substrate). For a carboxyl-containing surface, ADH can be coupled using carbodiimide (B86325) chemistry (e.g., EDC/NHS).

  • Conjugation:

    • Add the oxidized antibody to the ADH-activated surface or label.

    • Incubate the reaction for 2-4 hours at room temperature. Aniline can be added as a catalyst to increase coupling efficiency.[11]

    • Block any unreacted aldehyde groups on the antibody with a suitable blocking agent if necessary.

    • Wash to remove any unconjugated antibody.

Antibody_Conjugation cluster_Oxidation Antibody Oxidation cluster_Activation Surface/Label Activation cluster_Conjugation Conjugation Antibody Antibody in Coupling Buffer Add_Periodate Add Sodium meta-periodate Antibody->Add_Periodate Incubate_Ox Incubate in dark Add_Periodate->Incubate_Ox Quench_Ox Quench with Glycerol Incubate_Ox->Quench_Ox Purify_Ox Purify via Desalting Column Quench_Ox->Purify_Ox Mix_Reactants Combine Oxidized Ab and Activated Surface Purify_Ox->Mix_Reactants Surface Surface/Label with Carboxyl Groups Activate Couple ADH using EDC/NHS Chemistry Surface->Activate Activated_Surface ADH-Activated Surface/Label Activate->Activated_Surface Activated_Surface->Mix_Reactants Incubate_Conj Incubate (with optional aniline catalyst) Mix_Reactants->Incubate_Conj Block Block unreacted aldehydes Incubate_Conj->Block Wash Wash to remove unbound Ab Block->Wash

Applications in Drug Development

The reaction of this compound with aldehydes and ketones is instrumental in several areas of drug development:

  • Drug Delivery: ADH is used to crosslink polymers to form hydrogels for the controlled release of therapeutic agents. The pH-sensitive nature of the hydrazone bond can be exploited for targeted drug release in specific physiological environments.[9][14]

  • Bioconjugation: This chemistry allows for the site-specific attachment of drugs, imaging agents, or targeting ligands to proteins and other biomolecules. For example, creating antibody-drug conjugates (ADCs) where the drug is attached to the antibody's carbohydrate region.[12]

  • Tissue Engineering: ADH-crosslinked hydrogels serve as biocompatible scaffolds that can support cell growth and tissue regeneration.[3][15]

Conclusion

The reaction of this compound with aldehydes and ketones is a robust and versatile tool for chemical ligation and crosslinking. Its utility in creating stable, yet potentially reversible, linkages under mild conditions makes it invaluable for researchers in materials science, biotechnology, and drug development. A thorough understanding of the reaction mechanism, kinetics, and influencing factors, as detailed in this guide, is crucial for harnessing its full potential in innovative applications.

References

A Comprehensive Technical Guide to the Safe Handling of Adipic Dihydrazide in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling procedures for adipic dihydrazide (ADH), a versatile crosslinking agent and chemical intermediate used in a variety of research and development applications. Adherence to these guidelines is critical for ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is a white crystalline powder. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValue
CAS Number 1071-93-8
Molecular Formula C₆H₁₄N₄O₂
Molecular Weight 174.20 g/mol [1]
Appearance White to slightly yellow crystalline powder[2]
Melting Point 180-182 °C (356-360 °F)[3]
Solubility Soluble in water[4]
Vapor Pressure Negligible[5]
Stability Stable under normal temperatures and pressures[2][6]

Hazard Identification and Toxicology

This compound is classified as a hazardous substance. It can cause skin and eye irritation and may cause respiratory irritation.[7] While comprehensive toxicological data is not available, it is handled with the assumption that it may have harmful effects upon ingestion, inhalation, or prolonged skin contact.[2][3]

Summary of Toxicological Data:

TestResultSpeciesReference
Oral LD50>5000 mg/kgRat[5]
Dermal LD50>2000 mg/kgRat[5]
Skin IrritationCauses skin irritation[7]
Eye IrritationCauses serious eye irritation[7]
Respiratory IrritationMay cause respiratory irritation[7]
Skin SensitizationMay cause an allergic skin reaction[1]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate PPE. The following are general recommendations:

  • Eye Protection: Wear tightly fitting safety goggles or safety glasses with side-shields.[8][9]

  • Skin Protection: Wear impervious gloves (e.g., nitrile or chloroprene) and a lab coat. For larger quantities or increased risk of contact, chemical-resistant clothing and an apron are recommended.[2][8][10]

  • Respiratory Protection: In dusty atmospheres or when engineering controls are insufficient, use an approved dust respirator.[8][11]

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when generating dust or aerosols.[2][8]

  • Facilities should be equipped with an eyewash station and a safety shower.[2]

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[2][8]

  • Avoid the formation of dust and aerosols.[8]

  • Use non-sparking tools to prevent ignition sources.[8]

  • Wash hands thoroughly after handling.[7][12]

  • Do not eat, drink, or smoke in areas where this compound is handled.[13]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][8]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][11]

  • The recommended storage temperature is -20°C.[5]

Experimental Protocols

This compound is commonly used as a crosslinking agent in the preparation of hydrogels and polymers, and as a curing agent for epoxy resins. The following are summarized methodologies based on cited literature.

Preparation of a Hyaluronic Acid (HA) Hydrogel

This protocol describes the crosslinking of HA with this compound to form a hydrogel, a technique often used in drug delivery and tissue engineering.[4][7]

  • Oxidation of Hyaluronic Acid: Hyaluronic acid is first oxidized to introduce aldehyde groups, which will react with the hydrazide groups of ADH.

  • Preparation of Solutions: Prepare a solution of the oxidized HA in a suitable buffer (e.g., phosphate-buffered saline, PBS). Prepare a separate solution of this compound in the same buffer.

  • Crosslinking Reaction: Mix the two solutions. The Schiff base reaction between the aldehyde groups on the oxidized HA and the hydrazide groups on ADH will initiate crosslinking, leading to the formation of the hydrogel. The gelation time can be controlled by adjusting the concentration of the reactants and the temperature.[7]

Curing of Epoxy Resins

This compound acts as a latent curing agent for epoxy resins, meaning it initiates curing at elevated temperatures.[3][9]

  • Formulation: Mix the epoxy resin with this compound at a specific stoichiometric ratio. The mixture is stable at room temperature.[13]

  • Curing: Heat the mixture to the activation temperature of the this compound (typically above its melting point). The curing process will then proceed. Cure times are generally around one hour at 130°C.[13]

Emergency Procedures

In the event of an emergency, follow these procedures and always seek medical attention if necessary.

First-Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[8]

  • Skin Contact: Immediately remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes.[2][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally.[2][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and give two glasses of water to drink.[3]

Accidental Release Measures
  • Minor Spills: Remove all ignition sources.[5] Clean up spills immediately, using dry clean-up procedures to avoid generating dust.[5] Collect the material in a suitable, labeled container for disposal.[5]

  • Major Spills: Evacuate the area.[8] Alert emergency responders.[5] Prevent the spill from entering drains or waterways.[8]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8]

  • Specific Hazards: Combustible solid.[5] Dust may form an explosive mixture with air.[5] Hazardous combustion products include carbon monoxide, carbon dioxide, and nitrogen oxides.[5]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][8]

Waste Disposal

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[3][5] Do not dispose of down the drain or in the regular trash.

Visualized Workflows

The following diagrams illustrate the logical flow for handling this compound safely and responding to emergencies.

safe_handling_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment risk_assessment Conduct Risk Assessment gather_ppe Gather Appropriate PPE risk_assessment->gather_ppe prep_workspace Prepare Workspace (Fume Hood) gather_ppe->prep_workspace weigh_adh Weigh this compound prep_workspace->weigh_adh perform_experiment Perform Experiment weigh_adh->perform_experiment decontaminate Decontaminate Workspace perform_experiment->decontaminate dispose_waste Dispose of Waste Properly decontaminate->dispose_waste store_adh Store Unused this compound dispose_waste->store_adh emergency_response_flowchart start Emergency Occurs spill Spill? start->spill exposure Personal Exposure? start->exposure fire Fire? start->fire spill_response Follow Spill Cleanup Protocol spill->spill_response Yes exposure_response Follow First-Aid Procedures exposure->exposure_response Yes fire_response Follow Fire-Fighting Procedures fire->fire_response Yes notify_supervisor Notify Supervisor/EHS spill_response->notify_supervisor seek_medical Seek Medical Attention exposure_response->seek_medical fire_response->notify_supervisor seek_medical->notify_supervisor

References

Adipic dihydrazide CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of Adipic Dihydrazide (ADH), a versatile homobifunctional crosslinking agent, is essential for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of its properties, applications, and relevant experimental protocols.

CAS Number: 1071-93-8[1][2][3][4]

IUPAC Name: Hexanedihydrazide[1][2]

Technical Data Summary

This compound (ADH) is a symmetrical molecule characterized by a C4 backbone with a reactive hydrazide group at each end (C=ONHNH2).[1] Its chemical and physical properties make it a valuable tool in various scientific applications.

PropertyValueSource(s)
Molecular Formula C6H14N4O2[1][2][3][5]
Molar Mass 174.20 g/mol [1][5]
Melting Point 176 to 185 °C[1]
Appearance White to slightly yellow crystalline powder[4][6]
Solubility in Water 50 g/L[7]
LogP -2.7 at 20℃[4]

Core Applications in Research and Drug Development

This compound's utility stems from its role as an effective crosslinking agent and curative.[7] The nucleophilicity of its amine groups facilitates reactions, making it suitable for both aqueous and solvent-based systems.[7]

  • Crosslinking Agent : ADH is widely used to crosslink water-based emulsions, hydrogels, and polymers, thereby improving their physical properties and chemical stability.[1][6][8] In drug delivery, it helps create crosslinked hydrogels that enable the controlled release of medications.[8]

  • Bioconjugation : It is a key reagent for linking biomolecules.[5] A primary application involves the site-specific conjugation of glycoproteins, such as antibodies, following periodate (B1199274) oxidation of their carbohydrate moieties.[9] This process is efficient at a pH of 5.0 due to the low pKa of the hydrazide, which minimizes competition from primary amines.[9]

  • Pharmaceutical Intermediate : ADH serves as an intermediate in the synthesis of certain drugs and is a component in extended-release systems, where it can enhance drug stability and bioavailability.[5][6] It is particularly important in creating hydrazone derivatives for drug formulation.[5]

  • Epoxy Resin Hardener : It functions as a hardener for certain epoxy resins and as a chain extender for polyurethanes.[1][7]

  • Formaldehyde Scavenger : ADH can react with and sequester formaldehyde, preventing its volatilization.

Experimental Protocols

Synthesis of this compound

A method for preparing this compound involves the reaction of adipic acid with hydrazine (B178648) hydrate (B1144303) using a solid acid molecular sieve as a catalyst.[10]

  • Materials : Adipic acid, hydrazine hydrate (80-90% content), HY type solid acid molecular sieve catalyst, pure water, absolute ethanol (B145695).[10]

  • Procedure :

    • Combine adipic acid, excess hydrazine hydrate, and the HY type solid acid molecular sieve catalyst in a reaction kettle equipped with a rectifying column.[10]

    • Heat the mixture to reflux while stirring.[10]

    • Extract the vapor at a tower top temperature of 95-100°C to continuously separate the water generated during the reaction, driving the process forward. The reaction is typically complete in 4-6 hours.[10]

    • After the reaction, remove the remaining hydrazine hydrate via vacuum distillation for recycling.[10]

    • Dissolve the solid residue in the kettle with pure water and recover the catalyst by filtration.[10]

    • The filtrate is concentrated under reduced pressure to remove water, yielding the crude product.[10]

    • Wash the crude product with absolute ethanol and dry to obtain the finished this compound.[10]

Cross-linking of Glycoproteins (e.g., Antibodies)

ADH is used to specifically target and link carbohydrate chains on glycoproteins, a common strategy for creating antibody-drug conjugates or immobilizing antibodies on surfaces.[9]

  • Step 1: Oxidation of Glycoprotein (B1211001) :

    • Dissolve the glycoprotein (e.g., antibody) in an appropriate buffer (e.g., 0.1 M sodium acetate, pH 5.5).

    • Add a freshly prepared solution of sodium periodate (NaIO4) to a final concentration of 10-20 mM.

    • Incubate the reaction in the dark for 30 minutes at room temperature to oxidize the cis-diol groups on the carbohydrate moieties, forming aldehydes.

    • Quench the reaction by adding glycerol (B35011) or ethylene (B1197577) glycol.

    • Remove excess periodate and byproducts by dialysis or using a desalting column.

  • Step 2: Hydrazone Bond Formation with ADH :

    • To the aldehyde-activated glycoprotein solution, add this compound in a significant molar excess (e.g., 50-100 fold).

    • Adjust the pH to 5.0 to facilitate the specific reaction between the hydrazide groups of ADH and the newly formed aldehydes on the glycoprotein.

    • Allow the reaction to proceed for 2-4 hours at room temperature. This forms a stable hydrazone linkage, resulting in a glycoprotein functionalized with free hydrazide groups.

    • Remove excess ADH via dialysis or size-exclusion chromatography. The resulting product can be used for subsequent conjugation to other molecules.

Preparation of Hyaluronic Acid (HA) Microspheres for Drug Delivery

This protocol describes the creation of ADH-crosslinked hyaluronic acid microspheres for the encapsulation and controlled release of a model drug like cephalexin.[11]

  • Materials : Hyaluronic acid (HA), this compound (ADH), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), mineral oil, 0.1N HCl, 90% Isopropyl alcohol (IPA), drug (e.g., cephalexin).[11]

  • Procedure :

    • Prepare a water-in-oil emulsion containing hyaluronic acid and the drug (cephalexin) in mineral oil.[11]

    • Initiate the crosslinking by adding a reagent mixture of ADH and EDCI (1:1 ratio) dissolved in 90% IPA to the emulsion.[11]

    • Gently stir the mixture. Add 0.1N HCl to maintain a pH that initiates the second stage of the crosslinking reaction.[11]

    • Continue stirring for 24 hours.[11]

    • Collect the resulting microspheres by centrifugation.[11]

    • Wash the microspheres three times with 90% IPA to remove residual mineral oil.[11]

    • Dry the final microsphere product.[11]

Visualized Workflows

G cluster_oxidation Step 1: Oxidation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification Glycoprotein Glycoprotein (with cis-diols) NaIO4 Add Sodium Periodate (NaIO4) Glycoprotein->NaIO4 Aldehyde Aldehyde-Activated Glycoprotein NaIO4->Aldehyde Oxidation ADH Add Adipic Dihydrazide (ADH) Aldehyde->ADH Aldehyde->ADH Conjugate ADH-Functionalized Glycoprotein ADH->Conjugate Hydrazone Formation (pH 5.0) Purify Purification (Dialysis / SEC) Conjugate->Purify FinalProduct Final Conjugate (Ready for use) Purify->FinalProduct

Caption: Experimental Workflow: Glycoprotein Conjugation using ADH.

G cluster_components Core Components cluster_process Fabrication Process cluster_application Final Application ADH {this compound (ADH)|Crosslinker} Crosslinking {Crosslinking Reaction|Forms Hydrogel Matrix} ADH->Crosslinking Polymer {Biocompatible Polymer|e.g., Hyaluronic Acid} Polymer->Crosslinking API {Active Pharmaceutical Ingredient (API)|Drug Molecule} API->Crosslinking Encapsulation System {Drug Delivery System|Microspheres / Hydrogel} Crosslinking->System Release {Controlled Drug Release|Sustained therapeutic effect} System->Release

Caption: Logical Flow: ADH in Drug Delivery System Development.

References

In-Depth Technical Guide: Biocompatibility and Cytotoxicity of Adipic Dihydrazide

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction: Adipic dihydrazide (ADH) is a homobifunctional crosslinking agent increasingly utilized in the development of hydrogels and other biomaterials for drug delivery, tissue engineering, and medical devices. Its primary function is to form stable hydrazone bonds with aldehyde groups, providing a method for creating biocompatible and biodegradable scaffolds. This technical guide provides a detailed overview of the biocompatibility and cytotoxicity profile of this compound, compiling quantitative data, experimental protocols, and insights into its interaction with biological systems.

Executive Summary of Biocompatibility

This compound is generally considered to have low cytotoxicity and good biocompatibility. Extensive testing has shown that it is not genotoxic. When used as a crosslinker in biomaterials, such as hyaluronic acid or dextrin-based hydrogels, it often contributes to reduced cytotoxicity of the final product. The safety of ADH has been well-established in various applications.

Quantitative Toxicological Data

The following tables summarize the key quantitative data on the toxicity of this compound.

Table 1: Acute Toxicity Data

TestSpeciesRouteValueReference
LD50Rat (female)Oral> 2000 mg/kg bw[1][2]
LC50Rat (male/female)Inhalation> 5.3 mg/L air (4h)[1][2]

Table 2: In Vitro Cytotoxicity

Cell LineAssayIC50 ValueNotes
MC3T3-E1MTT AssayNot directly available for pure ADH. An oxidized dextrin/ADH hydrogel showed an IC50 of 2.8 mg/mL.The cytotoxicity was concentration-dependent.

Table 3: Genotoxicity Profile

AssayTest SystemMetabolic ActivationResultGuideline
Ames TestSalmonella typhimuriumWith and withoutNegativeOECD 471[2]
Chromosome AberrationHuman LymphocytesWith and withoutNegativeOECD 473[2]
Gene MutationMouse Lymphoma CellsWith and withoutNegativeOECD 476[2]

Table 4: Skin and Eye Irritation

TestSpeciesResultGuideline
Skin IrritationRabbitNo irritationOECD 404[2]
Eye IrritationRabbitNo irritationOECD 405[2]
Skin SensitizationMouseNegativeOECD 429[2]

Detailed Experimental Protocols

This section outlines the methodologies for key biocompatibility and cytotoxicity assays relevant to this compound, based on standard guidelines and published studies.

In Vitro Cytotoxicity - MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Objective: To determine the concentration of this compound that reduces the viability of a cell culture by 50% (IC50).

Materials:

  • This compound (test substance)

  • L929 mouse fibroblast cell line (or other relevant cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or isopropanol (B130326)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Protocol:

  • Cell Seeding: Seed L929 cells into 96-well plates at a density of 1 x 10^4 cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Preparation of Test Solutions: Prepare a stock solution of this compound in serum-free DMEM. Create a series of dilutions of the test substance in culture medium.

  • Cell Treatment: After 24 hours of incubation, remove the culture medium from the wells and replace it with the prepared dilutions of this compound. Include a negative control (culture medium only) and a positive control (a known cytotoxic substance).

  • Incubation: Incubate the plates for 24 hours under the same conditions.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization of Formazan: Remove the MTT-containing medium and add 150 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the negative control. Plot the cell viability against the concentration of this compound to determine the IC50 value.

Genotoxicity - Ames Test

The Ames test is a widely used method that uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism.

Objective: To evaluate the mutagenic potential of this compound.

Materials:

  • This compound (test substance)

  • Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

  • S9 fraction (for metabolic activation)

  • Minimal glucose agar (B569324) plates

  • Top agar

  • Positive and negative controls

Protocol:

  • Preparation: Prepare various concentrations of this compound.

  • Exposure: In separate tubes, combine the test substance, the bacterial strain, and either the S9 mix or a buffer (for tests without metabolic activation).

  • Plating: After a short pre-incubation, mix the contents of each tube with molten top agar and pour it onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential. The results for this compound were negative.[2]

Hemocompatibility - In Vitro Hemolysis Assay (Adapted from ASTM F756)

Objective: To assess the potential of this compound to cause hemolysis (destruction of red blood cells).

Materials:

  • This compound (test substance)

  • Fresh human or rabbit blood with an anticoagulant (e.g., citrate, heparin)

  • Phosphate-buffered saline (PBS)

  • Positive control (e.g., Triton X-100)

  • Negative control (e.g., PBS)

  • Spectrophotometer

Protocol:

  • Preparation of Red Blood Cells (RBCs): Centrifuge the fresh blood to pellet the RBCs. Wash the RBCs several times with PBS. Resuspend the washed RBCs in PBS to a desired concentration.

  • Preparation of Test Solutions: Prepare different concentrations of this compound in PBS.

  • Incubation: Add the RBC suspension to the this compound solutions and to the positive and negative controls. Incubate the mixtures at 37°C for a specified time (e.g., 2-4 hours) with gentle agitation.

  • Centrifugation: After incubation, centrifuge the samples to pellet the intact RBCs.

  • Measurement of Hemolysis: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

  • Calculation: Calculate the percentage of hemolysis for each sample relative to the positive control (representing 100% hemolysis).

Signaling Pathways and Inflammatory Response

While data on the direct effect of pure this compound on cellular signaling pathways is limited, studies on ADH-containing hydrogels provide some insights.

Macrophage Polarization

Hydrogels crosslinked with this compound have been observed to influence macrophage polarization, a key process in the inflammatory and healing response. Specifically, some ADH-crosslinked biomaterials have been shown to promote the polarization of macrophages towards the M2 phenotype . M2 macrophages are typically associated with anti-inflammatory responses and tissue repair.

Macrophage_Polarization cluster_2 Macrophage Phenotypes LPS LPS/IFN-γ M1 M1 Macrophage (Pro-inflammatory) LPS->M1 Polarization IL4 IL-4/IL-13 M2 M2 Macrophage (Anti-inflammatory/ Pro-repair) IL4->M2 Polarization ADH_Hydrogel ADH-crosslinked Hydrogel ADH_Hydrogel->M2 Promotes M0 M0 Macrophage

NF-κB and TNF-α Signaling

The direct impact of this compound on key inflammatory signaling pathways such as the NF-κB pathway and the subsequent production of cytokines like TNF-α has not been extensively studied. However, the observed promotion of M2 macrophage polarization by ADH-containing hydrogels suggests a potential indirect modulation of these pro-inflammatory pathways. Further research is needed to elucidate the specific molecular interactions of ADH with these signaling cascades.

Experimental Workflows

The following diagrams illustrate typical workflows for assessing the biocompatibility of this compound.

Cytotoxicity_Workflow start Start: Cytotoxicity Assessment prep_cells Prepare Cell Culture (e.g., L929 Fibroblasts) start->prep_cells prep_adh Prepare ADH Solutions (Serial Dilutions) start->prep_adh treat_cells Treat Cells with ADH (24-hour incubation) prep_cells->treat_cells prep_adh->treat_cells mtt_assay Perform MTT Assay treat_cells->mtt_assay read_results Measure Absorbance (Spectrophotometer) mtt_assay->read_results analyze_data Analyze Data (Calculate % Viability, IC50) read_results->analyze_data end End: Cytotoxicity Profile analyze_data->end

Biocompatibility_Assessment_Workflow cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Testing cytotoxicity Cytotoxicity (e.g., MTT Assay) evaluation Comprehensive Biocompatibility Profile cytotoxicity->evaluation genotoxicity Genotoxicity (e.g., Ames Test) genotoxicity->evaluation hemocompatibility Hemocompatibility (Hemolysis Assay) hemocompatibility->evaluation sensitization Skin Sensitization sensitization->evaluation irritation Skin/Eye Irritation irritation->evaluation inflammatory_response Inflammatory Response (Implantation Study) inflammatory_response->evaluation start Biocompatibility Assessment of ADH start->cytotoxicity start->genotoxicity start->hemocompatibility start->sensitization start->irritation start->inflammatory_response

Conclusion

This compound exhibits a favorable biocompatibility and low cytotoxicity profile, making it a suitable crosslinking agent for a variety of biomedical applications. Quantitative data from standardized tests indicate that it is not an acute oral or inhalation toxicant, is non-irritating to skin and eyes, and is not a skin sensitizer. Furthermore, a battery of genotoxicity tests has shown no evidence of mutagenic potential. While the direct effects of pure ADH on specific inflammatory signaling pathways require further investigation, its use in hydrogels is associated with good cytocompatibility and, in some cases, a favorable anti-inflammatory and pro-reparative M2 macrophage response. The provided experimental protocols and workflows offer a guide for the continued evaluation of this compound in novel biomaterials and drug delivery systems.

References

Methodological & Application

Application Notes and Protocols for Adipic Dihydrazide-Mediated Glycoprotein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipic dihydrazide (ADH) is a homobifunctional crosslinking reagent widely employed in bioconjugation chemistry. Its symmetrical structure, featuring a hydrazide group at each end of a six-carbon spacer, makes it an effective tool for covalently linking molecules.[1] A primary application of ADH is in the site-specific conjugation of glycoproteins, particularly antibodies, following periodate (B1199274) oxidation of their carbohydrate moieties. This method offers a degree of control by targeting the glycan portion of a protein, which is often located away from the antigen-binding sites in antibodies, thus preserving their biological activity.

The conjugation process is a two-step procedure. First, the cis-diol groups within the sugar residues of the glycoprotein (B1211001) are oxidized using a mild oxidizing agent like sodium meta-periodate (NaIO₄). This reaction cleaves the carbon-carbon bond of the diol and generates reactive aldehyde groups. The second step involves the reaction of these aldehyde groups with the hydrazide moieties of ADH to form stable hydrazone linkages.[][3] This reaction is typically performed at a slightly acidic pH (around 5.0) to favor the reaction with the more nucleophilic hydrazide groups over the primary amines present on the protein surface. The resulting ADH-modified glycoprotein possesses a free hydrazide group at the other end of the linker, which is then available to react with an aldehyde-containing molecule or a second glycoprotein that has also been oxidized.

This application note provides detailed protocols for the conjugation of glycoproteins using ADH, a summary of relevant quantitative data, and visualizations of the experimental workflow and chemical principles.

Data Presentation

Table 1: Summary of Quantitative Data for this compound Conjugation

ParameterValue/RangeRemarksSource(s)
ADH Molecular Weight 174.20 g/mol A key parameter for calculating molar excess in conjugation reactions.[1]
ADH Solubility in Water 50 g/LModerate solubility facilitates its use in aqueous buffer systems.[4]
Optimal pH for Hydrazone Formation 5.0Avoids competition from primary amines and ensures specificity.
Coupling Efficiency Can exceed 90%Efficiency is dependent on the degree of glycosylation and reaction conditions. Aniline can be used as a catalyst to improve yields and reduce reaction times.[3]
Cross-linking Effect Can be significantEven with a high excess of ADH, some degree of intramolecular or intermolecular cross-linking of the glycoprotein can occur. This can be assessed using techniques like size-exclusion chromatography.[5]
Stability of Hydrazone Bond Relatively stableThe resulting hydrazone bond is generally stable for many applications, though it can be reversed under certain conditions (e.g., low pH).
Bridge Length 10 atomsThe ADH linker provides a 10-atom spacer arm between the conjugated molecules, which can help to reduce steric hindrance.[6]

Experimental Protocols

Protocol 1: Oxidation of Glycoprotein Carbohydrate Moieties

This protocol describes the generation of aldehyde groups on a glycoprotein using sodium meta-periodate.

Materials:

  • Glycoprotein (e.g., antibody) solution

  • Sodium meta-periodate (NaIO₄)

  • Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5

  • Desalting column or dialysis cassette

Procedure:

  • Prepare a fresh solution of sodium meta-periodate in the Oxidation Buffer at a concentration of 20 mM. This solution should be used immediately.

  • Prepare the glycoprotein solution at a concentration of 5 mg/mL in the Oxidation Buffer.

  • Add the periodate solution to the glycoprotein solution at a 1:1 volume ratio (e.g., 1 mL of periodate solution to 1 mL of protein solution).

  • Incubate the reaction mixture for 30 minutes on ice in the dark to selectively oxidize sialic acids.[3]

  • Immediately after incubation, remove the excess periodate and by-products by desalting or dialysis against the Oxidation Buffer. The resulting solution contains the oxidized glycoprotein with reactive aldehyde groups.

Protocol 2: Conjugation of Oxidized Glycoprotein with this compound (ADH)

This protocol details the reaction of the aldehyde-containing glycoprotein with ADH to form a glycoprotein-ADH intermediate.

Materials:

  • Oxidized glycoprotein solution (from Protocol 1)

  • This compound (ADH)

  • Conjugation Buffer: 0.1 M Sodium Acetate, pH 5.5

  • Desalting column or dialysis cassette

Procedure:

  • Dissolve ADH in the Conjugation Buffer to a final concentration of 100 mM.

  • Add a 50-fold molar excess of the ADH solution to the oxidized glycoprotein solution. The large excess of ADH helps to minimize cross-linking of the glycoprotein.[5]

  • Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

  • Remove the excess, unreacted ADH by extensive dialysis or using a desalting column equilibrated with the Conjugation Buffer. The purified product is the glycoprotein-ADH conjugate with a terminal free hydrazide group.

Protocol 3: Conjugation of Glycoprotein-ADH to a Second Oxidized Glycoprotein

This protocol describes the final conjugation step to create a glycoprotein-glycoprotein conjugate.

Materials:

  • Glycoprotein-ADH conjugate solution (from Protocol 2)

  • A second oxidized glycoprotein solution (prepared as in Protocol 1)

  • Conjugation Buffer: 0.1 M Sodium Acetate, pH 5.5

  • Size-exclusion chromatography (SEC) system for purification

Procedure:

  • Mix the glycoprotein-ADH conjugate with the second oxidized glycoprotein at a desired molar ratio (e.g., 1:1).

  • Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

  • Purify the resulting glycoprotein-glycoprotein conjugate from unreacted components and aggregates using size-exclusion chromatography (SEC).

  • Analyze the fractions by SDS-PAGE to confirm the presence of the higher molecular weight conjugate.

Visualizations

experimental_workflow cluster_step1 Step 1: Glycoprotein Oxidation cluster_step2 Step 2: ADH Activation cluster_step3 Step 3: Final Conjugation Glycoprotein Glycoprotein Oxidized_Glycoprotein Oxidized Glycoprotein (Aldehyde-functionalized) Glycoprotein->Oxidized_Glycoprotein Oxidation (pH 5.5) NaIO4 Sodium meta-periodate NaIO4->Glycoprotein Glycoprotein_ADH Glycoprotein-ADH Conjugate Oxidized_Glycoprotein->Glycoprotein_ADH Hydrazone Formation ADH This compound (ADH) ADH->Oxidized_Glycoprotein Final_Conjugate Glycoprotein-Glycoprotein Conjugate Glycoprotein_ADH->Final_Conjugate Conjugation Oxidized_Glycoprotein2 Second Oxidized Glycoprotein Oxidized_Glycoprotein2->Final_Conjugate Purification Purification (e.g., SEC) Final_Conjugate->Purification

Caption: Experimental workflow for glycoprotein conjugation using ADH.

chemical_reaction cluster_oxidation Oxidation Step cluster_conjugation Conjugation Step Glycoprotein Glycoprotein with cis-diols Oxidized_Glycoprotein Oxidized Glycoprotein with aldehydes Glycoprotein->Oxidized_Glycoprotein NaIO₄ Oxidized_Glycoprotein2 Oxidized Glycoprotein Hydrazone_Bond Glycoprotein-NH-N=CH- ... -CH=N-NH-Glycoprotein Oxidized_Glycoprotein2->Hydrazone_Bond ADH This compound (H₂N-NH-CO-(CH₂)₄-CO-NH-NH₂) ADH->Hydrazone_Bond

Caption: Chemical principle of ADH-mediated glycoprotein conjugation.

signaling_pathway cluster_membrane Cell Membrane Receptor Glycoprotein Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Ligand Ligand (e.g., Growth Factor) Ligand->Receptor Binding Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activation Nucleus Nucleus Transcription_Factor->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression

References

Application Notes and Protocols: Adipic Dihydrazide for Drug Delivery Microsphere Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipic dihydrazide (ADH) is a versatile, low-toxicity cross-linking agent increasingly utilized in the synthesis of polymeric microspheres for controlled drug delivery. Its dihydrazide functionality allows for the formation of stable covalent bonds with various polymers containing carboxylic acid or aldehyde groups, often facilitated by a coupling agent like a carbodiimide. This cross-linking imparts structural integrity and modulates the drug release characteristics of the microspheres. This document provides detailed application notes and protocols for the synthesis and characterization of drug-loaded microspheres using this compound, with a focus on polysaccharide-based systems such as hyaluronic acid and chitosan (B1678972) derivatives.

Core Principles

This compound acts as a homobifunctional cross-linker, meaning it has two identical reactive groups (hydrazides) that can form amide bonds with carboxyl groups on polymer chains. This reaction is typically mediated by a water-soluble carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), which activates the carboxyl groups to form a reactive intermediate that then readily reacts with the hydrazide group of ADH. This process results in a stable, three-dimensional hydrogel network in the form of microspheres, capable of entrapping therapeutic agents for sustained release.

Key Applications

  • Sustained Drug Delivery: ADH-crosslinked microspheres are excellent vehicles for the prolonged release of a wide range of therapeutic molecules, including small molecule drugs and biologics.[1][2]

  • Biocompatible and Biodegradable Carriers: When formulated with natural polymers like hyaluronic acid or chitosan, the resulting microspheres are often biocompatible and biodegradable, making them suitable for in vivo applications.[1][2][3]

  • Targeted Drug Delivery: The surface of these microspheres can be further modified to attach targeting ligands, enabling site-specific drug delivery.

  • Tissue Engineering: These hydrogel microspheres can serve as scaffolds for cell encapsulation and tissue regeneration.[3][4]

Experimental Data

Microsphere Formulation and Characterization

The following tables summarize quantitative data from studies on this compound-crosslinked microspheres.

Formulation CodePolymerDrugPolymer:ADH RatioParticle Size (µm)Encapsulation Efficiency (%)Percentage Yield (%)Reference
F1Hyaluronic AcidCephalexinNot Specified9.46 - 10.6552.7827.47 - 73.86[5][6]
F2Hyaluronic AcidCephalexinNot Specified9.46 - 10.6564.5627.47 - 73.86[5][6]
F3Hyaluronic AcidCephalexinNot Specified9.46 - 10.6555.3427.47 - 73.86[5][6]
F2B (Optimized)Hyaluronic AcidCephalexinNot Specified~1074.6Not Specified[1][2]
In Vitro Drug Release
Formulation CodeTime (hours)Cumulative Drug Release (%)pH of Release MediumReference
F2B6~507.4[6]
F2B12>907.4[1][2][6]

Experimental Protocols

Protocol 1: Synthesis of Cephalexin-Loaded Hyaluronic Acid (HA) Microspheres

This protocol is adapted from a modified emulsion cross-linking technique.[6]

Materials:

  • Hyaluronic Acid (HA)

  • This compound (ADH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Cephalexin

  • Mineral Oil (Light Liquid Paraffin)

  • Span 80

  • Isopropyl Alcohol (IPA)

  • Hydrochloric Acid (HCl), 0.1N

  • Distilled Water

Procedure:

  • Emulsion Formation:

    • Prepare a 0.5% (w/v) HA solution by dissolving HA in distilled water.

    • Dissolve a specific amount of ADH in the HA solution.

    • In a separate beaker, prepare the oil phase by mixing 80 ml of mineral oil with 1 ml of Span 80.

    • Add 20 ml of the HA/ADH solution to the oil phase and homogenize at 1000 rpm for 30 minutes using a mechanical stirrer to form a water-in-oil (w/o) emulsion.

    • Dissolve the desired amount of Cephalexin in a small amount of distilled water and add it to the emulsion. Continue stirring for an additional 20 minutes.

  • Cross-linking:

    • Dissolve EDCI in 2 ml of distilled water and slowly add it to the emulsion while stirring. Continue mixing for 30 minutes.

    • Adjust the pH of the emulsion to the desired level (e.g., pH 4) by adding 0.1N HCl to initiate the cross-linking reaction.[5][6]

    • Allow the reaction to proceed at room temperature for 24 hours.

  • Microsphere Precipitation and Washing:

    • Precipitate the HA-cephalexin microspheres by adding 150 ml of IPA to the emulsion under vigorous agitation.

    • Collect the microspheres by centrifugation at 1500 rpm for 5 minutes.

    • Discard the supernatant and wash the microspheres three times by resuspending them in IPA and centrifuging.

  • Second Cross-linking (Optional but Recommended):

    • Resuspend the washed microspheres in 100 ml of 90% IPA containing a 1:1 ratio of ADH and EDCI.

    • Stir the mixture gently.

    • Add 0.1N HCl to maintain the desired pH and initiate the second cross-linking reaction.

    • Allow the reaction to proceed for 24 hours.

  • Final Washing and Drying:

    • Collect the microspheres by centrifugation and wash them three times with 90% IPA to remove any residual mineral oil.

    • Dry the microspheres at room temperature.

Protocol 2: Characterization of Microspheres

1. Particle Size Analysis:

  • Measure the size of the microspheres using optical microscopy with a calibrated stage micrometer or a particle size analyzer.[6]

2. Drug Entrapment Efficiency:

  • Accurately weigh a known amount of dried microspheres.

  • Crush the microspheres and dissolve them in a suitable solvent to extract the drug.

  • Determine the concentration of the drug in the solution using a suitable analytical method, such as UV-Vis spectrophotometry at the drug's λmax (e.g., 261 nm for Cephalexin).[1]

  • Calculate the entrapment efficiency using the following formula:

    • Entrapment Efficiency (%) = (Actual Drug Content / Theoretical Drug Content) x 100

3. In Vitro Drug Release Study:

  • Disperse a known amount of drug-loaded microspheres in a release medium (e.g., phosphate (B84403) buffer pH 7.4).

  • Place the dispersion in a shaker bath maintained at 37°C and 100 rpm.[6]

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with fresh medium to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using a suitable analytical method.

  • Plot the cumulative percentage of drug released versus time.

Visualizations

Signaling Pathways and Experimental Workflows

crosslinking_mechanism cluster_activation Activation cluster_coupling Coupling Polymer Polymer Chain (e.g., Hyaluronic Acid) Carboxyl Carboxylic Acid Group (-COOH) Intermediate Reactive Intermediate (O-acylisourea) Carboxyl->Intermediate + EDCI EDCI EDCI (Carbodiimide) Crosslinked_Polymer Cross-linked Polymer Network Intermediate->Crosslinked_Polymer + ADH ADH This compound (H2N-NH-CO-(CH2)4-CO-NH-NH2) ADH->Crosslinked_Polymer Polymer2 Another Polymer Chain Polymer2->Crosslinked_Polymer

Caption: Chemical cross-linking of a polymer using ADH and EDCI.

experimental_workflow start Start emulsion Prepare W/O Emulsion (HA, ADH, Drug in Oil) start->emulsion crosslink1 First Cross-linking (Add EDCI, Adjust pH) emulsion->crosslink1 precipitate Precipitate Microspheres (Add IPA) crosslink1->precipitate wash1 Wash Microspheres (Centrifugation with IPA) precipitate->wash1 crosslink2 Second Cross-linking (Resuspend in ADH/EDCI) wash1->crosslink2 wash2 Final Wash and Dry crosslink2->wash2 characterization Characterization wash2->characterization size Particle Size Analysis characterization->size entrapment Drug Entrapment Efficiency characterization->entrapment release In Vitro Drug Release characterization->release end End

Caption: Experimental workflow for microsphere synthesis and characterization.

Troubleshooting and Considerations

  • Microsphere Aggregation: Ensure adequate stirring speed during emulsification and precipitation to prevent aggregation. The concentration of the surfactant (Span 80) may also need optimization.

  • Low Encapsulation Efficiency: This can be influenced by the drug's solubility in the external phase, the cross-linking density, and the pH. Optimizing the polymer and cross-linker concentrations can improve encapsulation.[5]

  • Broad Particle Size Distribution: The homogenization speed and duration are critical factors in controlling the droplet size and, consequently, the final microsphere size.[7]

  • Rapid Drug Release: Increasing the cross-linking density by adjusting the ADH and EDCI concentrations can slow down the drug release rate. A second cross-linking step is also effective.[6]

Conclusion

This compound is a valuable tool for the synthesis of robust and versatile microspheres for drug delivery. By carefully controlling the reaction conditions, such as pH and the ratio of polymer to cross-linker, the physicochemical properties and drug release kinetics of the microspheres can be tailored to specific therapeutic applications. The protocols and data presented here provide a solid foundation for researchers and scientists to develop novel drug delivery systems based on ADH-crosslinked polymers.

References

Application Notes and Protocols: Adipic Dihydrazide in Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipic dihydrazide (ADH) is a versatile and widely utilized crosslinking agent in the field of tissue engineering. Its biocompatibility and ability to form stable covalent bonds with various polymers make it an ideal candidate for creating hydrogels that mimic the native extracellular matrix (ECM). These hydrogels provide structural support for cell growth, proliferation, and differentiation, and can be tailored for a variety of applications, including cartilage, bone, and soft tissue regeneration, as well as for drug delivery systems.

This document provides detailed application notes, experimental protocols, and quantitative data on the use of ADH in tissue engineering, with a focus on its role in fabricating biocompatible scaffolds.

Mechanism of Action: Crosslinking with this compound

ADH is a dihydrazide molecule that acts as a homobifunctional crosslinker. It primarily reacts with the carboxyl groups of polysaccharides and proteins, such as hyaluronic acid (HA), alginate, and gelatin, in the presence of a carbodiimide, most commonly 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and N-hydroxysuccinimide (NHS). The EDC activates the carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with the hydrazide groups of ADH to form a stable amide bond, resulting in the crosslinking of the polymer chains and the formation of a hydrogel network.[1]

The following diagram illustrates the general mechanism of EDC/NHS crosslinking of a polymer with ADH.

ADH_Crosslinking_Mechanism Polymer_COOH Polymer-COOH Activated_Intermediate O-acylisourea intermediate Polymer_COOH->Activated_Intermediate + EDC EDC EDC NHS_Ester NHS-activated carboxyl Activated_Intermediate->NHS_Ester + NHS Crosslinked_Polymer Crosslinked Polymer (Polymer-CONH-NH-...) Activated_Intermediate->Crosslinked_Polymer + ADH (direct reaction) NHS NHS NHS_Ester->Crosslinked_Polymer + ADH ADH This compound (H2N-NH-CO-(CH2)4-CO-NH-NH2)

Caption: EDC/NHS chemistry for crosslinking polymers with ADH.

Applications in Tissue Engineering

ADH-crosslinked hydrogels have shown great promise in various tissue engineering applications due to their tunable properties and biocompatibility.

Cartilage Tissue Engineering

ADH-modified hydrogels, particularly those based on hyaluronic acid and collagen, create a favorable environment for chondrocyte growth and promote chondrogenesis.[2] These scaffolds can be designed to have mechanical properties that mimic native cartilage and support the formation of new cartilage tissue. The modification of hyaluronic acid with ADH has been shown to improve the biocompatibility and retention of the polymer, making the composite material more suitable for chondrocyte growth.[2]

Bone Tissue Engineering

In bone tissue engineering, ADH-crosslinked scaffolds can serve as a temporary matrix for bone regeneration. These scaffolds can be loaded with osteoinductive factors to promote the differentiation of mesenchymal stem cells into osteoblasts, leading to enhanced bone formation.

Soft Tissue Engineering and Adhesives

Injectable hydrogels formed by crosslinking gelatin with ADH and oxidized sodium alginate have been developed as soft tissue adhesives.[3] These adhesives exhibit good injectability, appropriate swelling ratios, and excellent biocompatibility, making them a promising alternative to traditional sutures.[3]

Drug Delivery

The porous structure of ADH-crosslinked hydrogels allows for the encapsulation and sustained release of therapeutic agents, such as growth factors and drugs.[4][5] This controlled release is beneficial for localized drug delivery in various tissue engineering and regenerative medicine applications.

Quantitative Data on ADH-Crosslinked Hydrogels

The physicochemical properties of ADH-crosslinked hydrogels can be tailored by varying the polymer concentration, the degree of polymer modification, and the crosslinker concentration. The following tables summarize key quantitative data from the literature.

Table 1: Mechanical Properties of ADH-Crosslinked Hydrogels

Polymer SystemCrosslinking ConditionsCompressive Modulus (kPa)Tensile Strength (kPa)Reference
Gelatin-ADH/Oxidized Sodium Alginate (1:1)20% (w/v) prepolymer concentrationNot Reported~25-35[3]
Hyaluronic Acid-ADH/Oxidized Hyaluronic Acid100 kDa HA, 3% HA-ADH, 2.33% HA-Ox62.1Not Reported[6]
Alginate/k-Carrageenan-ADHVaried alginate concentration~100-400 (Young's Modulus)~50-200[7]

Table 2: Swelling and Degradation Properties of ADH-Crosslinked Hydrogels

Polymer SystemSwelling Ratio (%)In Vitro DegradationReference
Gelatin-ADH/Oxidized Sodium Alginate (1:1)~800-1000Not Reported[3]
Hyaluronic Acid-ADH/Oxidized Hyaluronic Acid (40 kDa)185% (max swelling)Complete degradation at 14 days[6]
Oxidized Hyaluronic Acid/ADHNot Reported40% degradation after 5 weeks[8]
Gelatin-based hydrogel~8500-9000Not Reported[9]

Experimental Protocols

Protocol 1: Synthesis of Hyaluronic Acid-Adipic Dihydrazide (HA-ADH) Hydrogel

This protocol describes the synthesis of an injectable hydrogel from oxidized hyaluronic acid and this compound.

Materials:

  • Sodium hyaluronate (HA)

  • This compound (ADH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing (MWCO 12-14 kDa)

  • Deionized water

Procedure:

  • Preparation of ADH-modified HA (HA-ADH):

    • Dissolve HA in deionized water to a final concentration of 1% (w/v).

    • Add EDC and NHS to the HA solution at a molar ratio of 2:1 and 1:1 to the carboxyl groups of HA, respectively.

    • Stir the solution for 30 minutes to activate the carboxyl groups.

    • Add a 10-fold molar excess of ADH to the activated HA solution.

    • Adjust the pH of the reaction mixture to 4.5-5.0 and stir at room temperature for 24 hours.

    • Purify the HA-ADH conjugate by dialysis against deionized water for 3-4 days.

    • Lyophilize the purified HA-ADH to obtain a white powder.

  • Preparation of Oxidized HA (oxi-HA):

    • Dissolve HA in deionized water to a final concentration of 1% (w/v).

    • Add sodium periodate (B1199274) (NaIO4) to the HA solution. The molar ratio of NaIO4 to HA repeating units will determine the degree of oxidation.

    • Stir the reaction mixture in the dark at room temperature for 24 hours.

    • Stop the reaction by adding ethylene (B1197577) glycol.

    • Purify the oxi-HA by dialysis against deionized water for 3-4 days.

    • Lyophilize the purified oxi-HA.

  • Hydrogel Formation:

    • Dissolve the lyophilized HA-ADH and oxi-HA in PBS (pH 7.4) to the desired concentrations (e.g., 2% w/v).

    • Mix the HA-ADH and oxi-HA solutions at a specific volume ratio (e.g., 1:1).

    • The mixture will form a hydrogel in situ at 37°C. The gelation time can be controlled by adjusting the concentrations of the polymer solutions and the degree of oxidation of the HA.[8]

Protocol 2: Characterization of ADH-Crosslinked Hydrogels

A systematic workflow is essential for the comprehensive characterization of the synthesized hydrogels.

Hydrogel_Characterization_Workflow cluster_synthesis Hydrogel Synthesis cluster_physicochemical Physicochemical Characterization cluster_biological Biological Characterization Synthesis Synthesize ADH-crosslinked hydrogel FTIR FTIR Spectroscopy (Confirm crosslinking) Synthesis->FTIR Rheology Rheological Analysis (Viscoelastic properties, gelation time) Synthesis->Rheology SEM Scanning Electron Microscopy (SEM) (Morphology, pore size) Synthesis->SEM Swelling Swelling Studies (Swelling ratio, kinetics) Synthesis->Swelling Mechanical Mechanical Testing (Compressive/tensile strength) Synthesis->Mechanical Cytotoxicity Cytotoxicity Assays (e.g., MTT, Live/Dead) Synthesis->Cytotoxicity Degradation In Vitro Degradation (Mass loss over time) Swelling->Degradation Cell_Adhesion Cell Adhesion and Proliferation Cytotoxicity->Cell_Adhesion Differentiation Cell Differentiation Studies (e.g., for chondrogenesis, osteogenesis) Cell_Adhesion->Differentiation

Caption: Experimental workflow for hydrogel characterization.

Signaling Pathways in ADH-Scaffold Mediated Tissue Regeneration

The interaction of cells with ADH-crosslinked scaffolds can influence various signaling pathways crucial for tissue regeneration. For instance, in chondrogenesis, signaling pathways such as the Transforming Growth Factor-beta (TGF-β)/Smad pathway are critical. Scaffolds that promote chondrocyte differentiation often do so by modulating these pathways. Similarly, in osteogenesis, pathways like the Bone Morphogenetic Protein (BMP) and Wnt signaling pathways play a pivotal role in the differentiation of mesenchymal stem cells into osteoblasts.[10][11]

The following diagram provides a simplified overview of key signaling pathways that can be influenced by the cellular microenvironment provided by tissue engineering scaffolds.

Signaling_Pathways cluster_chondrogenesis Chondrogenesis cluster_osteogenesis Osteogenesis cluster_wnt Wnt Signaling TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Smad2_3 p-Smad2/3 TGF_beta_R->Smad2_3 Sox9 SOX9 Smad2_3->Sox9 Chondrocyte_Diff Chondrocyte Differentiation Sox9->Chondrocyte_Diff BMP BMP BMP_R BMP Receptor BMP->BMP_R Smad1_5_8 p-Smad1/5/8 BMP_R->Smad1_5_8 Runx2 Runx2 Smad1_5_8->Runx2 Osteoblast_Diff Osteoblast Differentiation Runx2->Osteoblast_Diff Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Beta_Catenin β-catenin Frizzled->Beta_Catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Scaffold ADH-Crosslinked Scaffold (Biophysical & Biochemical Cues) Scaffold->TGF_beta Influences Scaffold->BMP Influences Scaffold->Wnt Influences

Caption: Key signaling pathways in tissue regeneration.

Conclusion

This compound is a valuable tool for the fabrication of biocompatible and biodegradable hydrogels for a wide range of tissue engineering applications. The ability to tune the physical and biological properties of these hydrogels by controlling the crosslinking chemistry allows for the creation of scaffolds that can effectively guide tissue regeneration. The protocols and data presented here provide a foundation for researchers and drug development professionals to design and utilize ADH-crosslinked materials for their specific applications.

References

Application Notes and Protocols: Keto-Hydrazide Crosslinking of Diacetone Acrylamide (DAAM) and Adipic Acid Dihydrazide (ADH) for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The crosslinking chemistry between diacetone acrylamide (B121943) (DAAM) and adipic acid dihydrazide (ADH) offers a versatile and robust method for the formation of hydrogels and other crosslinked polymer networks. This system, based on the keto-hydrazide reaction, proceeds efficiently at ambient temperatures and physiological pH, making it an attractive platform for a variety of biomedical applications, including drug delivery, tissue engineering, and the creation of biocompatible coatings.[1][2]

The reaction involves the formation of a stable hydrazone bond between the ketone group of a DAAM-functionalized polymer and the hydrazide groups of the ADH crosslinker, with the release of water as the only byproduct.[2][3] This bio-orthogonal reaction is rapid and allows for in-situ gelation, which is highly desirable for injectable hydrogel systems.[4][5] The mechanical properties and degradation kinetics of the resulting hydrogels can be readily tuned by adjusting the concentration of DAAM and the DAAM:ADH molar ratio.[6][7]

These application notes provide detailed protocols for the synthesis of DAAM-containing polymers, the formation of DAAM-ADH crosslinked hydrogels, and methods for their characterization, including mechanical testing, biocompatibility assessment, and evaluation for drug delivery applications.

Chemical Reaction Mechanism

The fundamental reaction is the acid-catalyzed formation of a hydrazone (or ketimine) linkage between the ketone carbonyl group on the DAAM monomer unit within a polymer chain and the hydrazide functional group of ADH.[2]

Caption: Keto-hydrazide reaction between DAAM and ADH.

Experimental Protocols

Protocol 1: Synthesis of Poly(acrylamide-co-diacetone acrylamide) (p(AAm-co-DAAM))

This protocol describes the synthesis of a linear copolymer of acrylamide and diacetone acrylamide via free radical polymerization, suitable for subsequent crosslinking with ADH to form a hydrogel.[8]

Materials:

  • Acrylamide (AAm)

  • Diacetone acrylamide (DAAM)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) (catalyst)

  • Deionized (DI) water

  • Nitrogen gas

Procedure:

  • In a round-bottom flask, dissolve the desired amounts of AAm and DAAM in DI water to achieve the target monomer concentration and copolymer composition (e.g., 10% w/v total monomer with a 95:5 molar ratio of AAm to DAAM).

  • Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Under a nitrogen atmosphere, add the initiator, APS (e.g., 0.1 mol% of the total monomer concentration).

  • Add the catalyst, TEMED (e.g., 0.1 mol% of the total monomer concentration), to initiate the polymerization.

  • Allow the reaction to proceed at room temperature for 4 hours or at a controlled temperature (e.g., 60°C) for 1 hour. The solution will become viscous as the polymer forms.

  • To purify the polymer, precipitate the polymer solution in a large excess of a non-solvent such as methanol (B129727) or ethanol.

  • Collect the precipitated polymer and wash it multiple times with the non-solvent to remove unreacted monomers and initiator.

  • Dry the purified p(AAm-co-DAAM) copolymer under vacuum until a constant weight is achieved.

  • The final product can be characterized by techniques such as ¹H NMR to confirm the copolymer composition and Gel Permeation Chromatography (GPC) for molecular weight determination.

Protocol 2: Preparation of DAAM-ADH Crosslinked Hydrogels

This protocol details the formation of a hydrogel by crosslinking the synthesized p(AAm-co-DAAM) with ADH.

Materials:

  • p(AAm-co-DAAM) copolymer (from Protocol 1)

  • Adipic acid dihydrazide (ADH)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare a stock solution of p(AAm-co-DAAM) in PBS at a desired concentration (e.g., 10% w/v).

  • Prepare a stock solution of ADH in PBS. The concentration should be calculated to achieve the desired molar ratio of DAAM ketone groups to ADH hydrazide groups (e.g., 2:1, 1:1, or 1:2). Note that each ADH molecule has two hydrazide groups.

  • To form the hydrogel, mix the p(AAm-co-DAAM) solution and the ADH solution at the desired ratio. For example, mix equal volumes of a 10% p(AAm-co-DAAM) solution and the corresponding ADH solution.

  • Vortex the mixture briefly to ensure homogeneity.

  • The solution can be cast into molds of a desired shape (e.g., for mechanical testing) or used as an injectable solution.

  • Gelation will occur at room temperature. The gelation time can be monitored by the vial tilt method, where the vial is inverted at regular intervals until the solution no longer flows. Gelation time will depend on the polymer and crosslinker concentrations and the DAAM:ADH ratio.

Hydrogel_Formation_Workflow cluster_synthesis Polymer Synthesis cluster_hydrogel Hydrogel Formation Monomers Dissolve AAm and DAAM in DI Water Purge Purge with Nitrogen Monomers->Purge Initiate Add APS and TEMED Purge->Initiate Polymerize Polymerization Initiate->Polymerize Purify Precipitate and Wash Polymerize->Purify Dry Dry p(AAm-co-DAAM) Purify->Dry Prepare_Polymer Prepare p(AAm-co-DAAM) Solution in PBS Dry->Prepare_Polymer Use Synthesized Polymer Mix Mix Polymer and ADH Solutions Prepare_Polymer->Mix Prepare_ADH Prepare ADH Solution in PBS Prepare_ADH->Mix Gel Gelation at Room Temperature Mix->Gel

Caption: Workflow for hydrogel synthesis and formation.

Protocol 3: Characterization of Hydrogel Properties

The swelling ratio provides insight into the crosslink density of the hydrogel.[9][10]

Procedure:

  • Prepare hydrogel discs of a known initial weight (Wi).

  • Immerse the hydrogel discs in an excess of PBS (pH 7.4) at 37°C.

  • At predetermined time points, remove the hydrogels, gently blot the surface with a lint-free wipe to remove excess surface water, and record the swollen weight (Ws).

  • Continue until the weight remains constant, indicating equilibrium swelling.

  • The equilibrium swelling ratio (ESR) is calculated as: ESR = (Ws - Wi) / Wi.

The mechanical properties of the hydrogel, such as Young's modulus and tensile strength, can be determined using a universal testing machine.[7][11]

Procedure:

  • Prepare hydrogel samples in a specific geometry (e.g., dog-bone shape for tensile testing or cylindrical discs for compression testing).

  • For tensile testing, clamp the hydrogel sample and apply a uniaxial tensile force at a constant strain rate until failure.

  • For compression testing, place the cylindrical hydrogel sample between two plates and apply a compressive force at a constant strain rate.

  • Record the stress-strain curve. The Young's modulus can be calculated from the initial linear region of the curve. The tensile strength is the maximum stress the hydrogel can withstand before failure.

Quantitative Data Summary

The following table summarizes representative data on the effect of the DAAM:ADH molar ratio on the mechanical and swelling properties of p(AAm-co-DAAM) hydrogels.

DAAM:ADH Molar RatioGelation Time (minutes)Young's Modulus (kPa)Tensile Strength (kPa)Equilibrium Swelling Ratio
2:1~1525 ± 450 ± 812 ± 2
1:1~845 ± 685 ± 128 ± 1.5
1:2~560 ± 7110 ± 156 ± 1

Note: These are representative values and will vary depending on the specific polymer molecular weight, concentration, and experimental conditions.

Biocompatibility and Drug Delivery Applications

Protocol 4: In Vitro Cytotoxicity Assessment (ISO 10993-5)

This protocol describes an indirect cytotoxicity test using an extract of the hydrogel to assess its biocompatibility.[12][13][14][15]

Materials:

  • DAAM-ADH hydrogel

  • L929 mouse fibroblast cell line (or other relevant cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Positive control (e.g., material with known cytotoxicity)

  • Negative control (e.g., high-density polyethylene)

Procedure:

  • Extract Preparation:

    • Prepare hydrogel samples and sterilize them (e.g., by UV irradiation).

    • Incubate the hydrogel in cell culture medium at a surface area to volume ratio of 3 cm²/mL for 24 hours at 37°C to create the extract.

    • Prepare serial dilutions of the extract (e.g., 100%, 50%, 25%, 12.5%).

  • Cell Seeding:

    • Seed L929 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Cell Treatment:

    • Remove the culture medium and replace it with the prepared hydrogel extracts of different dilutions. Include positive and negative controls.

  • MTT Assay:

    • After 24 hours of incubation with the extracts, remove the medium and add MTT solution to each well.

    • Incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.

    • Dissolve the formazan crystals by adding DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the negative control. A reduction in cell viability below 70% is generally considered a cytotoxic effect.

Cytotoxicity_Testing_Workflow cluster_extract Extract Preparation cluster_cell_culture Cell Culture and Treatment cluster_assay MTT Assay and Analysis Prepare_Hydrogel Prepare and Sterilize Hydrogel Incubate Incubate Hydrogel in Culture Medium Prepare_Hydrogel->Incubate Dilute Prepare Serial Dilutions of Extract Incubate->Dilute Treat_Cells Treat Cells with Hydrogel Extracts Dilute->Treat_Cells Apply Extracts Seed_Cells Seed L929 Cells in 96-well Plate Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Perform Assay Incubate_MTT Incubate for Formazan Formation Add_MTT->Incubate_MTT Dissolve_Formazan Dissolve Formazan in DMSO Incubate_MTT->Dissolve_Formazan Measure_Absorbance Measure Absorbance at 570 nm Dissolve_Formazan->Measure_Absorbance Analyze_Data Calculate Cell Viability Measure_Absorbance->Analyze_Data

Caption: Workflow for in vitro cytotoxicity testing.

Protocol 5: In Vitro Drug Loading and Release Study

This protocol describes how to load a model drug, such as methotrexate (B535133) (MTX), into the hydrogel and study its release profile.[16][17][18]

Materials:

  • DAAM-ADH hydrogel

  • Methotrexate (MTX) or other model drug

  • PBS (pH 7.4)

  • UV-Vis spectrophotometer

Procedure:

  • Drug Loading:

    • Incorporate the drug into the hydrogel by dissolving it in the p(AAm-co-DAAM) solution before mixing with the ADH crosslinker.

  • Drug Release Study:

    • Place a known amount of the drug-loaded hydrogel into a known volume of PBS (pH 7.4) at 37°C with gentle agitation.

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

    • Measure the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength (e.g., ~303 nm for methotrexate).

    • Calculate the cumulative percentage of drug released over time.

Conclusion

The keto-hydrazide crosslinking of DAAM and ADH provides a highly adaptable and biocompatible platform for the development of hydrogels for biomedical research and drug development. The straightforward synthesis and tunable properties make this system a valuable tool for creating advanced materials for a range of applications. The protocols provided herein offer a foundation for researchers to explore and optimize DAAM-ADH crosslinked systems for their specific research needs.

References

Application Notes and Protocols for Enzyme Immobilization using Adipic Dihydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzyme immobilization is a critical technology in various fields, including pharmaceuticals, biocatalysis, and diagnostics. It enhances enzyme stability, facilitates reusability, and simplifies downstream processing. Adipic dihydrazide (ADH) is a versatile homobifunctional crosslinking agent used as a spacer to immobilize enzymes onto solid supports, particularly epoxy-activated resins like Eupergit C.[1][2] The use of ADH as a spacer can improve the catalytic activity of the immobilized enzyme by increasing its distance from the support surface, which enhances conformational flexibility and substrate accessibility.[3]

These application notes provide detailed protocols for three distinct methods of immobilizing Horseradish Peroxidase (HRP), a widely used enzyme in diagnostics and biocatalysis, onto Eupergit C, with a focus on the application of this compound.

Data Presentation

The following table summarizes quantitative data for the immobilization of Horseradish Peroxidase (HRP) on Eupergit C using different methodologies. The periodate-mediated immobilization on hydrazido-Eupergit C has been shown to be the most effective preparation method.[4][5]

ParameterDirect Binding on Eupergit CBinding on Hydrazido-Eupergit C (via ADH spacer)Periodate-Mediated Binding on Hydrazido-Eupergit CReference
Enzyme Loading --35.2 mg/g support[4][5]
Immobilized Enzyme Activity --127 U/g support[4][5]
Activity Loss during Immobilization ~85%~85%~85%[4][5]
Reusability --66% activity retained after 10 cycles[6]
Optimal pH Shifted to 6.0 (from 7.0 for free HRP)--[6]
Optimal Temperature Shifted to 50°C (from 30°C for free HRP)--[6]

Note: "-" indicates data not available in the cited sources.

Experimental Protocols

Materials and Reagents
Method 1: Direct Covalent Immobilization of HRP on Eupergit C

This method involves the direct binding of the enzyme's surface amino groups to the oxirane groups of the Eupergit C support.

  • Support Equilibration:

    • Wash Eupergit C beads with distilled water and then with the immobilization buffer (e.g., 1 M potassium phosphate buffer, pH 7.5).

    • Remove excess liquid by filtration.

  • Enzyme Solution Preparation:

    • Dissolve HRP in the immobilization buffer to a final concentration of approximately 10 mg/mL.

  • Immobilization Reaction:

    • Add the HRP solution to the equilibrated Eupergit C beads.

    • Incubate the mixture for 24-72 hours at room temperature with gentle shaking.

  • Washing and Blocking:

    • After incubation, separate the immobilized enzyme from the supernatant.

    • Wash the beads extensively with a washing buffer (e.g., 0.1 M phosphate buffer, pH 7.0) to remove any non-covalently bound enzyme.

    • To block any remaining active epoxy groups, incubate the beads with a blocking solution (e.g., 1 M ethanolamine or glycine, pH 8.5) for at least 2 hours.

    • Wash the beads again with the washing buffer and store at 4°C.

Method 2: Immobilization of HRP on this compound-Modified Eupergit C (Hydrazido-Eupergit C)

This protocol first modifies the Eupergit C support with ADH to introduce hydrazide groups, which then react with the enzyme.

Part A: Preparation of Hydrazido-Eupergit C

  • Reaction Setup:

    • Suspend Eupergit C beads in a solution of this compound (e.g., 0.1 M in 0.1 M sodium carbonate buffer, pH 9.5).

    • Incubate the suspension for 4 hours at room temperature with gentle agitation.

  • Washing:

    • Wash the beads thoroughly with distilled water to remove excess this compound. The resulting support is hydrazido-Eupergit C.

Part B: HRP Immobilization

  • Enzyme Solution Preparation:

    • Dissolve HRP in an appropriate buffer (e.g., 0.1 M phosphate buffer, pH 7.0).

  • Immobilization Reaction:

    • Add the HRP solution to the prepared hydrazido-Eupergit C.

    • Incubate for 24 hours at 4°C with gentle shaking.

  • Washing and Storage:

    • Wash the immobilized enzyme beads with the coupling buffer to remove unbound HRP.

    • Store the immobilized enzyme at 4°C in a suitable buffer.

Method 3: Periodate-Mediated Immobilization of HRP on Hydrazido-Eupergit C

This method involves the oxidation of the carbohydrate moieties of HRP to generate aldehyde groups, which then form stable covalent bonds with the hydrazide groups on the ADH-modified support.[4][5]

Part A: Preparation of Hydrazido-Eupergit C

  • Follow the protocol described in Method 2, Part A.

Part B: Periodate (B1199274) Oxidation of HRP

  • HRP Dissolution:

    • Dissolve HRP in distilled water (e.g., 10 mg/mL).

  • Oxidation Reaction:

    • Add a freshly prepared solution of sodium meta-periodate (NaIO₄) to the HRP solution (final concentration of NaIO₄ should be around 10-20 mM).

    • Stir the reaction mixture for 30 minutes in the dark at room temperature.

  • Purification of Oxidized HRP:

    • Remove excess periodate by dialysis against a suitable buffer (e.g., 1 mM sodium acetate buffer, pH 4.4).

Part C: Immobilization of Oxidized HRP

  • pH Adjustment:

    • Adjust the pH of the oxidized HRP solution to 9.0-9.5 by adding a carbonate buffer.

  • Coupling Reaction:

    • Add the pH-adjusted oxidized HRP solution to the hydrazido-Eupergit C beads.

    • Incubate the mixture for 2-3 hours at room temperature with gentle shaking.

  • Reduction and Stabilization:

    • Add a freshly prepared solution of sodium borohydride (NaBH₄) to a final concentration of approximately 1 mg/mL to reduce the formed Schiff bases to stable covalent bonds.

    • Incubate for 30 minutes at 4°C.

  • Final Washing and Storage:

    • Wash the immobilized enzyme beads thoroughly with a washing buffer.

    • Store the final product at 4°C.

Enzyme Activity Assay

The activity of free and immobilized HRP can be determined spectrophotometrically by monitoring the oxidation of a suitable substrate, such as phenol in the presence of 4-aminoantipyrine.

  • Reaction Mixture:

    • Prepare a reaction mixture containing phosphate buffer (e.g., 0.1 M, pH 7.0), a chromogenic substrate (e.g., 10 mM phenol and 2.5 mM 4-aminoantipyrine), and hydrogen peroxide (e.g., 1 mM).

  • Enzyme Addition:

    • Add a known amount of free HRP solution or immobilized HRP beads to initiate the reaction.

  • Measurement:

    • Monitor the increase in absorbance at a specific wavelength (e.g., 510 nm for the product of phenol and 4-aminoantipyrine oxidation) over time using a spectrophotometer.

  • Activity Calculation:

    • Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of the product. One unit of activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under the specified conditions.

Visualizations

Enzyme_Immobilization_Workflow cluster_method1 Method 1: Direct Immobilization cluster_method2 Method 2: ADH Spacer cluster_method3 Method 3: Periodate Oxidation & ADH Spacer Eupergit_C1 Eupergit C (Epoxy-activated) Immobilization1 Incubate (24-72h) Eupergit_C1->Immobilization1 HRP1 HRP Solution HRP1->Immobilization1 Washing_Blocking1 Wash & Block (Ethanolamine/Glycine) Immobilization1->Washing_Blocking1 Immobilized_HRP1 Immobilized HRP (Directly Bound) Washing_Blocking1->Immobilized_HRP1 Eupergit_C2 Eupergit C Hydrazido_Support Hydrazido-Eupergit C Eupergit_C2->Hydrazido_Support + ADH ADH This compound (ADH) ADH->Hydrazido_Support Immobilization2 Incubate (24h) Hydrazido_Support->Immobilization2 HRP2 HRP Solution HRP2->Immobilization2 Immobilized_HRP2 Immobilized HRP (ADH Spacer) Immobilization2->Immobilized_HRP2 Wash HRP3 HRP (Glycoprotein) Oxidized_HRP Oxidized HRP (Aldehyde Groups) HRP3->Oxidized_HRP Oxidation Periodate Sodium Periodate (NaIO₄) Periodate->Oxidized_HRP Coupling Couple & Reduce (NaBH₄) Oxidized_HRP->Coupling Hydrazido_Support3 Hydrazido-Eupergit C Hydrazido_Support3->Coupling Immobilized_HRP3 Immobilized HRP (Oriented) Coupling->Immobilized_HRP3 Wash

Caption: Workflow for three methods of HRP immobilization.

Signaling_Pathway cluster_support_activation Support Activation cluster_enzyme_activation Enzyme Activation (Periodate Method) cluster_coupling Covalent Coupling Eupergit Eupergit C (Epoxy Groups) Hydrazido_Support Hydrazido-Eupergit C (Hydrazide Groups) Eupergit->Hydrazido_Support Nucleophilic Attack ADH This compound (H₂N-NH-CO-(CH₂)₄-CO-NH-NH₂) ADH->Hydrazido_Support HRP_Glycan HRP Carbohydrate Moiety (cis-diols) HRP_Aldehyde HRP with Aldehyde Groups (-CHO) HRP_Glycan->HRP_Aldehyde Oxidation Periodate NaIO₄ Periodate->HRP_Aldehyde Hydrazido_Support2 Hydrazido-Eupergit C Schiff_Base Schiff Base Intermediate (Hydrazone Bond) Hydrazido_Support2->Schiff_Base HRP_Aldehyde2 Oxidized HRP HRP_Aldehyde2->Schiff_Base Immobilized_Enzyme Stable Immobilized Enzyme Schiff_Base->Immobilized_Enzyme Reduction (NaBH₄)

Caption: Chemical pathway for periodate-mediated immobilization.

References

Application Notes and Protocols: Adipic Dihydrazide for Injectable Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipic dihydrazide (ADH) is a versatile crosslinking agent utilized in the fabrication of injectable hydrogels for biomedical applications. These hydrogels, often based on biocompatible polymers like hyaluronic acid (HA) and alginate, offer significant potential for drug delivery, tissue engineering, and regenerative medicine. The crosslinking reaction between the hydrazide groups of ADH and aldehyde or carboxyl groups on the polymer backbone forms a stable, three-dimensional network. This network can encapsulate therapeutic agents and cells, providing a scaffold for tissue regeneration and controlled release. The in situ gelling capability of these hydrogels allows for minimally invasive delivery, conforming to the shape of the target site.

Mechanism of Crosslinking

This compound acts as a homobifunctional crosslinker, containing two hydrazide functional groups. The primary mechanism of crosslinking involves the reaction of these hydrazide groups with aldehyde groups on a modified polymer, such as oxidized hyaluronic acid (oxi-HA) or oxidized alginate, to form hydrazone bonds. This reaction is typically spontaneous and occurs under physiological conditions, making it suitable for biomedical applications.[1][2] Alternatively, ADH can be coupled to carboxyl groups on polymers like hyaluronic acid using a carbodiimide-activated reaction, forming stable amide bonds.[3]

Crosslinking_Mechanism Polymer Polymer with Aldehyde Groups (e.g., oxi-HA) Hydrogel Crosslinked Hydrogel Network (Hydrazone Bonds) Polymer->Hydrogel + ADH ADH This compound (ADH) ADH->Hydrogel

Caption: General mechanism of ADH crosslinking with an aldehyde-modified polymer.

Key Applications

Injectable hydrogels formed using this compound have a range of applications in the biomedical field:

  • Sustained Drug Delivery: These hydrogels can encapsulate drugs and release them in a controlled manner over an extended period.[3][4] For instance, they have been used for the sustained delivery of cephalexin (B21000) and cytoprotective medications.[3][4] The release profile often shows an initial burst release followed by a more gradual, sustained release.[4]

  • Tissue Engineering and Regeneration: ADH-crosslinked hydrogels can serve as scaffolds for cell growth and tissue regeneration.[5][6] They have been investigated for nucleus pulposus regeneration and as a delivery vehicle for preadipocytes in adipose tissue engineering.[5][6] The biocompatibility of these hydrogels supports cell proliferation and differentiation.[6]

  • Wound Healing: The hydrogel matrix can provide a moist environment conducive to wound healing and can be loaded with therapeutic agents to aid in this process.

Quantitative Data Summary

The properties of this compound-crosslinked hydrogels can be tuned by varying parameters such as the polymer concentration, the degree of polymer oxidation, and the concentration of ADH.

PropertyPolymer SystemKey FindingsReference
Gelling Time Oxidized Hyaluronic Acid / ADH3-8 minutes, depending on temperature.[7]
Degradation Oxidized Hyaluronic Acid / ADHMaintained gel state for at least 5 weeks with 40% degradation.[5][7]
Drug Entrapment Efficiency Hyaluronic Acid / ADH Microspheres (Cephalexin)Optimized formulation showed 74.6% entrapment efficiency.[3]
Drug Release Hyaluronic Acid / ADH Microspheres (Cephalexin)Over 90% of the drug released in 12 hours.[3]
Drug Release Profile Oxidized Hyaluronic Acid / ADH (Cytoprotective medications)Initial burst release of 50-60% in the first 24 hours, followed by sustained release over 1-7 days.[4]
Mechanical Properties Hyaluronic Acid / ADHMechanical properties are in good agreement with native adipose tissue, particularly 3-6 days after preparation.[6]

Experimental Protocols

Protocol 1: Synthesis of Oxidized Hyaluronic Acid/Adipic Dihydrazide (oxi-HA/ADH) Injectable Hydrogel

This protocol is adapted from studies on injectable hydrogels for nucleus pulposus regeneration.[5]

Materials:

  • Sodium Hyaluronate (HA)

  • This compound (ADH)

  • Sodium periodate (B1199274) (NaIO₄)

  • Ethylene (B1197577) glycol

  • Dialysis tubing (MWCO 3500 Da)

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • Deionized water

Procedure:

  • Oxidation of Hyaluronic Acid:

    • Dissolve sodium hyaluronate in deionized water to create a 1% (w/v) solution.

    • Add sodium periodate to the HA solution. The molar ratio of NaIO₄ to the repeating disaccharide units of HA will determine the degree of oxidation.

    • Stir the reaction mixture in the dark at room temperature for a specified time (e.g., 24 hours).

    • Stop the reaction by adding ethylene glycol and continue stirring for 1 hour.

    • Purify the oxidized HA (oxi-HA) by dialysis against deionized water for 3-5 days.

    • Lyophilize the purified oxi-HA to obtain a white powder.

  • Preparation of the Injectable Hydrogel:

    • Prepare a solution of oxi-HA in PBS (e.g., 2% w/v).

    • Prepare a separate solution of ADH in PBS (e.g., 1% w/v).

    • To form the hydrogel, mix the oxi-HA and ADH solutions at a desired volume ratio (e.g., 1:1).

    • The mixture will start to gel in situ under physiological conditions.

Protocol1_Workflow cluster_oxidation Oxidation of Hyaluronic Acid cluster_hydrogel Hydrogel Formation HA_sol Dissolve HA in Water Add_NaIO4 Add Sodium Periodate HA_sol->Add_NaIO4 React React in Dark Add_NaIO4->React Stop_Rxn Stop with Ethylene Glycol React->Stop_Rxn Purify Purify by Dialysis Stop_Rxn->Purify Lyophilize Lyophilize to get oxi-HA Purify->Lyophilize oxiHA_sol Prepare oxi-HA Solution in PBS Mix Mix oxi-HA and ADH Solutions oxiHA_sol->Mix ADH_sol Prepare ADH Solution in PBS ADH_sol->Mix Gelation In Situ Gelation Mix->Gelation

Caption: Workflow for the synthesis of an oxi-HA/ADH injectable hydrogel.

Protocol 2: Preparation of Hyaluronic Acid-Adipic Dihydrazide (HA-ADH) Microspheres for Drug Delivery

This protocol describes the preparation of drug-loaded microspheres using a carbodiimide (B86325) crosslinking chemistry.[3]

Materials:

  • Hyaluronic Acid (HA)

  • This compound (ADH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Drug to be encapsulated (e.g., Cephalexin)

  • Liquid paraffin (B1166041)

  • Isopropyl alcohol (IPA)

  • Deionized water

Procedure:

  • Preparation of HA-ADH Conjugate:

    • Dissolve HA in deionized water.

    • Activate the carboxyl groups of HA by adding EDC and NHS.

    • Add ADH to the activated HA solution to form the HA-ADH conjugate.

    • Purify the conjugate by dialysis and lyophilization.

  • Encapsulation of Drug and Microsphere Formation:

    • Dissolve the HA-ADH conjugate and the drug in an appropriate aqueous buffer.

    • Add this aqueous solution dropwise into liquid paraffin containing a surfactant, under constant stirring, to form an emulsion.

    • Induce crosslinking of the HA-ADH conjugate within the droplets.

    • Precipitate the formed microspheres by adding isopropyl alcohol.

    • Collect the microspheres by filtration, wash with IPA to remove residual oil, and dry.

Protocol2_Workflow cluster_conjugation HA-ADH Conjugation cluster_microsphere Microsphere Formation Dissolve_HA Dissolve HA Activate_HA Activate with EDC/NHS Dissolve_HA->Activate_HA Add_ADH Add ADH Activate_HA->Add_ADH Purify_Conj Purify and Lyophilize Add_ADH->Purify_Conj Dissolve_Drug Dissolve HA-ADH and Drug Emulsify Emulsify in Liquid Paraffin Dissolve_Drug->Emulsify Crosslink Induce Crosslinking Emulsify->Crosslink Precipitate Precipitate with IPA Crosslink->Precipitate Collect Collect and Dry Microspheres Precipitate->Collect

References

Application Notes and Protocols: Adipic Dihydrazide Crosslinking of Oxidized Polysaccharides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the crosslinking of oxidized polysaccharides using adipic dihydrazide (ADH). This method is widely employed to form biocompatible and biodegradable hydrogels with tunable properties, making them suitable for a variety of biomedical applications, including drug delivery, tissue engineering, and wound healing.[1][2][3]

Introduction

Polysaccharides are naturally occurring polymers that are attractive biomaterials due to their biocompatibility, biodegradability, and non-toxic nature.[1][4] Chemical crosslinking is often necessary to enhance their mechanical properties and control their degradation rate for biomedical applications.[5] A common and effective method involves a two-step process:

  • Oxidation of the Polysaccharide: Vicinal diols on the polysaccharide backbone are cleaved by an oxidizing agent, typically sodium periodate (B1199274) (NaIO₄), to introduce reactive aldehyde groups.[6][7][8]

  • Crosslinking with this compound (ADH): The aldehyde groups on the oxidized polysaccharide react with the hydrazide groups of ADH to form stable hydrazone bonds, resulting in a crosslinked hydrogel network.[4][9][10]

This process allows for the formation of in situ gelling hydrogels under physiological conditions, which is highly advantageous for minimally invasive procedures.[11] The physicochemical properties of the resulting hydrogels, such as stiffness, swelling ratio, and degradation rate, can be precisely controlled by modulating the degree of oxidation and the concentration of the ADH crosslinker.[4][10]

Applications

The versatility of ADH-crosslinked polysaccharide hydrogels has led to their use in a wide range of biomedical fields:

  • Drug Delivery: These hydrogels can encapsulate and provide sustained release of therapeutic agents, including small molecule drugs, proteins, and growth factors.[2][3][12][13] The release kinetics can be tailored by adjusting the crosslinking density.

  • Tissue Engineering: The hydrogels can serve as scaffolds that mimic the extracellular matrix, supporting cell adhesion, proliferation, and differentiation for the regeneration of tissues such as cartilage, bone, and nucleus pulposus.[1][2][5][11]

  • Wound Healing: The hydrogels can create a moist environment conducive to wound healing, while also providing a barrier against infection and delivering bioactive molecules to the wound site.[1]

  • Injectable Systems: The in situ forming nature of these hydrogels makes them ideal for injectable applications, allowing for the filling of irregular defects and minimizing surgical invasiveness.[3][11]

Experimental Protocols

The following are generalized protocols for the oxidation of polysaccharides and subsequent crosslinking with ADH. It is recommended to optimize the reaction conditions for each specific polysaccharide and intended application.

Protocol 1: Periodate Oxidation of Polysaccharides

This protocol describes the introduction of aldehyde groups onto the polysaccharide backbone using sodium periodate.

Materials:

  • Polysaccharide (e.g., Hyaluronic Acid, Dextran, Alginate)

  • Sodium periodate (NaIO₄)

  • Deionized water

  • Dialysis tubing (with appropriate molecular weight cut-off)

  • Lyophilizer

Procedure:

  • Dissolve the polysaccharide in deionized water to create a solution of the desired concentration (e.g., 1-2% w/v).[6][14]

  • In a separate container, dissolve the desired amount of sodium periodate in deionized water. The molar ratio of NaIO₄ to polysaccharide repeating units will determine the degree of oxidation.[6]

  • Add the sodium periodate solution to the polysaccharide solution while stirring. Protect the reaction mixture from light by wrapping the container in aluminum foil.[6][14]

  • Allow the reaction to proceed at room temperature with continuous stirring for a specified duration (e.g., 4-24 hours).[6][14] The reaction time will influence the degree of oxidation.

  • Stop the reaction by adding a quenching agent, such as ethylene (B1197577) glycol.

  • Purify the oxidized polysaccharide by dialysis against deionized water for 2-3 days, with frequent water changes, to remove unreacted reagents and by-products.[3][14]

  • Freeze-dry the purified solution to obtain the oxidized polysaccharide as a white, fluffy solid.[3][14]

  • Store the lyophilized product at -20°C until further use.

Protocol 2: this compound (ADH) Crosslinking of Oxidized Polysaccharides

This protocol details the formation of a hydrogel by crosslinking the oxidized polysaccharide with ADH.

Materials:

  • Oxidized polysaccharide (from Protocol 1)

  • This compound (ADH)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Vortex mixer

  • Incubator

Procedure:

  • Dissolve the lyophilized oxidized polysaccharide in the chosen buffer (e.g., PBS, pH 7.4) to the desired concentration (e.g., 1-3% w/v).[14]

  • In a separate tube, dissolve ADH in the same buffer to the desired concentration. The concentration of ADH will determine the crosslinking density.[2]

  • To initiate crosslinking, mix the oxidized polysaccharide solution and the ADH solution at a specific ratio.[14]

  • Vortex the mixture thoroughly to ensure homogeneity.

  • Incubate the mixture at 37°C. The gelation time will vary depending on the degree of oxidation, the concentrations of the components, and the temperature.[10][11] The material is considered a gel when it no longer flows upon inverting the container.[2]

Data Presentation

The properties of ADH-crosslinked polysaccharide hydrogels are highly tunable. The following tables summarize key quantitative data from the literature, demonstrating the effect of varying formulation parameters.

PolysaccharideDegree of Oxidation (%)ADH Concentration (molar ratio to aldehyde)Gelation Time (minutes)Compressive Modulus (kPa)Reference
Hyaluronic AcidNot specifiedNot specified3 - 8Not specified[11]
Hyaluronic Acid27.5 - 41.4Varied< 10Varied[14]
Dextran255%, 15%, 30%< 120Not specified[2]
PolysaccharideFormulationEntrapment Efficiency (%)Drug Release ProfileReference
Hyaluronic AcidF2B (microspheres)74.6>90% in 12 hours[12][13]

Visualizations

Signaling Pathways and Logical Relationships

crosslinking_mechanism Polysaccharide Polysaccharide (with vicinal diols) OxidizedPolysaccharide Oxidized Polysaccharide (with aldehyde groups) Polysaccharide->OxidizedPolysaccharide  Periodate  Oxidation Hydrogel Crosslinked Hydrogel (Hydrazone bonds) OxidizedPolysaccharide->Hydrogel ADH This compound (ADH) ADH->Hydrogel  Schiff Base  Formation

Caption: Mechanism of ADH crosslinking of oxidized polysaccharides.

Experimental Workflows

experimental_workflow start Start dissolve_poly Dissolve Polysaccharide in Deionized Water start->dissolve_poly add_periodate Add Sodium Periodate (in dark) dissolve_poly->add_periodate react_oxidation React at Room Temperature add_periodate->react_oxidation quench Quench Reaction react_oxidation->quench dialyze Dialyze against Deionized Water quench->dialyze lyophilize Lyophilize to obtain Oxidized Polysaccharide dialyze->lyophilize dissolve_oxidized Dissolve Oxidized Polysaccharide in Buffer lyophilize->dissolve_oxidized mix Mix Solutions dissolve_oxidized->mix dissolve_adh Dissolve ADH in Buffer dissolve_adh->mix incubate Incubate at 37°C mix->incubate hydrogel Hydrogel Formation incubate->hydrogel

Caption: Experimental workflow for hydrogel preparation.

References

Application Notes: Adipic Dihydrazide in Biomimetic Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Adipic dihydrazide (ADH) is a versatile and widely utilized crosslinking agent in the fabrication of biomimetic hydrogels for biomedical applications.[1] As a dihydrazide, ADH contains two hydrazide functional groups (-CONHNH2) that can react with aldehyde or ketone moieties on polymer backbones to form stable hydrazone bonds.[2][3] This crosslinking chemistry is particularly advantageous for creating hydrogels in physiological conditions, as the reaction is efficient, proceeds without toxic byproducts, and results in biocompatible and biodegradable networks.[2][4]

The resulting hydrogels, often based on natural polymers like hyaluronic acid (HA), gelatin, alginate, and chitosan, mimic the native extracellular matrix (ECM), providing structural support for cells and facilitating tissue regeneration.[4][5] The tunable nature of ADH-crosslinked hydrogels allows for the modulation of their mechanical properties, degradation rates, and swelling behavior to suit specific applications in drug delivery, tissue engineering, and regenerative medicine.[2][5][6]

Mechanism of Action: Hydrazone Bond Formation

The primary crosslinking mechanism involves a Schiff base reaction between the hydrazide groups of ADH and aldehyde groups, which are typically introduced onto polysaccharide backbones (like hyaluronic acid or alginate) through an oxidation reaction with sodium periodate (B1199274) (NaIO₄).[3][7] This reaction is efficient under mild, physiological conditions and forms a stable, covalent hydrazone linkage.[3][8] The dynamic and reversible nature of this bond under certain conditions can also impart self-healing properties to the hydrogel.[5][7]

G Polymer_CHO Polymer with Aldehyde Group (e.g., Oxidized Hyaluronic Acid) Crosslinked_Polymer Crosslinked Hydrogel Network (via Hydrazone Bond) Polymer_CHO->Crosslinked_Polymer Schiff Base Reaction ADH This compound (ADH) H₂N-NH-CO-(CH₂)₄-CO-NH-NH₂ ADH->Crosslinked_Polymer Water Water (H₂O) Crosslinked_Polymer->Water

Figure 1: ADH crosslinking via hydrazone bond formation.

Applications

Drug and Cell Delivery

Injectable ADH-crosslinked hydrogels are excellent candidates for drug and cell delivery vehicles.[2][9] Their ability to undergo a sol-gel transition in situ allows for minimally invasive administration and complete filling of defect sites.[9] These hydrogels can encapsulate therapeutic agents or cells, protecting them and providing sustained release. For example, hyaluronic acid microspheres crosslinked with ADH have been shown to provide sustained delivery of antibiotics like cephalexin, with over 90% of the drug released over 12 hours.[10][11] Similarly, these hydrogels have been used to effectively control the release of vancomycin.[2]

Tissue Engineering

In tissue engineering, ADH-crosslinked hydrogels serve as scaffolds that mimic the natural ECM, supporting cell adhesion, proliferation, and differentiation.[6][12] They have shown promise in cartilage and nucleus pulposus regeneration.[5][9] For instance, oxidized HA/ADH hydrogels have been shown to support nucleus pulposus cell synthesis of type II collagen and aggrecan, key components of cartilage tissue.[9] The mechanical properties of these hydrogels can be tuned to match those of the target tissue, such as adipose tissue, making them suitable for soft tissue reconstruction.[6]

Quantitative Data Summary

The properties of ADH-crosslinked hydrogels can be precisely controlled by varying parameters such as the degree of polymer oxidation, polymer concentration, and the ratio of ADH to polymer.

Table 1: Gelation Time and Degradation

Hydrogel System Composition Gelation Time Degradation Reference
Oxi-HA/ADH Oxidized Hyaluronic Acid, this compound 3 - 8 min ~40% mass loss in 5 weeks [9]
Gel-ADH/OSA ADH-modified Gelatin, Oxidized Sodium Alginate 8.7 - 16.7 s Not specified [13]

| PGAADH/OD | ADH-grafted Poly(γ-glutamic acid), Oxidized Dextran | Not specified | Dependent on precursor amount |[2] |

Table 2: Drug Loading and Release

Hydrogel System Drug Entrapment Efficiency Release Profile Reference
HA/ADH Microspheres Cephalexin 74.6% (optimized formulation) >90% release in 12 hours [10][11]

| Oxi-HA/ADH | Epigallocatechin gallate (EGCG), Piracetam | Not specified | Burst release of 50-60% in 24h, followed by steady release over 7 days |[14] |

Table 3: Mechanical Properties

Hydrogel System Test Property Value Reference
HA/ADH Unconfined/Confined Compression Hyperelastic behavior Similar to native adipose tissue [6]
Oxi-HA/Gelatin/ADH Rheology Viscoelasticity (G'/G", G*) Higher than Oxi-HA/ADH [15]

| Gelatin/Polysaccharide | Rheometry, Texture Analysis | Mechanical Properties | Comparable to liver tissue |[8] |

Experimental Protocols

Protocol 1: Preparation of Oxidized Hyaluronic Acid (Oxi-HA)

This protocol describes the oxidation of hyaluronic acid to introduce aldehyde groups necessary for crosslinking with ADH.

Materials:

  • Sodium Hyaluronate (HA)

  • Sodium periodate (NaIO₄)

  • Ethylene (B1197577) glycol

  • Deionized (DI) water

  • Dialysis tubing (MWCO 12-14 kDa)

Procedure:

  • Dissolve 1 g of sodium hyaluronate in 100 mL of DI water by stirring overnight at room temperature.

  • Calculate the required amount of sodium periodate (NaIO₄). The molar ratio of NaIO₄ to HA repeating units determines the degree of oxidation. For a 25% theoretical oxidation, use a 0.25:1 molar ratio.

  • Add the calculated NaIO₄ to the HA solution and stir in the dark at room temperature for 24 hours.

  • Stop the oxidation reaction by adding 1 mL of ethylene glycol and stirring for 1 hour.

  • Purify the resulting oxidized hyaluronic acid (Oxi-HA) solution by dialysis against DI water for 3-4 days, changing the water twice daily.

  • Lyophilize the purified solution to obtain a white, porous Oxi-HA sponge. Store at -20°C.

G start Start: Dissolve HA in DI Water add_naio4 Add Sodium Periodate (NaIO₄) Stir in dark for 24h start->add_naio4 quench Quench reaction with Ethylene Glycol add_naio4->quench dialyze Purify by Dialysis against DI Water (3-4 days) quench->dialyze lyophilize Lyophilize to obtain Oxi-HA sponge dialyze->lyophilize end End: Store Oxi-HA at -20°C lyophilize->end

Figure 2: Workflow for the preparation of oxidized hyaluronic acid.
Protocol 2: Synthesis of Injectable Oxi-HA/ADH Hydrogel

This protocol details the formation of a hydrogel by mixing solutions of Oxi-HA and ADH.

Materials:

  • Lyophilized Oxi-HA (from Protocol 1)

  • This compound (ADH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Two sterile syringes

Procedure:

  • Prepare a sterile 2% (w/v) Oxi-HA solution by dissolving the lyophilized sponge in PBS (pH 7.4).

  • Prepare a sterile 0.8% (w/v) ADH solution in a separate container using PBS (pH 7.4).

  • To form the hydrogel, draw the Oxi-HA solution into one syringe and the ADH solution into another.

  • Connect the two syringes using a Luer-lock connector.

  • Inject the contents back and forth between the syringes for approximately 30 seconds to ensure thorough mixing.

  • Extrude the mixture into the desired mold or injection site. Gelation will occur at room or body temperature within minutes.[9]

Note: For cell encapsulation, resuspend the cells in the Oxi-HA solution before mixing with the ADH solution.

G cluster_solutions Precursor Solutions OxiHA Prepare sterile Oxi-HA solution in PBS mix Load solutions into separate syringes and mix via Luer-lock connector OxiHA->mix ADH Prepare sterile ADH solution in PBS ADH->mix extrude Extrude mixture into mold or injection site mix->extrude gelation Gelation occurs in situ (3-8 minutes) extrude->gelation

Figure 3: Experimental workflow for hydrogel synthesis.
Protocol 3: Characterization of Hydrogel Properties

A. Swelling Ratio Measurement:

  • Prepare hydrogel samples of a known initial weight (W_d, dry weight after lyophilization, or W_i, initial weight of hydrated gel).

  • Immerse the samples in PBS (pH 7.4) at 37°C.

  • At predetermined time intervals, remove the samples, gently blot the surface with filter paper to remove excess water, and record the swollen weight (W_s).

  • Calculate the swelling ratio using the formula: Swelling Ratio = (W_s - W_d) / W_d.

B. In Vitro Degradation:

  • Place pre-weighed hydrogel samples (W_i) in PBS (pH 7.4) at 37°C.

  • At various time points, remove the samples, rinse with DI water, and lyophilize to obtain the dry weight (W_t).

  • Calculate the remaining weight percentage: Remaining Weight (%) = (W_t / W_i) x 100.

C. Mechanical Testing (Rheology):

  • Use a rheometer with a parallel plate geometry.

  • Place a hydrogel sample of defined thickness between the plates.

  • Perform oscillatory frequency sweeps (e.g., 0.1 to 100 rad/s) at a constant strain (typically 1%) to determine the storage modulus (G') and loss modulus (G'').

  • G' represents the elastic properties, while G'' represents the viscous properties of the hydrogel. A solid-like gel is characterized by G' being significantly greater than G''.[16]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Adipic Dihydrazide (ADH) Crosslinking Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the pH for adipic dihydrazide (ADH) crosslinking reactions. Find answers to frequently asked questions and troubleshooting tips for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound (ADH) crosslinking?

A1: The optimal pH for ADH crosslinking is highly dependent on the specific chemistry being used, particularly the activating agent for the carboxyl groups.

  • With Carbodiimides (e.g., EDC): For crosslinking reactions involving the activation of carboxyl groups on polymers like hyaluronic acid or gelatin with a carbodiimide (B86325) such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), the optimal pH is typically in the acidic range of 4.5 to 6.0 .[1][2][3] This is because the carbodiimide activation of carboxylic acids is most efficient in this pH range.[2] Maintaining a controlled pH is crucial, as uncontrolled reactions can lead to a drop in pH and affect the crosslinking outcome.[4]

  • With Aldehydes (Hydrazone Formation): When ADH reacts with aldehyde groups to form hydrazone bonds, the reaction is often performed at a pH of around 5.0 .[5] This acidic environment helps to catalyze the reaction while minimizing side reactions involving primary amines.[5]

  • With Ketones (Keto-hydrazide Chemistry): In systems like those using diacetone acrylamide (B121943) (DAAM), the crosslinking reaction is acid-catalyzed and proceeds efficiently as the pH decreases during film drying.[6] For in-can stability of formulations, the pH is typically maintained at 7.5 to 8.5 to prevent premature crosslinking.[7]

Q2: How does pH affect the efficiency of the crosslinking reaction?

A2: The pH plays a critical role in several aspects of the crosslinking reaction:

  • Activation of Carboxyl Groups: In EDC-mediated reactions, an acidic pH is required to protonate the carbodiimide, making it reactive towards carboxyl groups. At neutral or higher pH, the EDC is less active, and hydrolysis of the activated ester intermediate is more likely, leading to lower crosslinking efficiency.[1]

  • Nucleophilicity of Hydrazide: The hydrazide groups of ADH need to be sufficiently nucleophilic to attack the activated carboxyl group or the carbonyl of an aldehyde/ketone. While a very low pH can protonate the hydrazide and reduce its nucleophilicity, a moderately acidic pH provides a good balance for the reaction to proceed.

  • Stability of Intermediates: The O-acylisourea intermediate formed during EDC activation is unstable and susceptible to hydrolysis. A controlled, acidic pH helps to favor the reaction with the nucleophile (ADH) over hydrolysis.

  • Side Reactions: In hydrazone formation, a pH around 5.0 is optimal to avoid competition from reactions with primary amines that might be present in the system.[5]

Q3: What are the consequences of using a suboptimal pH?

A3: Using a pH outside the optimal range can lead to several undesirable outcomes:

  • Low Crosslinking Efficiency: This is the most common issue, resulting in weak or incomplete hydrogel formation, or insufficient conjugation.[1] For instance, in the preparation of hyaluronic acid microspheres, a higher pH of 6 resulted in decreased crosslinking efficiency and lower drug entrapment compared to a pH of 4.[1]

  • Increased Side Reactions: An incorrect pH can promote unwanted reactions, such as the hydrolysis of activated intermediates in EDC chemistry.

  • Poor Mechanical Properties: The final mechanical properties of the crosslinked material, such as stiffness and stability, are highly dependent on the crosslinking density, which is directly influenced by the reaction pH.

  • Variability in Results: Failure to control the pH can lead to significant batch-to-batch variability in your experiments.

Troubleshooting Guide

Problem Potential Cause (pH-related) Recommended Solution
Low or no hydrogel formation. The pH is too high or too low for efficient carbodiimide activation.Adjust the pH of your reaction mixture to the optimal range of 4.5-6.0 for EDC chemistry. Use a suitable buffer like MES to maintain a stable pH.[8]
Weak or soft hydrogel. Inefficient crosslinking due to suboptimal pH.Systematically test a range of pH values (e.g., 4.5, 5.0, 5.5, 6.0) to find the optimal condition for your specific polymer and concentration. Monitor the pH throughout the reaction and adjust as needed.[9]
Low yield of crosslinked product (e.g., microspheres). Decreased crosslinking efficiency at a higher pH.Lower the pH of the crosslinking solution. For hyaluronic acid microspheres, a pH of 4 has been shown to yield higher entrapment efficiency than a pH of 6.[1]
Inconsistent results between experiments. Fluctuation in pH during the reaction.Use a buffer with adequate capacity to maintain a constant pH. For EDC reactions, MES buffer is often a good choice.[8] Continuously monitor the pH during the initial phase of the reaction.[9]
Precipitation or aggregation of proteins during crosslinking. The reaction pH is close to the isoelectric point (pI) of the protein, causing it to be insoluble.Adjust the reaction pH to be at least one pH unit away from the pI of your protein.

Quantitative Data Summary

The following table summarizes the effect of pH on key parameters in this compound crosslinking, based on experimental findings.

Polymer SystemParameter MeasuredpH 4pH 6Reference
Hyaluronic Acid MicrospheresDrug Entrapment EfficiencyHigherLower[1]
Hyaluronic Acid MicrospheresCrosslinking EfficiencyHigherLower[1]

Experimental Protocols

Protocol: EDC/ADH Crosslinking of Hyaluronic Acid (HA)

This protocol is a general guideline for the crosslinking of hyaluronic acid using EDC and ADH. Optimization may be required for your specific application.

Materials:

  • Hyaluronic Acid (HA)

  • This compound (ADH)

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) (optional, but recommended to improve efficiency)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Dialysis tubing (appropriate MWCO)

  • Purified water

Procedure:

  • HA Solution Preparation: Dissolve HA in 0.1 M MES buffer to the desired concentration (e.g., 1% w/v). Allow it to dissolve completely, which may take several hours with gentle stirring.

  • pH Adjustment: Adjust the pH of the HA solution to the target value (e.g., 4.75) using 0.1 M HCl or 0.1 M NaOH.[9]

  • Addition of ADH and NHS: Add ADH and NHS to the HA solution. A molar excess of ADH to the carboxyl groups of HA is typically used.

  • Initiation of Crosslinking: Dissolve EDC in a small amount of MES buffer and add it to the HA/ADH/NHS solution while stirring.

  • pH Monitoring and Control: Monitor the pH of the reaction mixture for the first 1-2 hours. If the pH deviates from the target value, adjust it back using 0.1 M HCl or 0.1 M NaOH.[9]

  • Reaction: Allow the reaction to proceed for the desired time (e.g., 4 to 24 hours) at room temperature with gentle stirring.[9]

  • Purification: Transfer the resulting hydrogel or solution to a dialysis tube and dialyze against purified water for 2-3 days to remove unreacted reagents.

  • Lyophilization (Optional): The purified hydrogel can be lyophilized to obtain a dry sponge.

Visualizations

Signaling Pathways and Workflows

EDC_ADH_Crosslinking_Mechanism Carboxyl Carboxyl Group (-COOH) Activated_Ester O-acylisourea Intermediate Carboxyl->Activated_Ester + EDC (pH 4.5-6.0) EDC EDC Amide_Bond Stable Amide Bond (Crosslink) Activated_Ester->Amide_Bond + ADH Inactive_Carboxyl Inactive Carboxyl Group Activated_Ester->Inactive_Carboxyl Hydrolysis (competing reaction) ADH This compound (ADH) Hydrolysis Hydrolysis

Caption: EDC/ADH crosslinking reaction mechanism.

pH_Optimization_Workflow Start Define Polymer and Crosslinker Concentrations Prepare_Buffers Prepare Buffers at Different pH Values (e.g., 4.5, 5.0, 5.5, 6.0) Start->Prepare_Buffers Run_Reactions Run Parallel Crosslinking Reactions at Each pH Prepare_Buffers->Run_Reactions Characterize Characterize Hydrogels (e.g., Gelation Time, Mechanical Properties, Swelling Ratio) Run_Reactions->Characterize Analyze Analyze Data to Determine Optimal pH Characterize->Analyze Optimal_pH Optimal pH Identified Analyze->Optimal_pH

Caption: Workflow for optimizing reaction pH.

Troubleshooting_Flowchart Start Experiment Fails: Low/No Crosslinking Check_pH Is the reaction pH within the optimal range (4.5-6.0 for EDC)? Start->Check_pH Adjust_pH Adjust pH and Use a Buffer Check_pH->Adjust_pH No Check_Reagents Are reagents (EDC, ADH) fresh and active? Check_pH->Check_Reagents Yes Success Problem Solved Adjust_pH->Success Replace_Reagents Use fresh reagents Check_Reagents->Replace_Reagents No Check_Concentrations Are polymer and crosslinker concentrations adequate? Check_Reagents->Check_Concentrations Yes Replace_Reagents->Success Increase_Concentrations Increase concentrations Check_Concentrations->Increase_Concentrations No Further_Investigation Further Investigation Needed Check_Concentrations->Further_Investigation Yes Increase_Concentrations->Success

Caption: Troubleshooting flowchart for failed crosslinking.

References

Technical Support Center: Controlling the Degradation Rate of Adipic Dihydrazide (ADH) Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with adipic dihydrazide (ADH) crosslinked hydrogels.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and testing of ADH hydrogels, helping you to fine-tune their degradation characteristics.

ProblemProbable Cause(s)Recommended Solution(s)
Hydrogel Degrades Too Quickly 1. Low Crosslinking Density: Insufficient formation of hydrazone bonds between the polymer and ADH. 2. Low ADH Concentration: Not enough crosslinker molecules to form a stable network. 3. Low Degree of Polymer Oxidation: Fewer aldehyde groups on the polymer backbone are available to react with ADH. 4. Hydrolytically Unstable Polymer Backbone: The polymer itself is degrading rapidly under the experimental conditions.1. Increase the concentration of ADH in your formulation. 2. Increase the degree of oxidation of your polymer (e.g., hyaluronic acid, alginate) to create more reactive sites for ADH. 3. Consider using a multi-functional crosslinking molecule in addition to or in place of the bifunctional ADH, as this can create more attachment points and enhance stability.[1] 4. Ensure the polymer backbone is stable under your degradation conditions (e.g., pH, temperature).
Hydrogel Degrades Too Slowly or Not at All 1. High Crosslinking Density: An excess of hydrazone bonds results in a very stable network. 2. High ADH Concentration: Too much crosslinker leads to a dense and slow-to-degrade hydrogel. 3. High Degree of Polymer Oxidation: A high number of aldehyde groups leads to extensive crosslinking. 4. Post-Fabrication Drying: Drying the hydrogel after formation can lead to a more compact structure that degrades more slowly.[2]1. Decrease the concentration of ADH in your formulation. 2. Reduce the degree of oxidation of your polymer to limit the number of crosslinking sites. 3. Avoid extensive drying of the hydrogel after formation if a faster degradation rate is desired.[2] 4. If applicable to your polymer system, consider adjusting the molecular weight distribution, as this can influence degradation rates.
Inconsistent Degradation Rates Between Batches 1. Variability in Polymer Oxidation: Inconsistent degree of oxidation from batch to batch. 2. Inaccurate Component Concentrations: Errors in weighing or dissolving the polymer or ADH. 3. Inhomogeneous Mixing: Poor mixing of the polymer and ADH solutions can lead to regions of different crosslinking densities. 4. Fluctuations in Incubation Conditions: Variations in temperature or pH of the degradation medium.1. Carefully control and quantify the degree of oxidation for each new batch of polymer. 2. Ensure accurate and consistent preparation of all solutions. 3. Thoroughly mix the polymer and ADH solutions to ensure a homogeneous reaction. 4. Maintain consistent temperature and pH during the degradation studies.
Hydrogel Fails to Gel or Forms a Weak Gel 1. Insufficient Polymer Oxidation: Not enough aldehyde groups to form a stable network with ADH. 2. Low Component Concentrations: The concentrations of the polymer and/or ADH are too low to form a crosslinked network. 3. Incorrect pH for Crosslinking: The pH of the reaction mixture is not optimal for hydrazone bond formation.1. Verify the degree of oxidation of your polymer. If it is too low, re-synthesize with adjusted oxidation parameters. 2. Increase the concentration of the polymer and/or ADH. 3. Ensure the pH of your solutions is within the optimal range for the Schiff base reaction between the aldehyde groups of the oxidized polymer and the hydrazide groups of ADH.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of degradation for ADH-crosslinked hydrogels?

The degradation of ADH-crosslinked hydrogels primarily occurs through the hydrolysis of the hydrazone bonds formed between the aldehyde groups of an oxidized polymer (like oxidized hyaluronic acid or alginate) and the hydrazide groups of ADH.[1] The stability of these bonds, and thus the degradation rate, is influenced by factors such as pH and the localized chemical environment.

Q2: How does the degree of polymer oxidation affect the hydrogel degradation rate?

The degree of polymer oxidation directly correlates with the number of available aldehyde groups for crosslinking with ADH. A higher degree of oxidation leads to a higher crosslinking density, which generally results in a more stable hydrogel with a slower degradation rate. Conversely, a lower degree of oxidation will result in a lower crosslinking density and a faster degradation rate.[3][4]

Q3: What is the role of ADH concentration in controlling the degradation rate?

The concentration of ADH, as the crosslinking agent, is a critical factor in determining the degradation rate. Increasing the ADH concentration generally leads to a higher crosslinking density, resulting in a hydrogel that degrades more slowly. Reducing the ADH concentration will lead to a less crosslinked and faster-degrading hydrogel.

Q4: Can the degradation rate be tuned for specific drug delivery applications?

Yes, the tunable nature of ADH-crosslinked hydrogels makes them well-suited for controlled drug delivery. By carefully adjusting parameters such as the degree of polymer oxidation and the concentration of ADH, the degradation rate can be tailored to achieve a desired drug release profile, ranging from days to several weeks. For instance, an injectable oxidized hyaluronic acid/ADH hydrogel has been shown to maintain its structure for at least 5 weeks, with a 40% degradation, making it suitable for long-term delivery.[5]

Q5: Are there alternatives to ADH for controlling the degradation of these types of hydrogels?

Yes, other crosslinking agents can be used. For example, multi-functional cross-linking molecules, such as poly(acrylamide-co-hydrazide), can be used to create more complex and stable networks compared to the bifunctional ADH.[1] The choice of crosslinker will depend on the desired mechanical properties and degradation profile of the hydrogel. Additionally, the degradation rate of hyaluronic acid-based hydrogels can be controlled by using different crosslinking reagents and modifying the functional groups of the HA derivatives.[2]

Data on Degradation Rates

The following tables provide examples of how formulation parameters can influence the degradation of ADH-type hydrogels.

Table 1: Effect of Polymer Component Volume on Degradation Rate of Chitosan-Hyaluronic Acid Hydrogels

NOCC:AHA Volume RatioDegradation Characteristics
3:7Faster degradation
5:5Moderate degradation
7:3Slower degradation

Note: In this study, increasing the volume of the N,O-Carboxymethyl Chitosan (B1678972) (NOCC) component resulted in thicker pore walls in the hydrogel, leading to a slower degradation rate.[3]

Table 2: In Vivo Degradation of Different Hyaluronic Acid (HA) Hydrogel Formulations

Hydrogel TypeCrosslinkerIn Vivo Degradation Time
HA-SHSodium tetrathionateComplete degradation in 2 weeks
HA-MADithiothreitol (DTT)Partial degradation even after 29 days
HA-ADHBis(sulfosuccinimidyl) suberate (B1241622) (BS3)Slightly faster than HA-MA

Note: This data illustrates how the choice of crosslinking chemistry significantly impacts the in vivo degradation profile.[2]

Experimental Protocols

Protocol 1: Preparation of Oxidized Hyaluronic Acid (oxi-HA)

This protocol describes the oxidation of hyaluronic acid (HA) to introduce aldehyde groups for subsequent crosslinking with ADH.

  • Dissolve HA: Dissolve hyaluronic acid in deionized water to a final concentration of 1% (w/v). Stir the solution until the HA is completely dissolved.

  • Prepare Oxidizing Agent: Prepare an aqueous solution of sodium periodate (B1199274) (NaIO₄). The molar ratio of NaIO₄ to the repeating units of HA will determine the degree of oxidation.

  • Initiate Oxidation: Add the NaIO₄ solution to the HA solution dropwise while stirring. Protect the reaction from light by wrapping the container in aluminum foil.

  • React: Allow the reaction to proceed for a specified time (e.g., 24 hours) at a controlled temperature (e.g., 0°C).[6] The reaction time will also influence the degree of oxidation.

  • Quench the Reaction: Stop the oxidation reaction by adding an excess of a quenching agent, such as ethylene (B1197577) glycol.

  • Purify the oxi-HA: Dialyze the resulting solution against a salt solution (e.g., 0.1% NaCl, 0.1% NaHCO₃) and then extensively against deionized water to remove unreacted reagents and byproducts.[6]

  • Lyophilize: Freeze-dry the purified oxi-HA solution to obtain a white, fluffy solid. Store the lyophilized oxi-HA in a desiccator until use.

Protocol 2: Formation of oxi-HA/ADH Hydrogel

This protocol details the crosslinking of oxi-HA with ADH to form a hydrogel.

  • Prepare oxi-HA Solution: Dissolve the lyophilized oxi-HA in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to the desired concentration.

  • Prepare ADH Solution: Dissolve this compound (ADH) in the same buffer to the desired concentration.

  • Mix Components: To initiate crosslinking, mix the oxi-HA and ADH solutions at a specific volume ratio. The final concentrations of oxi-HA and ADH will determine the hydrogel's properties.

  • Gelation: Allow the mixture to stand at a controlled temperature (e.g., 37°C) for a sufficient time for gelation to occur. The gelation time can be monitored visually or by rheometry.

Protocol 3: In Vitro Hydrogel Degradation Assay

This protocol outlines a common method for assessing the degradation of hydrogels in vitro.

  • Prepare Hydrogel Samples: Prepare cylindrical hydrogel samples of a defined volume and weight.

  • Initial Weight Measurement: Record the initial wet weight (W₀) of each hydrogel sample.

  • Incubation: Place each hydrogel sample in a separate vial containing a known volume of degradation medium (e.g., PBS, pH 7.4).

  • Degradation Conditions: Incubate the vials at a physiologically relevant temperature (e.g., 37°C) in a shaker or water bath.

  • Time Points: At predetermined time points, remove the hydrogel samples from the degradation medium.

  • Weight Measurement at Time t: Gently blot the surface of the hydrogel to remove excess medium and record the wet weight (Wₜ).

  • Calculate Weight Loss: Calculate the percentage of weight remaining using the formula: Weight Remaining (%) = (Wₜ / W₀) * 100.

  • Data Analysis: Plot the percentage of weight remaining against time to obtain the degradation profile of the hydrogel.

Visualizations

Below are diagrams illustrating key processes and relationships in the control of ADH hydrogel degradation.

experimental_workflow cluster_synthesis Hydrogel Synthesis cluster_degradation In Vitro Degradation Assay p1 Prepare Polymer Solution (e.g., Hyaluronic Acid) p2 Oxidize Polymer (e.g., with NaIO4) p1->p2 p3 Purify Oxidized Polymer (Dialysis) p2->p3 p4 Lyophilize Oxidized Polymer p3->p4 p6 Mix Oxidized Polymer and ADH Solutions p4->p6 p5 Prepare ADH Solution p5->p6 p7 Allow for Gelation p6->p7 d1 Prepare Hydrogel Samples p7->d1 d2 Measure Initial Weight (W0) d1->d2 d3 Incubate in PBS at 37°C d2->d3 d4 Measure Weight at Time t (Wt) d3->d4 At specified time points d5 Calculate Weight Loss d4->d5 d6 Analyze Degradation Profile d5->d6

Caption: Experimental workflow for the synthesis and in vitro degradation analysis of ADH hydrogels.

degradation_factors cluster_params Controllable Parameters cluster_properties Intermediate Properties cluster_outcome Degradation Outcome oxidation Degree of Polymer Oxidation crosslinking Crosslinking Density oxidation->crosslinking Increases adh_conc ADH Concentration adh_conc->crosslinking Increases polymer_conc Polymer Concentration polymer_conc->crosslinking Increases degradation_rate Degradation Rate crosslinking->degradation_rate Decreases

Caption: Key factors influencing the degradation rate of ADH hydrogels.

References

Improving mechanical properties of adipic dihydrazide hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with adipic dihydrazide (ADH) hydrogels. The focus is on improving and troubleshooting the mechanical properties of these hydrogels for various applications, including drug delivery and tissue engineering.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Hydrogel fails to form or gelation is incomplete.

Q: My hydrogel solution remains liquid and does not form a stable gel. What are the possible causes and how can I fix this?

A: Failure to form a gel is a common issue that can stem from several factors related to the crosslinking reaction between the polymer and the ADH crosslinker. Here are the primary causes and troubleshooting steps:

  • Incorrect pH: The formation of hydrazone bonds between an aldehyde-modified polymer (like oxidized hyaluronic acid, OHA) and ADH is pH-dependent. The reaction is most efficient at a slightly acidic pH (typically around 4.5-5.5) to catalyze the reaction, but gelation can also occur at physiological pH (7.4).[1][2] If the pH of your polymer solution is too high or too low, the reaction kinetics can be significantly hindered.

    • Troubleshooting:

      • Verify the pH of your polymer and ADH solutions before mixing.

      • Adjust the pH to the optimal range for your specific polymer system using dilute HCl or NaOH.[1]

      • Ensure that any buffers used are compatible with the crosslinking chemistry. Phosphate-buffered saline (PBS) is commonly used for reactions at physiological pH.[1]

  • Insufficient Polymer Modification: The mechanical properties of the hydrogel are dependent on the degree of functionalization of the polymer backbone with aldehyde or other reactive groups that can crosslink with ADH.

    • Troubleshooting:

      • Ensure the degree of oxidation (in the case of polysaccharides like hyaluronic acid) is sufficient to create enough aldehyde groups for crosslinking.[3]

      • Confirm the successful modification of your polymer through analytical techniques such as NMR or FTIR spectroscopy.

  • Inactive Reagents: The crosslinker (ADH) or the activating agents (like EDC for carboxyl-to-hydrazide modification) can degrade over time.

    • Troubleshooting:

      • Use fresh or properly stored reagents. This compound should be stored in a cool, dry place.

      • If using EDC chemistry to functionalize a polymer with ADH, ensure the EDC is active and used under the correct pH conditions (typically pH 4.75).[1]

Issue 2: Hydrogel is too weak or lacks mechanical integrity.

Q: My hydrogel forms, but it is very soft and breaks apart easily. How can I increase its stiffness and mechanical strength?

A: The mechanical properties of ADH hydrogels are tunable. If your hydrogel is too weak, consider the following factors:

  • Polymer Concentration: The concentration of the polymer is a key determinant of hydrogel stiffness.

    • Troubleshooting:

      • Increase the weight/volume percentage of your polymer(s). For example, in hyaluronic acid systems, increasing the concentration of both the ADH-modified and aldehyde-modified HA will increase the compressive modulus.[1]

  • Crosslinking Density: The number of crosslinks per unit volume dictates the stiffness of the hydrogel network.

    • Troubleshooting:

      • Increase ADH Concentration: A higher concentration of the ADH crosslinker can lead to a more densely crosslinked network.[4]

      • Increase Polymer Oxidation/Modification: A higher degree of aldehyde groups on the polymer backbone will result in more potential crosslinking sites.[3]

      • Incorporate a Second Crosslinking Mechanism: Creating a dual-network hydrogel can significantly enhance mechanical properties. This can be achieved by introducing a secondary crosslinking reaction, such as photo-crosslinking or enzymatic crosslinking.[5][6]

  • Polymer Molecular Weight: The molecular weight of the base polymer can influence the final mechanical properties.

    • Troubleshooting:

      • Using a higher molecular weight polymer can lead to a more robust hydrogel network. For instance, hydrogels made from 100 kDa hyaluronic acid have shown a higher compressive modulus than those made from 40 kDa HA.[1]

  • Addition of Other Polymers: Incorporating other polymers can reinforce the hydrogel structure.

    • Troubleshooting:

      • Adding polyethylene (B3416737) glycol (PEG) to an oxidized hyaluronic acid/ADH system has been shown to improve the toughness of the resulting hydrogel.[4]

      • Combining with other biopolymers like collagen or chitosan (B1678972) can also enhance mechanical stability.[7]

Issue 3: Gelation time is too fast or too slow.

Q: The gelation of my hydrogel is either too rapid, preventing proper mixing and application, or too slow for my experimental needs. How can I control the gelation time?

A: Gelation kinetics are critical, especially for injectable hydrogels. The gelation time can be adjusted by modifying several parameters:

  • Temperature: The crosslinking reaction is temperature-dependent.

    • Troubleshooting:

      • Lowering the temperature will slow down the reaction and increase the gelation time. Conversely, increasing the temperature (e.g., to 37°C) can accelerate gelation.[8]

  • Concentration of Reactants: The concentration of both the polymer and the crosslinker affects the reaction rate.

    • Troubleshooting:

      • Decreasing the concentration of the polymer or ADH will generally lead to a longer gelation time.[4]

  • pH: As mentioned earlier, pH plays a crucial role in the hydrazone bond formation.

    • Troubleshooting:

      • Adjusting the pH away from the optimal value can slow down the gelation. For oxidized HA and ADH, the reaction can be slower at physiological pH (7.4) compared to a more acidic pH.[1]

  • Degree of Polymer Oxidation: A higher degree of oxidation leads to more reactive sites and a faster gelation time.

    • Troubleshooting:

      • To slow down gelation, you can use a polymer with a lower degree of oxidation.[4]

Summary of Quantitative Data

The following tables summarize quantitative data from studies on ADH hydrogels, providing a reference for expected mechanical properties and formulation parameters.

Table 1: Influence of Formulation on Mechanical Properties of Hyaluronic Acid (HA)-ADH Hydrogels

HA Molecular Weight (kDa)HA-ADH Conc. (% w/v)HA-Ox Conc. (% w/v)Compressive Modulus (Pa)Gelation Time (min)Reference
1003.02.3362.13.7[1]
401.0 - 3.01.0 - 3.0Not specifiedNot specified[1]
1001.0 - 3.01.0 - 3.0Not specifiedNot specified[1]

Table 2: Properties of Oxi-HA/ADH Hydrogels for Nucleus Pulposus Regeneration

Hydrogel FormulationGelation Time at 37°C (min)Degradation after 5 weeks (%)Reference
Oxi-HA/ADH83 - 840[8]

Experimental Protocols

Protocol 1: Synthesis of ADH-Functionalized Hyaluronic Acid (HA-ADH)

This protocol describes the modification of hyaluronic acid with this compound using EDC chemistry.

Materials:

  • Hyaluronic Acid (HA)

  • Adipic acid dihydrazide (ADH)

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) (Optional, to improve efficiency)

  • Deionized water (diH₂O)

  • 0.1 M NaCl solution

  • 1 M HCl and 1 M NaOH for pH adjustment

  • Dialysis tubing (appropriate MWCO)

Procedure:

  • Dissolve HA in diH₂O to form a 1% (w/v) solution. Stir until fully dissolved.

  • Add ADH and HOBt to the HA solution. The molar ratio of ADH and HOBt to the carboxyl groups of HA should be optimized, but a starting point is a significant molar excess of ADH.

  • Adjust the pH of the solution to 4.75 using 1 M HCl.

  • Add EDC to the solution to initiate the coupling reaction.

  • Monitor and maintain the pH at 4.75 for 4 hours using 1 M HCl and 1 M NaOH.

  • Allow the solution to stir for 24 hours at room temperature.

  • Transfer the solution to dialysis tubing and dialyze against 0.1 M NaCl in diH₂O for 2 days, followed by dialysis against diH₂O for another 2 days to remove unreacted reagents.

  • Lyophilize the purified solution to obtain dry HA-ADH powder.

Protocol 2: Preparation of Oxidized Hyaluronic Acid (HA-Ox)

This protocol details the oxidation of hyaluronic acid to create aldehyde functional groups.

Materials:

Procedure:

  • Dissolve HA in diH₂O to form a solution (e.g., 2% w/v).

  • In a separate container, dissolve sodium periodate in diH₂O. The molar ratio of NaIO₄ to HA repeating units will determine the degree of oxidation and should be optimized for the desired properties.

  • Add the sodium periodate solution to the HA solution.

  • Stir the reaction mixture in the dark for approximately 4 hours at room temperature.

  • Quench the reaction by adding a small amount of ethylene glycol.

  • Dialyze the solution against diH₂O for several days, changing the water frequently, to remove byproducts.

  • Lyophilize the purified solution to obtain dry HA-Ox powder.

Protocol 3: Formation of HA/ADH Hydrogel

This protocol describes the formation of a hydrogel by mixing HA-ADH and HA-Ox.

Materials:

  • Lyophilized HA-ADH

  • Lyophilized HA-Ox

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Re-dissolve the lyophilized HA-ADH and HA-Ox powders in PBS to the desired final concentrations (e.g., 1-3% w/v).

  • To form the hydrogel, mix the HA-ADH and HA-Ox solutions together at the desired ratio.

  • The mixture will begin to gel. The gelation time will depend on the concentration, temperature, and degree of modification of the polymers. The gel can be formed in a mold or injected as needed before gelation is complete.

Visualizations

experimental_workflow cluster_modification Polymer Functionalization cluster_oxidation Polymer Oxidation cluster_formation Hydrogel Formation HA1 Hyaluronic Acid (HA) EDC EDC/NHS Chemistry HA1->EDC ADH This compound (ADH) ADH->EDC HA_ADH HA-ADH (Hydrazide-functionalized) EDC->HA_ADH Mixing Mix Solutions (e.g., in PBS) HA_ADH->Mixing HA2 Hyaluronic Acid (HA) Periodate Sodium Periodate (NaIO4) HA2->Periodate HA_Ox HA-Ox (Aldehyde-functionalized) Periodate->HA_Ox HA_Ox->Mixing Hydrogel ADH Hydrogel (Crosslinked Network) Mixing->Hydrogel

Caption: Workflow for preparing an ADH-crosslinked hyaluronic acid hydrogel.

logical_relationships cluster_inputs Input Parameters cluster_outputs Hydrogel Properties Polymer_Conc Polymer Concentration Stiffness Mechanical Stiffness Polymer_Conc->Stiffness ++ Gel_Time Gelation Time Polymer_Conc->Gel_Time -- Swelling Swelling Ratio Polymer_Conc->Swelling -- ADH_Conc ADH Concentration ADH_Conc->Stiffness ++ ADH_Conc->Gel_Time -- ADH_Conc->Swelling -- Degradation Degradation Rate ADH_Conc->Degradation -- Ox_Degree Degree of Oxidation Ox_Degree->Stiffness + Ox_Degree->Gel_Time -- Ox_Degree->Degradation ++ MW Polymer MW MW->Stiffness + Temp Temperature Temp->Gel_Time -- pH pH pH->Gel_Time variable

References

Troubleshooting low yield in adipic dihydrazide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields or other issues during the synthesis of adipic dihydrazide (ADH).

Troubleshooting Guide: Low Yield in this compound Synthesis

Low product yield is a common issue in the synthesis of this compound. The following guide addresses potential causes and offers systematic solutions to improve your experimental outcome.

Q1: My yield of this compound from the direct reaction of adipic acid and hydrazine (B178648) hydrate (B1144303) is below 65%. What are the likely causes and how can I improve it?

Possible Causes & Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time or temperature. The reaction is typically conducted at temperatures ranging from 50-100°C for 1 to 30 hours.[1] Consider refluxing the mixture for an extended period to drive the reaction forward.

  • Equilibrium Limitations: The formation of water as a byproduct can limit the reaction equilibrium.

    • Solution: Remove water from the reaction mixture as it forms. This can be achieved by azeotropic distillation. A patent suggests that continuously removing water during the reaction can increase the yield to over 90%.[2]

  • Suboptimal Molar Ratio: An incorrect ratio of hydrazine hydrate to adipic acid can result in incomplete conversion.

    • Solution: Use an excess of hydrazine hydrate to ensure the complete conversion of adipic acid.[3]

  • Improper pH: The reaction is sensitive to pH.

    • Solution: While not always explicitly stated, the reaction conditions are generally mild.[1] Ensure the reaction mixture is not overly acidic or basic, which could lead to side reactions.

  • Product Loss During Workup: Significant amounts of product may be lost during purification.

    • Solution: this compound is soluble in water.[4] Minimize the use of water during washing. If recrystallizing from water or an alcohol-water mixture, ensure the solution is sufficiently cooled to maximize precipitation. After filtration, the mother liquor can be concentrated to recover more product.[1]

Q2: I'm using a two-step synthesis method (via dimethyl adipate) and my yield is still low. What should I investigate?

Possible Causes & Solutions:

  • Incomplete Esterification: The initial esterification of adipic acid may be the yield-limiting step.

    • Solution: Ensure the esterification reaction goes to completion. This can be facilitated by using an effective catalyst, such as a combination of potassium hydrogen sulfate (B86663) and concentrated sulfuric acid, and maintaining the optimal reaction temperature (around 40-50°C).[5] Removal of water formed during esterification will also drive the reaction forward.

  • Incomplete Hydrazinolysis: The reaction between dimethyl adipate (B1204190) and hydrazine hydrate may be incomplete.

    • Solution: Similar to the one-step method, ensure a sufficient excess of hydrazine hydrate and adequate reaction time and temperature. One protocol suggests reacting dimethyl adipate with hydrazine hydrate in a 1:4 molar ratio in methanol (B129727).[6]

  • Side Reactions: The presence of strong acids like concentrated sulfuric acid in the two-step method can lead to side reactions and the formation of impurities, which can complicate purification and lower the isolated yield.[2][7]

    • Solution: Consider using a milder or solid acid catalyst to minimize side reactions and simplify the purification process.[2][8]

Frequently Asked Questions (FAQs)

Q: What is a typical yield for this compound synthesis?

A: The yield can vary significantly depending on the method and optimization. The direct one-step method can have yields as low as 65% without optimization.[2][8] However, with improvements like the removal of water, yields can exceed 90%.[2] The two-step method, while more complex, can also achieve high yields.[6]

Q: What are the ideal reaction conditions for the one-step synthesis?

A: Optimal conditions can vary, but a general guideline is a reaction temperature between 50-100°C and a reaction time of 1 to 30 hours.[1] Using a solvent like water or ethanol (B145695) is common.[1]

Q: Are there any catalysts that can improve the yield of the one-step synthesis?

A: Yes, the use of composite catalysts has been shown to significantly improve yields to over 90%.[2] Solid acid catalysts, such as HY type molecular sieves, are also effective and can be recycled.[8]

Q: What is the best way to purify the final product?

A: The most common method for purification is recrystallization. After the reaction, the crude product is typically isolated by filtration.[9] It can then be recrystallized from water, ethanol, or a mixture of the two. Cooling the solution after dissolving the crude product will cause the purified this compound to crystallize.[1]

Q: Can side reactions occur during the synthesis?

A: Yes, particularly when using dicarboxylic acids, cyclization can be a competing reaction.[1] In the two-step method, the use of strong acid catalysts can also lead to the formation of byproducts.[2][7]

Quantitative Data Summary

Table 1: Reaction Parameters for One-Step this compound Synthesis

ParameterValueReference
Reaction Temperature50 - 100 °C[1]
Reaction Time1 - 30 hours[1]
SolventWater or Ethanol[1]
Unoptimized Yield< 65%[2][8]
Optimized Yield> 90%[2]

Table 2: Example Reaction Parameters for Two-Step this compound Synthesis (Esterification Step)

ParameterValueReference
ReactantsAdipic Acid, Methanol, Ethanol[5]
CatalystPotassium Hydrogen Sulfate, Sulfuric Acid[5]
Reaction Temperature40 - 50 °C[5]
Reaction Time0.25 - 2 hours[5]

Experimental Protocols

Protocol 1: One-Step Synthesis of this compound

This protocol is based on a generalized method described in the literature.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine adipic acid and an excess of hydrazine hydrate in a suitable solvent such as water or ethanol.

  • Reaction: Heat the mixture to a temperature between 70-80°C and stir for approximately 24 hours.

  • Isolation: After the reaction is complete, cool the mixture. If using ethanol as a solvent, the product may precipitate upon cooling. If water is the solvent, the solution may need to be concentrated.

  • Purification: Collect the precipitated crystals by filtration. The crude product can be further purified by recrystallization from ethanol or water. Secondary crystals can be recovered by concentrating the mother liquor.

Protocol 2: Two-Step Synthesis of this compound via Dimethyl Adipate

This protocol is a summary of a method involving an initial esterification step.[5][6]

Step 1: Esterification of Adipic Acid

  • Reaction Setup: In a beaker or flask, mix adipic acid with a solution of methanol and ethanol.

  • Catalysis: Add a catalytic amount of a mixture of potassium hydrogen sulfate and concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux at a temperature between 40-50°C with stirring for 0.25 to 2 hours.

Step 2: Hydrazinolysis of Dimethyl/Diethyl Adipate

  • Cooling: After the esterification is complete, cool the reaction system to 25°C.

  • Hydrazine Addition: While stirring, add hydrazine hydrate to the reaction mixture.

  • Reaction: The hydrazinolysis reaction will proceed to form this compound. The exact time and temperature may need to be optimized.

  • Isolation and Purification: The this compound product can be isolated and purified by filtration and recrystallization as described in Protocol 1.

Visualizations

Troubleshooting_Low_Yield Start Low Yield of This compound CheckMethod Synthesis Method? Start->CheckMethod OneStep One-Step: Adipic Acid + Hydrazine Hydrate CheckMethod->OneStep One-Step TwoStep Two-Step: Via Dialkyl Adipate CheckMethod->TwoStep Two-Step IncompleteRxn Incomplete Reaction? OneStep->IncompleteRxn IncompleteEster Incomplete Esterification? TwoStep->IncompleteEster Equilibrium Equilibrium Limitation? IncompleteRxn->Equilibrium No Sol_TimeTemp Increase Reaction Time & Temperature IncompleteRxn->Sol_TimeTemp Yes MolarRatio Incorrect Molar Ratio? Equilibrium->MolarRatio No Sol_RemoveWater Remove Water (Azeotropic Distillation) Equilibrium->Sol_RemoveWater Yes WorkupLoss Loss During Workup? MolarRatio->WorkupLoss No Sol_ExcessHydrazine Use Excess Hydrazine Hydrate MolarRatio->Sol_ExcessHydrazine Yes Sol_OptimizeWorkup Optimize Purification (Minimize Solvent, Concentrate Mother Liquor) WorkupLoss->Sol_OptimizeWorkup Yes IncompleteHydraz Incomplete Hydrazinolysis? IncompleteEster->IncompleteHydraz No Sol_OptimizeEster Optimize Esterification (Catalyst, Temp, Water Removal) IncompleteEster->Sol_OptimizeEster Yes SideRxns Side Reactions? IncompleteHydraz->SideRxns No Sol_OptimizeHydraz Optimize Hydrazinolysis (Excess Hydrazine, Time, Temp) IncompleteHydraz->Sol_OptimizeHydraz Yes Sol_MilderCatalyst Use Milder or Solid Acid Catalyst SideRxns->Sol_MilderCatalyst Yes

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Synthesis_Workflow cluster_one_step One-Step Synthesis cluster_two_step Two-Step Synthesis A1 Mix Adipic Acid, Hydrazine Hydrate, & Solvent A2 Heat & Stir (e.g., 70-80°C, 24h) A1->A2 A3 Cool & Precipitate A2->A3 A4 Filter to Isolate Crude Product A3->A4 A5 Recrystallize for Purification A4->A5 A6 Pure this compound A5->A6 B1 Esterification: Adipic Acid + Alcohol + Catalyst B2 Heat to Reflux B1->B2 B3 Cool Reaction Mixture B2->B3 B4 Hydrazinolysis: Add Hydrazine Hydrate B3->B4 B5 Isolate & Purify (Filter & Recrystallize) B4->B5 B6 Pure this compound B5->B6

Caption: Comparative workflow of one-step and two-step synthesis of this compound.

References

Technical Support Center: Adipic Dihydrazide (ADH) Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for adipic dihydrazide (ADH) crosslinking. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent aggregation during their crosslinking experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ADH) and how does it work as a crosslinker?

This compound (ADH) is a homobifunctional crosslinking agent with a hydrazide group at each end. It is commonly used to crosslink molecules containing carbonyl groups (aldehydes and ketones) or carboxyl groups. For carboxyl-containing molecules, the carboxyl groups are typically first activated using carbodiimide (B86325) chemistry (e.g., with EDC and NHS) to form an active ester, which then reacts with the hydrazide group of ADH to form a stable amide bond. ADH is valued for its relatively low toxicity and the stability of the resulting crosslinks.[1][2]

Q2: What are the primary causes of aggregation during ADH crosslinking?

Aggregation during ADH crosslinking, particularly when using EDC/NHS chemistry to activate carboxyl groups, is a common issue. The primary causes include:

  • Loss of Electrostatic Repulsion: The activation of carboxyl groups with EDC neutralizes their negative charge. This loss of electrostatic repulsion between molecules can lead to their aggregation, especially in the case of nanoparticles or proteins where surface charge contributes significantly to stability.[3][4]

  • Hydrophobic Interactions: Many biomolecules have hydrophobic regions that can become more exposed during the crosslinking process, leading to aggregation. The crosslinker itself can also influence the hydrophobicity of the final conjugate.[5][6]

  • Inappropriate pH: The efficiency of EDC/NHS chemistry is highly pH-dependent. Suboptimal pH can lead to inefficient crosslinking and increased side reactions, contributing to aggregation.[4][7]

  • Incorrect Reagent Ratios: An inappropriate molar ratio of EDC, NHS, and ADH to the molecule of interest can result in incomplete reactions or excessive crosslinking, both of which can cause aggregation.[8][9]

  • High Concentration of Reactants: High concentrations of the molecules being crosslinked can increase the likelihood of intermolecular aggregation.[10]

Q3: How can I visually detect aggregation in my sample?

The simplest way to detect aggregation is by visual inspection. A cloudy or precipitated solution is a clear indicator of aggregation. For nanoparticles, a change in the color of the solution can also signify aggregation. However, for more subtle aggregation, techniques like Dynamic Light Scattering (DLS) to measure particle size distribution, or Size Exclusion Chromatography (SEC) to detect high molecular weight species, are more quantitative.[5][11]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Immediate precipitation upon adding EDC/NHS Loss of electrostatic stability due to neutralization of carboxyl groups.- Ensure the reaction is performed in a suitable buffer, such as MES buffer at pH 6.0. - Consider adding a non-ionic surfactant like Tween 20 (e.g., 0.05%) to the reaction mixture to improve stability.[3] - Use a lower concentration of your molecule of interest.
Sample aggregates during the ADH incubation step Inefficient crosslinking or suboptimal pH for the ADH reaction.- Ensure the pH is suitable for the reaction of the activated ester with ADH. While the EDC/NHS activation is optimal at a slightly acidic pH, the subsequent reaction with the amine/hydrazide is more efficient at a neutral or slightly basic pH. A two-step process with a pH shift might be beneficial.[4] - Optimize the molar ratio of ADH to your molecule. An excess of ADH can sometimes help to drive the reaction to completion and cap the activated sites, preventing them from reacting with other molecules.
Low yield of crosslinked product and significant aggregation Hydrolysis of the NHS-ester intermediate, leading to incomplete crosslinking and aggregation of unreacted molecules.- Perform the reaction at a lower temperature (e.g., 4°C) to slow down the hydrolysis of the NHS-ester. - Use fresh EDC and NHS solutions, as they are moisture-sensitive.[8] - Minimize the time between the activation step and the addition of ADH.
Final product is aggregated after purification The crosslinked conjugate is inherently prone to aggregation due to its altered physicochemical properties (e.g., increased hydrophobicity).- Include stabilizing excipients in the final formulation buffer, such as polysorbate 80, sucrose, or trehalose.[10] - Optimize the purification method. For example, use a gentler purification technique like dialysis instead of centrifugation if the product is sensitive to mechanical stress.

Key Experimental Protocols

Protocol 1: Two-Step ADH Crosslinking of a Carboxylated Protein

This protocol is designed to minimize aggregation by performing the carboxyl activation and the ADH coupling in a sequential manner.

  • Protein Preparation: Dissolve the carboxylated protein in 0.1 M MES buffer (pH 6.0) to a final concentration of 1-5 mg/mL.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in MES buffer.

    • Add EDC and NHS to the protein solution to achieve a final molar excess (e.g., 10-fold EDC and 5-fold NHS relative to the moles of carboxyl groups on the protein).

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

  • Removal of Excess EDC/NHS (Optional but Recommended):

    • To prevent side reactions with ADH, quickly remove excess EDC and NHS using a desalting column equilibrated with MES buffer (pH 6.0).

  • ADH Coupling:

    • Prepare a solution of ADH in the reaction buffer.

    • Add ADH to the activated protein solution. The optimal molar ratio of ADH to protein should be determined empirically, but a 50- to 100-fold molar excess of ADH is a good starting point.

    • Adjust the pH of the reaction mixture to 7.2-7.5 to facilitate the reaction of the NHS-ester with the hydrazide.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Quench the reaction by adding a small molecule with a primary amine, such as Tris or hydroxylamine, to a final concentration of 20-50 mM.

  • Purification:

    • Remove unreacted ADH and other byproducts by dialysis or size-exclusion chromatography using a suitable storage buffer (e.g., PBS pH 7.4).

Quantitative Data Summary

Table 1: Recommended Molar Ratios for EDC/NHS Activation
ReactantMolar Ratio relative to Carboxyl GroupsNotes
EDC2-10 fold excessHigher excess can increase efficiency but also risk of side reactions.[9]
NHS1-5 fold excessNHS stabilizes the active ester intermediate, reducing hydrolysis.[4]
Table 2: Optimal pH Ranges for Crosslinking Steps
Reaction StepOptimal pH RangeRationale
Carboxyl Activation (EDC/NHS)4.5 - 6.5Promotes the formation of the O-acylisourea intermediate and minimizes hydrolysis.[4][7]
Amine/Hydrazide Coupling7.0 - 8.0The nucleophilic amine/hydrazide is more reactive at a neutral to slightly basic pH.[12]

Visual Guides

ADH_Crosslinking_Workflow cluster_activation Activation Step (pH 4.5-6.5) cluster_coupling Coupling Step (pH 7.0-8.0) Molecule Carboxylated Molecule (-COOH) Activated_Molecule NHS-Ester Activated Molecule Molecule->Activated_Molecule 15-30 min EDC_NHS EDC + NHS EDC_NHS->Molecule Crosslinked_Product Crosslinked Product Activated_Molecule->Crosslinked_Product 2-4 hours ADH ADH ADH->Activated_Molecule

Caption: Workflow for two-step ADH crosslinking.

Aggregation_Mechanism cluster_stable Stable State cluster_destabilized Destabilization cluster_aggregated Aggregated State Stable_Molecules Dispersed Molecules (Electrostatic Repulsion) EDC_Addition Addition of EDC Charge_Neutralization Neutralization of Carboxyl Groups EDC_Addition->Charge_Neutralization Loss_of_Repulsion Loss of Electrostatic Repulsion Charge_Neutralization->Loss_of_Repulsion Aggregation Aggregation Loss_of_Repulsion->Aggregation

Caption: Mechanism of aggregation during EDC activation.

Troubleshooting_Logic Start Aggregation Observed? When When did it occur? Start->When Yes On_EDC_Add Immediately on EDC/NHS addition When->On_EDC_Add Immediate During_ADH_Incubation During ADH incubation When->During_ADH_Incubation During Incubation Post_Purification After purification When->Post_Purification Post-Purification Sol_EDC Solution: - Lower reactant concentration - Add stabilizer (e.g., Tween 20) - Check buffer pH (4.5-6.5) On_EDC_Add->Sol_EDC Sol_ADH Solution: - Optimize ADH concentration - Adjust pH for coupling (7.0-8.0) - Lower temperature During_ADH_Incubation->Sol_ADH Sol_Purify Solution: - Use a gentler purification method - Add excipients to storage buffer Post_Purification->Sol_Purify

Caption: Troubleshooting flowchart for aggregation issues.

References

Characterization of Adipic Dihydrazide (ADH) Crosslinking: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) to characterize adipic dihydrazide (ADH) crosslinking.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ADH) and why is it used as a crosslinker?

This compound (ADH) is a homobifunctional crosslinking agent.[1][2] Its structure contains two hydrazide functional groups (-CONHNH2) at either end of a six-carbon aliphatic chain.[2][3][4] These hydrazide groups can react with carbonyl groups (aldehydes and ketones) on other molecules to form stable hydrazone linkages.[1][5] This reactivity makes ADH an effective crosslinker for polymers containing aldehyde or ketone functionalities, often used in the formation of hydrogels and for modifying proteins and polysaccharides like hyaluronic acid.[5][6][7] It is also used as a hardener for epoxy resins and a chain extender for polyurethanes.[1]

Q2: How can FTIR confirm successful ADH crosslinking?

FTIR spectroscopy is a powerful tool for confirming ADH crosslinking by identifying changes in characteristic vibrational bands.[8] Successful crosslinking is typically evidenced by:

  • The appearance of a new band corresponding to the C=N stretching of the newly formed hydrazone bond.

  • A decrease in the intensity of the C=O stretching band from the aldehyde or ketone group on the polymer backbone.

  • Changes in the N-H stretching and bending vibrations of the hydrazide group upon reaction. For instance, in the crosslinking of gelatin, significant changes are observed in the Amide I and II bands.[9]

Q3: What are the key NMR signals to look for when characterizing ADH crosslinking?

Both ¹H and ¹³C NMR spectroscopy can provide evidence of ADH crosslinking.

  • In ¹H NMR , the disappearance or shift of the aldehyde proton signal (around 9-10 ppm) from the polymer is a strong indicator of reaction. Additionally, the signals corresponding to the methylene (B1212753) protons adjacent to the hydrazide in ADH will shift upon covalent bond formation.

  • In ¹³C NMR , the formation of the hydrazone C=N bond will result in a new signal in the 140-160 ppm range. Concurrently, the signal of the carbonyl carbon from the polymer's aldehyde or ketone group will disappear or decrease in intensity. Solid-state NMR can be particularly useful for analyzing the crosslinked network structure of insoluble polymers.[10][11]

Troubleshooting Guides

FTIR Spectroscopy
Issue Possible Cause(s) Troubleshooting Steps
No discernible difference between spectra of uncrosslinked and crosslinked samples. 1. Low degree of crosslinking: The concentration of crosslinked sites may be below the detection limit of the instrument. 2. Sample preparation: The sample may be too thick, leading to total absorption in key spectral regions. 3. Incorrect spectral subtraction: If analyzing a solution, improper subtraction of the solvent spectrum can obscure changes.1. Increase crosslinker concentration: Prepare a new sample with a higher ADH-to-polymer ratio. 2. Optimize sample preparation: For solid samples, ensure a thin, uniform film. For ATR-FTIR, ensure good contact with the crystal. 3. Careful background correction: Acquire a background spectrum of the uncrosslinked polymer or solvent and perform a careful subtraction.
Broad, undefined peaks, especially in the 3200-3600 cm⁻¹ region. Presence of water: Hydrogels and other aqueous samples will have a strong, broad O-H stretching band from water, which can mask the N-H stretching bands of ADH and the polymer.[12]Dry the sample: Lyophilize or vacuum-dry the sample to remove as much water as possible before analysis. Combined thermogravimetric analysis with FTIR can also be used to study water desorption from hydrogels.[13]
Unexpected peaks in the spectrum. Contamination: Residual solvents, unreacted reagents, or impurities in the starting materials can introduce extraneous peaks.Purify the sample: Ensure the crosslinked product is thoroughly washed and dried to remove any unreacted ADH, coupling agents, or solvents.
NMR Spectroscopy
Issue Possible Cause(s) Troubleshooting Steps
Poorly resolved or broad peaks. 1. Sample viscosity: High concentrations of polymers can lead to viscous solutions and broad lines.[14] 2. Incomplete dissolution: The crosslinked polymer may not be fully soluble in the chosen NMR solvent. 3. Presence of solid particles: Suspended particles can distort the magnetic field homogeneity.[14]1. Adjust concentration: Prepare a more dilute sample. 2. Use a different solvent or temperature: Test the solubility in various deuterated solvents. For some polymers, increasing the temperature during acquisition can improve resolution.[15] 3. Filter the sample: Always filter the NMR sample through a glass wool plug in a Pasteur pipette to remove any particulate matter.[14]
Solvent peak obscuring signals of interest. Choice of solvent: The residual proton signal of the deuterated solvent may overlap with key signals from the sample.Select an appropriate solvent: Choose a deuterated solvent whose residual peak does not overlap with the expected signals of your sample. For example, if analyzing peaks around 2.5 ppm, DMSO-d₆ might be a better choice than acetone-d₆.
Low signal-to-noise ratio. Low sample concentration: The amount of material may be insufficient for the number of scans.Increase concentration or acquisition time: If solubility permits, increase the sample concentration. Otherwise, increase the number of scans to improve the signal-to-noise ratio. For ¹³C NMR, which is inherently less sensitive, highly concentrated samples and longer acquisition times are often necessary.[16]

Quantitative Data Summary

Characteristic FTIR Peaks for ADH Crosslinking
Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹) Observation
Aldehyde C=OStretch1720-1740Disappears or decreases in intensity upon crosslinking.
Hydrazide N-HStretch3200-3400Broadens and may shift upon reaction.
Hydrazide C=O (Amide I)Stretch~1640May shift or change in intensity.
Hydrazide N-H Bend (Amide II)Bend~1530May shift or change in intensity.[8]
Hydrazone C=NStretch1620-1650Appears as a new peak, often overlapping with Amide I.
¹H and ¹³C NMR Chemical Shifts for this compound

Solvent: DMSO-d₆

Nucleus Assignment Chemical Shift (ppm)
¹H-NH₂4.15
¹H-NH-8.93
¹H-CH₂-C=O1.99
¹H-CH₂-CH₂-1.44
¹³C-C=O~172
¹³C-CH₂-C=O~32
¹³C-CH₂-CH₂-~24

Note: These values are approximate and can vary based on solvent, concentration, and temperature.[17]

Experimental Protocols

Protocol 1: FTIR Analysis of ADH Crosslinked Hydrogel
  • Sample Preparation:

    • Synthesize the ADH-crosslinked hydrogel according to your established procedure.

    • Prepare a control sample of the uncrosslinked polymer.

    • Thoroughly wash both the crosslinked and uncrosslinked samples with deionized water to remove unreacted reagents.

    • Lyophilize (freeze-dry) both samples to a constant weight to remove water.

  • FTIR Sample Preparation (ATR Method):

    • Place a small amount of the lyophilized sample onto the crystal of the ATR-FTIR spectrometer.

    • Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum with a clean, empty ATR crystal.

    • Collect the spectrum of the sample over the desired range (typically 4000-600 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Compare the spectrum of the crosslinked hydrogel to that of the uncrosslinked polymer.

    • Identify the disappearance of the aldehyde/ketone peak and the appearance/shift of peaks associated with the hydrazone bond and reacted hydrazide groups.

Protocol 2: NMR Analysis of a Soluble ADH-Crosslinked Polymer
  • Sample Preparation:

    • Synthesize the ADH-crosslinked polymer.

    • Purify the polymer by precipitation or dialysis to remove unreacted ADH and other small molecules.

    • Dry the purified polymer thoroughly under vacuum.

  • NMR Sample Preparation:

    • Dissolve an appropriate amount of the dried polymer (e.g., 10-20 mg for ¹H NMR, more for ¹³C NMR) in a suitable deuterated solvent (e.g., 0.6-0.7 mL of D₂O or DMSO-d₆).[14]

    • Ensure the polymer is fully dissolved. Gentle heating or sonication may be required.

    • Filter the solution through a pipette with a glass wool plug directly into a clean, dry NMR tube.[14]

  • Data Acquisition:

    • Acquire the NMR spectrum (¹H or ¹³C) at a controlled temperature.

    • Set appropriate acquisition parameters (e.g., number of scans, relaxation delay). For polymers, a shorter relaxation delay may be possible.[15]

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate relevant peaks to quantify the degree of crosslinking by comparing the integrals of protons on the polymer backbone to those of the crosslinker.

    • Assign peaks and compare the spectrum to that of the starting materials to confirm the formation of new covalent bonds.

Visualizations

FTIR_Workflow cluster_sample_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data_proc Data Processing & Interpretation start Synthesize Crosslinked and Uncrosslinked Samples wash Wash to Remove Unreacted Reagents start->wash dry Lyophilize to Remove Water wash->dry sample_spectrum Acquire Sample Spectrum dry->sample_spectrum Place sample on ATR crystal background Acquire Background Spectrum (ATR) compare Compare Spectra: Crosslinked vs. Uncrosslinked sample_spectrum->compare identify Identify Key Peak Changes (e.g., C=O disappearance, C=N appearance) compare->identify confirm Confirm Crosslinking identify->confirm

References

Technical Support Center: Quantifying Adipic Dihydrazide (ADH) Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with adipic dihydrazide (ADH) as a crosslinking agent.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind quantifying the degree of crosslinking with this compound (ADH)?

A1: The quantification of ADH crosslinking relies on determining the amount of ADH that has formed linkages with the polymer chains. This is typically achieved by measuring the difference between the total amount of ADH incorporated into the polymer matrix and the amount of ADH with unreacted (free) hydrazide groups. The ADH molecules involved in crosslinking will have both of their hydrazide groups reacted, while those that have only reacted at one end will have a free hydrazide group.

Q2: What are the most common methods for quantifying the degree of ADH crosslinking?

A2: The most common methods involve a combination of techniques to determine total and free ADH. These include:

  • Colorimetric Assays: Such as the 2,4,6-trinitrobenzene sulfonic acid (TNBS) assay and the ninhydrin (B49086) assay, which react with the free hydrazide groups of ADH that have not participated in crosslinking.[1][2]

  • Elemental Analysis: This technique measures the total nitrogen content of the modified polymer to calculate the total amount of ADH incorporated.[1][3]

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, allowing for the quantification of the degree of modification and crosslinking.[4][5][6]

    • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to qualitatively confirm the formation of crosslinks by identifying characteristic chemical bonds.[7][8]

  • Mass Spectrometry (MS): Cross-linking mass spectrometry (XL-MS) can identify the specific amino acid residues involved in the crosslinking.[9][10]

Q3: How does the TNBS assay work for quantifying free ADH?

A3: The TNBS (2,4,6-trinitrobenzene sulfonic acid) assay is a colorimetric method used to quantify primary amino groups.[11][12] In the context of ADH crosslinking, TNBS reacts with the unreacted (free) hydrazide groups of ADH molecules that are bound to the polymer at only one end. This reaction forms a colored product that can be measured spectrophotometrically.[1][13] By creating a standard curve with known concentrations of ADH, the amount of free hydrazide groups in the sample can be determined.

Q4: Can the ninhydrin assay be used to quantify ADH crosslinking?

A4: Yes, the ninhydrin assay is another colorimetric method that can be used to detect and quantify primary amines and hydrazides.[2][14] Similar to the TNBS assay, ninhydrin reacts with the free hydrazide groups of ADH to produce a colored compound, often referred to as Ruhemann's purple.[15][16] The intensity of the color is proportional to the concentration of free hydrazide groups, which can be quantified using a spectrophotometer.

Q5: What is the role of NMR spectroscopy in quantifying ADH crosslinking?

A5: NMR spectroscopy, particularly 1H NMR, is a powerful non-destructive technique for determining the degree of ADH modification.[4][5] By integrating the signals from protons specific to the ADH molecule and comparing them to the signals from the polymer backbone, one can calculate the molar ratio of ADH to the polymer repeating units. This provides a measure of the total ADH incorporated.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no detectable crosslinking Incomplete activation of carboxyl groups on the polymer.Ensure the carbodiimide (B86325) (e.g., EDC) is fresh and used in the correct molar excess. Optimize the reaction pH; for EDC chemistry, a pH of 4.5-6.0 is often optimal.[9]
Insufficient amount of ADH.Increase the molar ratio of ADH to the polymer.
Hydrolysis of the active intermediate.Perform the reaction in an appropriate buffer and minimize reaction time if possible.
Steric hindrance preventing ADH from accessing reactive sites.Consider using a longer chain crosslinker or modifying the polymer to improve accessibility.
Inconsistent or variable quantification results Incomplete removal of unreacted ADH.Ensure thorough purification of the crosslinked polymer, for example, by extensive dialysis or diafiltration.[4]
Instability of the colorimetric assay reagent.Prepare fresh TNBS or ninhydrin solutions for each experiment.[2][12]
Interference from buffer components.Avoid buffers containing primary amines (e.g., Tris, glycine) when using TNBS or ninhydrin assays, as they will react with the reagents.[12][17]
Precipitation of the polymer during the crosslinking reaction Over-crosslinking leading to reduced solubility.Reduce the concentration of the crosslinker (ADH) or the activating agent (e.g., EDC). Monitor the reaction over time to find the optimal crosslinking duration.
Change in the polymer's isoelectric point (pI).Adjust the pH of the reaction buffer to maintain the solubility of the polymer.
Difficulty in interpreting NMR spectra Overlapping peaks from the polymer and ADH.Use 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals. Enzymatic digestion of the crosslinked polymer into smaller, more easily analyzed fragments can also be helpful.[6]
Low signal-to-noise ratio for ADH peaks.Increase the concentration of the sample or the number of scans during NMR acquisition.

Experimental Protocols

TNBS Assay for Quantification of Free Hydrazide Groups

Materials:

  • Crosslinked polymer sample

  • This compound (ADH) standard solutions (for calibration curve)

  • 0.1 M Sodium bicarbonate buffer (pH 8.5)

  • 0.01% (w/v) 2,4,6-Trinitrobenzene sulfonic acid (TNBS) solution (prepare fresh)

  • 10% Sodium dodecyl sulfate (B86663) (SDS) solution

  • 1 N Hydrochloric acid (HCl)

Procedure:

  • Prepare a series of ADH standard solutions of known concentrations in the 0.1 M sodium bicarbonate buffer.

  • Dissolve a known weight of the lyophilized crosslinked polymer in the same buffer.

  • To 0.5 mL of each standard and sample solution, add 0.25 mL of the 0.01% TNBS solution.

  • Incubate the mixtures at 37°C for 2 hours.

  • Stop the reaction by adding 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl.

  • Measure the absorbance of each solution at 335 nm using a spectrophotometer.

  • Plot a standard curve of absorbance versus ADH concentration for the standard solutions.

  • Use the standard curve to determine the concentration of free hydrazide groups in the polymer sample.

Ninhydrin Assay for Quantification of Free Hydrazide Groups

Materials:

  • Crosslinked polymer sample

  • This compound (ADH) standard solutions (for calibration curve)

  • Ninhydrin reagent (e.g., 0.35 g ninhydrin in 100 mL ethanol)[2]

  • Phosphate buffer (pH 8)

Procedure:

  • Prepare a series of ADH standard solutions of known concentrations.

  • Dissolve a known weight of the lyophilized crosslinked polymer in the appropriate buffer.

  • In a test tube, mix 1 mL of the sample or standard solution with a few drops of the ninhydrin reagent.

  • Heat the test tubes in a boiling water bath for 5-10 minutes.[2][14]

  • Allow the solutions to cool to room temperature.

  • Dilute the solutions with a suitable solvent (e.g., a 1:1 mixture of water and n-propanol) if necessary.

  • Measure the absorbance of the resulting colored solution at 570 nm (for purple color) or 425 nm (for red-brown with hydrazine) using a spectrophotometer.[14][16]

  • Create a standard curve by plotting absorbance against the concentration of the ADH standards.

  • Determine the concentration of free hydrazide groups in the polymer sample from the standard curve.

Visualizations

experimental_workflow cluster_synthesis Polymer Crosslinking cluster_quantification Quantification A Polymer with Carboxyl Groups D Crosslinked Polymer A->D B This compound (ADH) B->D C Carbodiimide (e.g., EDC) C->D Activation E TNBS or Ninhydrin Assay D->E Measure Free ADH F Elemental Analysis or NMR D->F Measure Total ADH G Calculate Degree of Crosslinking E->G F->G

Caption: Workflow for crosslinking and quantification.

tnbs_assay_pathway cluster_reaction TNBS Assay Principle cluster_measurement Measurement A Free Hydrazide Group (-NH-NH2) on Polymer C Colored Product (Trinitrophenyl Derivative) A->C B TNBS Reagent B->C D Spectrophotometer (Absorbance at 335 nm) C->D F Quantify Free Hydrazide Groups D->F E Standard Curve (Known ADH Concentrations) E->F

Caption: Principle of the TNBS assay for free hydrazide quantification.

References

Adipic Dihydrazide (ADH) Reaction Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing adipic dihydrazide (ADH) reaction time and temperature.

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction conditions for synthesizing this compound?

A1: The synthesis of this compound (ADH) typically involves the reaction of adipic acid or its esters with hydrazine (B178648) hydrate (B1144303). The reaction conditions can vary depending on the specific protocol and desired yield. Generally, the reaction temperature ranges from room temperature to 110°C, and the reaction time can be anywhere from 1 to 30 hours.[1][2] The reaction can be carried out in the presence of a solvent like water or ethanol (B145695), or under solvent-free conditions.[1][2]

Q2: How do I choose the optimal temperature for my ADH crosslinking reaction?

A2: The optimal temperature for an ADH crosslinking reaction is highly dependent on the substrate and the desired outcome. For some applications, such as with certain aqueous acrylic emulsions containing diacetone acrylamide (B121943) (DAAM), crosslinking can occur rapidly at ambient temperatures after film coalescence.[3][4] For other systems, like epoxy resins, curing temperatures of around 130°C for about one hour are common.[3] It is recommended to start with literature values for similar systems and then optimize the temperature based on experimental results.

Q3: What is the typical reaction time for ADH reactions?

A3: The reaction time for ADH reactions is inversely related to the reaction temperature; higher temperatures generally lead to shorter reaction times. For the synthesis of ADH from adipic acid and hydrazine hydrate, reaction times can range from 1 to 30 hours.[1] In crosslinking applications, such as with hyaluronic acid, the reaction may be allowed to proceed for 24 hours at room temperature.[5]

Q4: Can I run the reaction at room temperature?

A4: Yes, some ADH reactions can be effectively carried out at room temperature. For instance, ADH is an effective room temperature curative for aqueous polyurethane dispersions (PUDs).[3][4] The crosslinking of acrylic emulsions with DAAM and ADH also proceeds at ambient temperature.[3][4] However, for the synthesis of ADH itself, or for curing certain resins like epoxies, elevated temperatures are typically required to achieve a reasonable reaction rate and yield.[1][3]

Q5: What solvents are compatible with ADH reactions?

A5: this compound has moderate solubility in water (about 50 g/L) and is also soluble in some common organic solvents.[3] Water and alcohols like ethanol are frequently used as solvents for ADH synthesis.[1][6] For crosslinking applications in aqueous systems, ADH is often dissolved in warm water before being added to the emulsion to prevent agglomeration.[2][7]

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Reaction

Possible Cause Troubleshooting Step
Sub-optimal Temperature Gradually increase the reaction temperature in increments of 5-10°C. Monitor the reaction progress at each step. For epoxy systems, cure rates can be accelerated using tin or titanate catalysts.[3]
Insufficient Reaction Time Extend the reaction time. Take aliquots at different time points to determine the optimal duration for your specific system.
Poor Solubility of ADH If adding solid ADH to an aqueous emulsion, dissolve it in hot water first to prevent clumping and ensure homogeneous distribution.[2][7]
Incorrect pH For some reactions, such as crosslinking hyaluronic acid, the pH needs to be controlled.[5] Ensure the pH of your reaction medium is within the optimal range for your specific application.
Presence of Inhibitors Ensure all reagents and solvents are pure and free from contaminants that could inhibit the reaction.

Issue 2: Agglomeration of ADH in Aqueous Solutions

Possible Cause Troubleshooting Step
Direct Addition of Solid ADH ADH is weakly alkaline and can agglomerate when added directly to an emulsion.[2][7] Always dissolve ADH in hot water before adding it to the main reaction mixture to ensure proper dispersion.
Insufficient Mixing Ensure adequate and continuous stirring during the addition of the ADH solution and throughout the reaction to maintain a homogeneous mixture.

Issue 3: Premature Crosslinking

Possible Cause Troubleshooting Step
Uncontrolled Reaction Conditions In some systems, like keto-hydrazide crosslinking in acrylic emulsions, the reaction is designed to be latent and proceed after film formation.[3] Ensure that conditions that trigger crosslinking (e.g., water evaporation, pH change) are controlled until the desired stage.
High Initial Temperature For systems that are designed to crosslink at elevated temperatures, ensure the initial temperature of the mixture is low enough to prevent premature reaction during mixing and handling.

Experimental Protocols

Synthesis of this compound from Adipic Acid and Hydrazine Hydrate

This protocol is based on a general method described in the literature.[1]

  • Reaction Setup: In a suitable reaction vessel, add adipic acid and hydrazine hydrate. A solvent such as water or ethanol can be used.

  • Reaction Conditions: Heat the mixture to a temperature between 50-100°C.

  • Reaction Time: Stir the mixture for a period of 1 to 30 hours, depending on the scale and desired conversion.

  • Isolation: After the reaction is complete, cool the mixture. If a solvent was used, it can be partially removed by concentration.

  • Purification: The precipitated this compound crystals can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Crosslinking of Hyaluronic Acid (HA) with ADH

This is a representative protocol for bioconjugation.[5]

  • Activation: Activate the carboxyl groups of hyaluronic acid using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI).

  • Coupling with ADH: Add this compound to the activated HA solution. The reaction is typically carried out at room temperature.

  • pH Adjustment: Maintain the pH of the reaction mixture at an optimal level (e.g., pH 2.5-4) using a dilute acid like 0.1N HCl to facilitate the crosslinking reaction.[5]

  • Reaction Time: Allow the reaction to proceed for an extended period, for example, 24 hours, with gentle stirring.

  • Purification: The resulting crosslinked product can be purified by methods such as centrifugation and washing to remove unreacted reagents.

Data Summary

Table 1: Reaction Conditions for this compound Synthesis

Reactants Solvent Temperature (°C) Time (h) Yield (%) Reference
Adipic acid, Hydrazine hydrateWater70-8024Not specified[1]
Adipic acid, Hydrazine hydrateWater or Alcohol50-1001-30Good yield[1]
Adipic acid, Solid hydrazineSolvent-free1005≥95[2]
Diethyl adipate, Hydrazine hydrateEthanol755Not specified[2]
Adipic acid, Methanol (esterification), Hydrazine hydrate (hydrazination)Methanol/Ethanol50 (esterification), 20-30 (hydrazination)2 (esterification), 1-2 (hydrazination)Not specified[8]

Table 2: Curing and Crosslinking Conditions with this compound

System Co-reactant Temperature Time Notes Reference
Epoxy ResinsGlycidyl types~130°C~1 hourCan be accelerated with catalysts.[3]
Acrylic EmulsionsDiacetone acrylamide (DAAM)AmbientDuring film dryingCrosslinking is post-coalescence.[3][4]
Polyurethane Dispersions (PUDs)Isocyanates (pre-polymer)Room TemperatureDuring dryingADH is added to the water phase.[3][4]
Hyaluronic AcidCarbodiimide-activated carboxyl groupsRoom Temperature24 hourspH control is important.[5]

Visualizations

ADH_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Step cluster_purification Purification AdipicAcid Adipic Acid or Diethyl Adipate Reaction Mixing and Heating (50-110°C, 1-30h) Optional Solvent: Water or Ethanol AdipicAcid->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction Cooling Cooling & Precipitation Reaction->Cooling Completion Filtration Filtration Cooling->Filtration Drying Drying Filtration->Drying Product This compound (ADH) Drying->Product

Caption: Workflow for the synthesis of this compound.

Keto_Hydrazide_Crosslinking DAAM_Polymer Acrylic Polymer with Pendant Ketone Groups (DAAM) Emulsion Stable Aqueous Emulsion (Initially Non-reactive) DAAM_Polymer->Emulsion ADH This compound (ADH) in Aqueous Phase ADH->Emulsion FilmFormation Film Formation (Coalescence) Emulsion->FilmFormation Application WaterEvaporation Water Evaporation & pH Reduction FilmFormation->WaterEvaporation CrosslinkedNetwork Crosslinked Polymer Network WaterEvaporation->CrosslinkedNetwork Rapid Crosslinking (Ambient Temperature)

Caption: Keto-Hydrazide crosslinking mechanism in acrylic emulsions.

Troubleshooting_Low_Yield Start Low Yield or Incomplete Reaction CheckTemp Is Reaction Temperature Optimal? Start->CheckTemp CheckTime Is Reaction Time Sufficient? CheckTemp->CheckTime Yes SolutionTemp Increase Temperature Incrementally CheckTemp->SolutionTemp No CheckSolubility Is ADH Fully Dissolved/Dispersed? CheckTime->CheckSolubility Yes SolutionTime Extend Reaction Time CheckTime->SolutionTime No CheckpH Is pH Correct for the Reaction? CheckSolubility->CheckpH Yes SolutionSolubility Dissolve ADH in Hot Water Before Addition (for aqueous systems) CheckSolubility->SolutionSolubility No SolutionpH Adjust pH to Optimal Range CheckpH->SolutionpH No End Reaction Optimized CheckpH->End Yes SolutionTemp->CheckTime SolutionTime->CheckSolubility SolutionSolubility->CheckpH SolutionpH->End

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Adipic Dihydrazide (ADH) in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals using adipic dihydrazide (ADH) in bioconjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound (ADH) in bioconjugation?

This compound is a homobifunctional crosslinking agent. Its primary use is to connect two molecules, where at least one possesses a carboxyl group (-COOH) or an aldehyde group (-CHO). In a typical two-step process involving proteins or polysaccharides, the carboxyl groups on the biomolecule are first activated with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide). Subsequently, ADH is introduced, and one of its hydrazide groups forms a stable amide bond with the activated carboxyl group. The other, free hydrazide group is then available to react with a second molecule, often through the formation of a hydrazone bond with an aldehyde.[1][2]

Q2: What are the most common side reactions observed when using ADH in bioconjugation?

The most prevalent side reactions include:

  • Uncontrolled Crosslinking: Due to its bifunctional nature, ADH can cause unintended intramolecular (within the same molecule) or intermolecular (between different molecules) crosslinking. This can lead to the formation of aggregates and loss of biological activity.[3]

  • Hydrolysis of Activated Esters: The EDC/NHS activated carboxyl groups are susceptible to hydrolysis, which regenerates the original carboxyl group and prevents its reaction with ADH. This is a significant competing reaction that can lower conjugation efficiency.

  • Self-Polymerization: Although less commonly reported in dilute bioconjugation reactions, at high concentrations, ADH could potentially self-react, leading to small polymers that might complicate purification.

Q3: How does pH influence the efficiency of ADH conjugation?

The pH of the reaction buffer is a critical parameter. For the activation of carboxyl groups using EDC/NHS chemistry, a slightly acidic pH (around 6.0) is optimal to minimize the hydrolysis of the NHS ester. However, the subsequent reaction of the activated ester with the hydrazide group of ADH is more efficient at a slightly higher pH (7.2-7.5). When conjugating ADH to an aldehyde (forming a hydrazone bond), a pH of around 5.0 is recommended to ensure the stability of the hydrazone linkage and to minimize side reactions involving primary amines.[1][4]

Q4: Can ADH react with other functional groups on a protein besides carboxyl groups?

The primary targets for ADH in bioconjugation are activated carboxyl groups and aldehydes. While hydrazides are nucleophilic, their reactivity towards other amino acid side chains, such as the sulfhydryl group of cysteine, is generally low under typical bioconjugation conditions. However, to ensure specificity, it is crucial to control the reaction conditions, particularly pH.

Troubleshooting Guides

Problem 1: Low or No Conjugation Yield

Possible Causes and Recommended Solutions

Possible Cause Recommended Solution
Inactive or Hydrolyzed EDC/NHS Use fresh, high-quality EDC and NHS. Store them in a desiccated environment at -20°C. Allow reagents to warm to room temperature before opening to prevent moisture condensation.
Suboptimal Reaction pH For two-step EDC/NHS chemistry, perform the carboxyl activation at pH 6.0 and the subsequent reaction with ADH at pH 7.2-7.5. For hydrazone formation with aldehydes, maintain a pH of 5.0.
Presence of Interfering Nucleophiles Ensure your biomolecule buffer is free from primary amines (e.g., Tris, glycine) and other nucleophiles that can compete with ADH for the activated carboxyl groups. Perform buffer exchange if necessary.
Insufficient Molar Excess of Reagents Optimize the molar ratio of EDC, NHS, and ADH to the biomolecule. A 10- to 50-fold molar excess of the crosslinking reagents is a common starting point.
Steric Hindrance The target carboxyl or aldehyde groups on your biomolecule may be sterically inaccessible. Consider using a longer chain crosslinker or denaturing and refolding the protein if its activity can be recovered.
Problem 2: Product Aggregation and Precipitation

Possible Causes and Recommended Solutions

Possible Cause Recommended Solution
Excessive Intermolecular Crosslinking Reduce the concentration of the biomolecule and/or ADH in the reaction mixture. Optimize the molar ratio of ADH to the biomolecule to favor single-point attachment. A large excess of ADH can sometimes help to minimize cross-linking.[3]
Hydrophobic Interactions The conjugation of ADH might expose hydrophobic patches on the biomolecule, leading to aggregation. Including non-ionic detergents (e.g., Tween-20) or adjusting the salt concentration in the buffer might help.
Incorrect pH or Buffer Composition Ensure the pH and buffer composition are optimal for the stability of your biomolecule throughout the conjugation and purification process.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Conjugation of ADH to a Protein

This protocol describes the covalent attachment of ADH to a protein containing accessible carboxyl groups.

Materials:

  • Protein solution (in MES buffer, pH 6.0)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • This compound (ADH)

  • Phosphate Buffered Saline (PBS), pH 7.2

  • Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve the protein in MES buffer (pH 6.0) to a final concentration of 1-10 mg/mL.

  • Activation of Carboxyl Groups:

    • Immediately before use, prepare fresh solutions of EDC and NHS in water or MES buffer.

    • Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the protein solution.

    • Incubate for 15-30 minutes at room temperature with gentle stirring.

  • Removal of Excess EDC/NHS: Immediately pass the activated protein through a desalting column equilibrated with MES buffer (pH 6.0) to remove excess and hydrolyzed reagents.

  • Conjugation with ADH:

    • Immediately add a 50- to 100-fold molar excess of ADH (dissolved in MES buffer) to the activated protein.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding PBS (pH 7.2).

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction: Add a quenching solution to a final concentration sufficient to react with any remaining activated carboxyl groups.

  • Purification: Purify the ADH-conjugated protein using a desalting column or dialysis to remove excess ADH and other small molecules.

Protocol 2: Quantification of Free Hydrazide Groups using the TNBS Assay

This colorimetric assay can be used to determine the amount of ADH successfully conjugated to your biomolecule.[3]

Materials:

  • ADH-conjugated biomolecule

  • Trinitrobenzene sulfonic acid (TNBS) solution

  • Sodium bicarbonate buffer (0.1 M, pH 8.5)

  • Sodium dodecyl sulfate (B86663) (SDS) solution (10%)

  • Hydrochloric acid (HCl) (1 M)

  • ADH standards of known concentrations

Procedure:

  • Prepare Standards: Prepare a series of ADH standards in the same buffer as your sample.

  • Sample Preparation: Dilute your ADH-conjugated biomolecule to a suitable concentration in the sodium bicarbonate buffer.

  • Reaction:

    • To 0.5 mL of each standard and sample, add 0.5 mL of the TNBS solution.

    • Incubate at 37°C for 2 hours in the dark.

  • Stop Reaction: Add 0.5 mL of 10% SDS and 0.25 mL of 1 M HCl to each tube to stop the reaction.

  • Measurement: Measure the absorbance at 335 nm using a spectrophotometer.

  • Calculation: Create a standard curve using the absorbance values of the ADH standards. Use the standard curve to determine the concentration of free hydrazide groups in your sample.

Visualizations

experimental_workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Protein_COOH Protein with Carboxyl Groups Activated_Protein Activated Protein (NHS-ester) Protein_COOH->Activated_Protein  pH 6.0, 15-30 min EDC_NHS EDC / NHS EDC_NHS->Activated_Protein Conjugated_Protein ADH-Conjugated Protein Activated_Protein->Conjugated_Protein pH 7.2-7.5, 2h to overnight Hydrolyzed_Protein Inactive Protein Activated_Protein->Hydrolyzed_Protein Side Reaction: Hydrolysis ADH This compound ADH->Conjugated_Protein Purified_Conjugate Purified ADH-Conjugate Conjugated_Protein->Purified_Conjugate Desalting / Dialysis

Caption: Workflow for the two-step conjugation of ADH to a protein.

troubleshooting_logic Start Low Conjugation Yield? Reagents Reagents OK? Start->Reagents Conditions Conditions Optimal? Reagents->Conditions Yes Failure Review Protocol Reagents->Failure No Purification Purification Efficient? Conditions->Purification Yes Conditions->Failure No Success Successful Conjugation Purification->Success Yes Purification->Failure No

Caption: A decision tree for troubleshooting low bioconjugation yield.

References

Technical Support Center: Long-Term Stability of Adipic Dihydrazide (ADH)-Crosslinked Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of adipic dihydrazide (ADH)-crosslinked materials.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the preparation and long-term stability assessment of ADH-crosslinked materials.

Problem/Observation Potential Cause Recommended Solution
Incomplete or Failed Crosslinking (Material does not form a stable gel or film)Incorrect pH: The hydrazone bond formation is pH-sensitive. Crosslinking efficiency can be low at non-optimal pH levels.[1][2]- Verify and adjust the pH of the reaction mixture to the optimal range for your specific polymer system. For many systems, crosslinking is more efficient in acidic conditions (e.g., pH 4-5).- For acrylic emulsion systems, crosslinking is often triggered by an increase in pH during film formation as ammonia (B1221849) evaporates.[3]
Insufficient ADH Concentration: The molar ratio of ADH to the reactive groups on the polymer is critical for effective crosslinking.- Recalculate the stoichiometry to ensure an adequate amount of ADH is used. Consider that each ADH molecule has two reactive hydrazide groups.[3] - Perform a concentration optimization study to determine the ideal ADH concentration for your material.
Low Reaction Temperature: The crosslinking reaction rate can be temperature-dependent.- Increase the reaction temperature according to the protocol for your specific material. For some epoxy systems, curing occurs at elevated temperatures (e.g., 130 °C).[3]
Inactive Reagents: ADH or the polymer may have degraded due to improper storage.- Use fresh reagents. Store ADH in a cool, dry place and protect it from moisture.
Variable Gelation Times Inconsistent Mixing: Uneven distribution of ADH within the polymer solution can lead to localized differences in crosslinking rates.- Ensure thorough and consistent mixing of the polymer and ADH solutions.
Temperature Fluctuations: Variations in ambient temperature can affect the reaction kinetics.- Perform the crosslinking reaction in a temperature-controlled environment.
Poor Mechanical Properties (e.g., weak, brittle material)Low Crosslinking Density: Insufficient crosslinking results in a weaker network structure.- Increase the concentration of ADH or the polymer.- Extend the crosslinking reaction time to ensure maximum bond formation.
Non-Optimal Polymer Properties: The molecular weight and concentration of the base polymer can significantly impact the mechanical properties of the final crosslinked material.- Use a higher molecular weight polymer or increase the polymer concentration.
Unexpectedly Fast Degradation Hydrolysis of Hydrazone Bonds: Hydrazone bonds can be susceptible to hydrolysis, especially under acidic conditions.- If stability in acidic environments is required, consider using a different crosslinking chemistry.- For applications at physiological pH, ensure the pH is maintained to minimize hydrolysis.
Enzymatic Degradation: For biomaterials used in biological environments, enzymatic degradation can occur.- If slower degradation is desired, consider increasing the crosslinking density to reduce enzyme accessibility to the polymer backbone.- Incorporate enzyme inhibitors into the formulation if appropriate for the application.
Presence of Unreacted Moieties: Residual unreacted groups can create points of weakness in the material.- Ensure the crosslinking reaction goes to completion by optimizing reaction time and conditions.
Potential for Cytotoxicity Leaching of Unreacted ADH: Residual, uncrosslinked ADH can be cytotoxic.- After crosslinking, thoroughly wash the material to remove any unreacted ADH.- Quantify the amount of leached ADH using analytical techniques such as HPLC.
Degradation Products: The degradation byproducts of the crosslinked material may be cytotoxic.- Perform cytotoxicity assays on the degradation products of the material.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of ADH crosslinking?

This compound is a homobifunctional crosslinker, meaning it has two identical reactive groups (hydrazides) at either end of its aliphatic chain. These hydrazide groups react with aldehyde or ketone functionalities on polymer chains to form stable hydrazone bonds. The primary byproduct of this reaction is water. In the case of epoxy resins, the amine groups of ADH react with the epoxy groups.

2. How does pH affect the stability of ADH-crosslinked materials?

The stability of the hydrazone bond is pH-dependent. While the crosslinking reaction itself is often carried out in a specific pH range to ensure efficiency, the resulting hydrazone bonds can be susceptible to hydrolysis, particularly in acidic environments. This can lead to a reversal of the crosslinking and degradation of the material. At physiological pH, hydrazone bonds are generally more stable.

3. What factors influence the long-term stability of ADH-crosslinked biomaterials in vivo?

In a biological environment, the long-term stability is influenced by a combination of factors:

  • Hydrolytic Degradation: The gradual breakdown of hydrazone bonds due to reaction with water.

  • Enzymatic Degradation: The polymer backbone itself may be susceptible to degradation by enzymes present in the body (e.g., collagenases, hyaluronidases).[4]

  • Mechanical Stress: The physical forces exerted on the material in its implanted location can contribute to mechanical failure over time.

  • Crosslinking Density: A higher degree of crosslinking generally leads to a more stable material that is more resistant to both hydrolytic and enzymatic degradation.

4. How can I control the degradation rate of my ADH-crosslinked hydrogel?

The degradation rate can be tuned by:

  • Varying the ADH Concentration: Adjusting the molar ratio of ADH to the polymer can alter the crosslinking density. Higher crosslinking density typically results in slower degradation.

  • Modifying the Polymer: The type, molecular weight, and concentration of the polymer will impact the degradation profile.

  • Controlling the Environmental Conditions: For in vitro studies, the pH and temperature of the degradation medium can be adjusted to accelerate or slow down degradation.

5. Is ADH considered biocompatible?

This compound itself can be cytotoxic at certain concentrations. Therefore, it is crucial to remove any unreacted ADH from the crosslinked material through thorough washing or purification steps before in vivo use. The crosslinked material, when properly prepared and purified, is generally considered biocompatible for many applications. However, comprehensive biocompatibility testing is essential for any new formulation intended for biomedical use.

Quantitative Data on Stability

The following tables summarize quantitative data on the stability of various ADH-crosslinked materials.

Table 1: In Vitro Degradation of ADH-Crosslinked Hyaluronic Acid (HA) Hydrogels

HA Concentration (% w/v)ADH Concentration (mM)Degradation MediumTime PointRemaining Weight (%)Reference
220PBS (pH 7.4)7 days~85[5]
220PBS (pH 7.4)14 days~70[5]
220PBS (pH 7.4)21 days~60[5]
220PBS (pH 7.4)28 days~50[5]
1.510Collagenase (10 U/mL)24 hours~40[4]
1.520Collagenase (10 U/mL)24 hours~60[4]

Table 2: Mechanical Properties of ADH-Crosslinked Materials Over Time

MaterialCrosslinkerStorage ConditionTime PointCompressive Modulus (kPa)Reference
10% PEG-DAADHPBS (pH 7.4), 37°CDay 1150 ± 20[6]
10% PEG-DAADHPBS (pH 7.4), 37°CDay 7100 ± 15[6]
10% PEG-DAADHPBS (pH 7.4), 37°CDay 1475 ± 10[6]
CollagenADHPBS (pH 7.4), 37°CDay 02.5 ± 0.3[3]
CollagenADHPBS (pH 7.4), 37°CDay 141.8 ± 0.2[3]

Experimental Protocols

Protocol 1: In Vitro Hydrolytic Degradation Study

Objective: To determine the stability of an ADH-crosslinked hydrogel in a simulated physiological environment.

Materials:

  • ADH-crosslinked hydrogel samples of known weight and dimensions.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Incubator set to 37°C.

  • Analytical balance.

  • Lyophilizer (optional).

Procedure:

  • Prepare hydrogel samples and record their initial wet weight (W_initial).

  • Place each hydrogel sample in a separate vial containing a known volume of PBS (e.g., 5 mL).

  • Incubate the vials at 37°C.

  • At predetermined time points (e.g., 1, 3, 7, 14, 21, and 28 days), carefully remove the hydrogel sample from the PBS.

  • Gently blot the surface of the hydrogel with filter paper to remove excess water and record the wet weight (W_t).

  • (Optional) To determine mass loss, freeze-dry the hydrogel sample and record its dry weight.

  • Calculate the percentage of remaining weight at each time point using the formula: Remaining Weight (%) = (W_t / W_initial) * 100.

Protocol 2: Rheological Analysis of Hydrogel Mechanical Stability

Objective: To measure the change in the mechanical properties of an ADH-crosslinked hydrogel over time.

Materials:

  • ADH-crosslinked hydrogel.

  • Rheometer with a parallel plate geometry.

  • Humid chamber to prevent dehydration during measurement.

Procedure:

  • Place a freshly prepared hydrogel sample onto the lower plate of the rheometer.

  • Lower the upper plate to the desired gap distance, ensuring complete filling of the gap without overfilling.

  • Perform an initial time sweep at a constant strain (within the linear viscoelastic region) and frequency (e.g., 1 Hz) to monitor the gelation process and determine the initial storage modulus (G').

  • For long-term stability, store the hydrogel in a relevant medium (e.g., PBS at 37°C) and perform rheological measurements at specific time intervals.

  • At each time point, perform a frequency sweep to characterize the viscoelastic properties of the aged hydrogel.

  • Plot the storage modulus (G') as a function of time to assess the change in mechanical stability.[7][8]

Protocol 3: In Vitro Enzymatic Degradation Assay

Objective: To evaluate the susceptibility of an ADH-crosslinked biomaterial to enzymatic degradation.

Materials:

  • ADH-crosslinked biomaterial samples (e.g., collagen or hyaluronic acid-based).

  • Relevant enzyme solution (e.g., collagenase for collagen-based materials, hyaluronidase (B3051955) for HA-based materials) at a physiologically relevant concentration in a suitable buffer (e.g., Tris-HCl with CaCl2 for collagenase).

  • Control buffer solution without the enzyme.

  • Incubator at 37°C.

  • Analytical balance.

Procedure:

  • Prepare biomaterial samples of known initial weight (W_initial).

  • Place samples in two groups: one in the enzyme solution and a control group in the buffer without the enzyme.

  • Incubate all samples at 37°C.

  • At selected time points, remove the samples, gently wash with deionized water to remove residual enzyme and buffer salts, and blot dry.

  • Record the final weight (W_final) of the samples.

  • Calculate the percentage of weight loss due to enzymatic degradation: Weight Loss (%) = ((W_initial - W_final) / W_initial) * 100.

  • Compare the weight loss of the enzyme-treated group to the control group to determine the extent of enzymatic degradation.[9]

Visualizations

Factors_Affecting_Stability cluster_material Material Properties cluster_environment Environmental Factors PolymerType Polymer Type (e.g., HA, Collagen, PEG) CrosslinkDensity Crosslinking Density PolymerType->CrosslinkDensity ADH_Conc ADH Concentration ADH_Conc->CrosslinkDensity Stability Long-Term Stability CrosslinkDensity->Stability influences pH pH pH->Stability affects hydrolysis Temperature Temperature Temperature->Stability affects degradation rate Enzymes Enzymatic Activity Enzymes->Stability causes biodegradation MechanicalStress Mechanical Stress MechanicalStress->Stability causes fatigue/failure

Caption: Factors influencing the long-term stability of ADH-crosslinked materials.

Experimental_Workflow start Start: Material Formulation crosslinking ADH Crosslinking start->crosslinking purification Purification/ Washing crosslinking->purification characterization Initial Characterization (T=0) purification->characterization stability_study Long-Term Stability Study (Incubation under defined conditions) characterization->stability_study analysis Time-Point Analysis stability_study->analysis analysis->stability_study Continue Incubation mechanical Mechanical Testing (Rheology) analysis->mechanical Assess degradation Degradation Assay (Weight Loss) analysis->degradation Assess biocompatibility Biocompatibility (Cytotoxicity) analysis->biocompatibility Assess end End: Data Analysis & Interpretation mechanical->end degradation->end biocompatibility->end

Caption: Experimental workflow for a long-term stability study of ADH-crosslinked materials.

References

Technical Support Center: Sterilization of Adipic Dihydrazide-Based Biomaterials

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with adipic dihydrazide (ADH)-based biomaterials. This guide provides troubleshooting advice and answers to frequently asked questions regarding sterilization, a critical step for any biomedical application.

Frequently Asked Questions (FAQs)

Q1: Which sterilization method is recommended for ADH-based hydrogels to best preserve their physical properties?

A1: The choice of sterilization method is critical as it can significantly alter the mechanical, chemical, and functional properties of your hydrogel. For ADH-based hydrogels, which are often sensitive to heat and radiation, ethylene (B1197577) oxide (EtO) gas and 70% ethanol (B145695) washing are generally preferred for terminal sterilization of the final product.[1][2][3] If you are working with the precursor solutions before crosslinking, sterile filtration is the ideal choice.[4][5]

  • Ethanol (70%) Washing: This method is effective and has been shown to cause minimal effects on mechanical properties and water retention in other hydrogel systems like alginate.[1][6] It is a practical and effective method, but sterility assurance is less robust than terminal methods like EtO or irradiation.

  • Ethylene Oxide (EtO): EtO is a low-temperature gaseous method compatible with a wide range of polymers.[7][8] It is effective for sterilizing delicate and porous scaffolds. However, it is crucial to ensure complete removal of residual EtO, as it can be toxic and may react with the biomaterial.[9][10]

  • Gamma Irradiation / E-beam: These methods can cause polymer chain scission or additional crosslinking, altering the hydrogel's mechanical properties (e.g., storage modulus, swelling ratio) and potentially leading to degradation.[11][12][13] The effects are dose-dependent; lower doses (15–25 kGy) may be acceptable for some formulations, but validation is essential.[11][14]

  • Autoclaving (Steam Sterilization): This method is generally not recommended for ADH-based hydrogels. The high temperatures (121°C) and pressure can cause significant degradation of the hydrazone crosslinks and the polymer backbone, leading to a complete loss of structural integrity and altered mechanical properties.[1][2][6][15]

Q2: My hydrogel's mechanical strength decreased significantly after sterilization. What could be the cause?

A2: A loss of mechanical strength is a common issue and is most often caused by degradation of the polymer network. The likely culprits are:

  • Autoclaving: High heat and steam will hydrolyze the polymer chains and the hydrazone bonds formed by the ADH crosslinker, effectively dissolving the hydrogel or severely weakening it.[2][6][15]

  • Gamma or E-beam Irradiation: At certain doses, high-energy radiation can induce chain scission, breaking the polymer backbone.[12][13] This is particularly true when irradiating hydrated hydrogels, as the radiolysis of water creates free radicals that accelerate degradation.[3][12][14]

Troubleshooting Steps:

  • Avoid Autoclaving: Switch to a low-temperature method like EtO or ethanol washing.

  • Validate Irradiation Dose: If using radiation, perform a dose-response study. Test a range of doses (e.g., 10 kGy to 25 kGy) and measure the mechanical properties (e.g., compressive modulus, storage modulus) before and after to find a dose that ensures sterility without compromising integrity.[16]

  • Consider Lyophilization: Irradiating the hydrogel in a dry, lyophilized state can mitigate some of the damage caused by water-derived free radicals.[12]

Q3: Can I sterilize my this compound (ADH) powder and polymer solution separately before mixing and crosslinking?

A3: Yes, this is an excellent strategy known as aseptic processing. It is often the safest method for preserving the final properties of a sensitive biomaterial.

  • Polymer Solution: If the viscosity allows, the polymer solution can be sterilized by passing it through a 0.22 µm filter.[4][5] This effectively removes bacteria without using heat or radiation.

  • ADH Powder: ADH powder could potentially be sterilized using dry heat or EtO, but sterile filtration of a stock solution is more common and reliable. Prepare a concentrated ADH solution, sterile filter it, and then add it aseptically to the sterile polymer solution to initiate crosslinking in a sterile environment.

Q4: I've noticed some cytotoxicity in my cell culture experiments after sterilizing my ADH-scaffold with Ethylene Oxide (EtO). Why?

A4: The most probable cause is residual EtO or its byproducts (e.g., ethylene chlorohydrin, ethylene glycol) trapped within the hydrogel matrix. EtO is a reactive gas that can be difficult to remove completely from porous or absorbent materials.[10]

Troubleshooting Steps:

  • Improve Aeration: Ensure your post-sterilization aeration process is sufficient. Extend the aeration time or increase the temperature (within material limits) to facilitate the removal of residual gas.

  • Quantify Residuals: Use analytical methods like gas chromatography (GC) to quantify the amount of residual EtO and ensure it is below the limits set by ISO 10993-7.

  • Consider Alternatives: If residual toxicity remains an issue, switch to a different method like gamma irradiation (if validated for your material) or aseptic processing.

Data on Sterilization Effects

While data specifically for ADH-based hydrogels is limited, the following tables summarize the typical effects of various sterilization methods on other crosslinked hydrogels. This information provides a valuable reference for predicting outcomes with your biomaterial.

Table 1: Effect of Sterilization on Hydrogel Mechanical Properties

Sterilization Method Biomaterial Change in Storage Modulus (G') Change in Compressive Modulus Reference
Autoclave Gelatin Methacryloyl (GelMA) Decreased significantly (~50%) Decreased [17]
Alginate Increased significantly N/A [1][6]
Ethylene Oxide (EtO) GelMA No significant change No significant change [17]
Gamma Irradiation Hyaluronan (HA) Structural weakening Decreased elasticity [12]
GEL/HA Hybrid Decreased (~34%) N/A [14]

| Ethanol (70%) Wash | Alginate | Minimal effect | N/A |[1] |

Table 2: Effect of Sterilization on Hydrogel Physical & Chemical Properties

Sterilization Method Biomaterial Swelling Behavior Water Retention Key Chemical/Structural Changes Reference
Autoclave Alginate Decreased swelling ratio Significant water loss Network architecture affected [1]
GelMA No significant change N/A Altered morphology, smaller pores [2]
Gamma Irradiation Hyaluronan (HA) Lower swelling capacity N/A Polymer chain fragmentation [12]
Poloxamer 407 Moderated swelling N/A Oxidative degradation, acidic pH [11]
Ethanol (70%) Wash Alginate Minimal effect No significant change None observed [1]

| UV Irradiation | Alginate | Minimal effect | No significant change | Limited penetration, surface effect |[1] |

Experimental Protocols

Protocol 1: Sterile Filtration of Precursor Solutions

This protocol is for sterilizing the polymer and ADH solutions before they are mixed to form the hydrogel.

Materials:

  • Polymer solution (e.g., oxidized hyaluronic acid in buffer)

  • ADH solution in the same buffer

  • Syringes (appropriate volume)

  • 0.22 µm syringe filters (ensure membrane compatibility, e.g., PES or PVDF for low protein binding)

  • Sterile collection tubes or vials

  • Laminar flow hood or biological safety cabinet

Methodology:

  • Work entirely within a certified laminar flow hood to maintain sterility.

  • Draw the polymer solution into a syringe.

  • Securely attach a 0.22 µm syringe filter to the syringe tip.

  • Gently and steadily press the plunger to pass the solution through the filter into a sterile collection tube. Avoid applying excessive pressure, which can rupture the filter. If the solution is highly viscous, a larger surface area filter or a pressure-driven filtration unit may be necessary.

  • Repeat steps 2-4 for the ADH solution using a new sterile syringe and filter.

  • The two sterile solutions can now be mixed in the desired ratio within the sterile environment to initiate crosslinking.

Protocol 2: Ethanol Disinfection of Formed Hydrogels

This protocol is for the terminal sterilization of a fully crosslinked ADH-based hydrogel.

Materials:

  • Crosslinked hydrogel samples

  • 70% (v/v) ethanol in sterile, deionized water

  • Sterile phosphate-buffered saline (PBS) or cell culture medium for washing

  • Sterile containers (e.g., petri dishes or multi-well plates)

  • Sterile forceps

Methodology:

  • Place the fully formed hydrogel samples into a sterile container.

  • Completely submerge the hydrogels in 70% ethanol solution. Use a sufficient volume to ensure full coverage.

  • Incubate for a validated time, typically between 20 to 30 minutes.[1]

  • Aseptically remove the ethanol solution.

  • Wash the hydrogels thoroughly with sterile PBS or cell culture medium to remove all residual ethanol. Perform at least three sequential washes of 10-15 minutes each.

  • The sterilized hydrogels are now ready for use in cell culture or other aseptic applications.

Visual Guides

Workflow for Selecting a Sterilization Method

This diagram provides a logical workflow to help you choose the most appropriate sterilization technique for your this compound-based biomaterial.

G Workflow for Sterilization Method Selection Start Start: Biomaterial Ready for Sterilization Form What is the material's form? Start->Form Precursor Precursor Solutions (Polymer + ADH) Form->Precursor Solution Hydrogel Crosslinked Hydrogel (Final Form) Form->Hydrogel Solid/Gel Filterable Is the solution filterable (low viscosity)? Precursor->Filterable HeatSensitive Is the hydrogel heat sensitive? Hydrogel->HeatSensitive SterileFilter Recommended Method: Sterile Filtration (0.22 µm) Filterable->SterileFilter Yes Aseptic Use Aseptic Processing (Pre-sterilized components) Filterable->Aseptic No (High Viscosity) Autoclave Method to Avoid: Autoclave (Steam) HeatSensitive->Autoclave Yes (Most Hydrogels) RadiationSensitive Is the hydrogel radiation sensitive? HeatSensitive->RadiationSensitive No EtO Recommended: Ethylene Oxide (EtO) (Requires aeration) RadiationSensitive->EtO Yes Ethanol Alternative: 70% Ethanol Wash (Less robust sterility) RadiationSensitive->Ethanol Yes Irradiation Use with Caution: Gamma / E-beam (Requires dose validation) RadiationSensitive->Irradiation No G Troubleshooting Common Sterilization Issues Problem Unsuccessful Sterilization Outcome Mechanical Loss of Mechanical Integrity Mechanical->Problem Chemical Undesired Chemical Changes Chemical->Problem Biological Adverse Biological Response Biological->Problem Contamination Sterility Failure (Contamination) Contamination->Problem Degradation Polymer Degradation (Chain Scission) Degradation->Mechanical Crosslink Hydrolysis of Hydrazone Crosslinks Crosslink->Mechanical Drying Drying/Water Loss (Autoclave) Drying->Mechanical Residuals Toxic Residuals (e.g., Ethylene Oxide) Residuals->Chemical Oxidation Oxidation from Free Radicals (Irradiation) Oxidation->Chemical pH_Shift pH Shift due to Degradation Byproducts pH_Shift->Chemical Cytotoxicity Cytotoxicity from Residuals or Byproducts Cytotoxicity->Biological Inflammation Inflammatory Response to Altered Material Inflammation->Biological Penetration Inadequate Penetration (UV, dense hydrogel) Penetration->Contamination Time Insufficient Exposure Time or Dose Time->Contamination Packaging Non-breathable Packaging (EtO) Packaging->Contamination

References

Validation & Comparative

A Comparative Guide to Protein Crosslinking: Adipic Dihydrazide vs. Glutaraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical decision that influences the stability, functionality, and biocompatibility of protein-based materials. This guide provides an objective, data-driven comparison of two common crosslinking agents: adipic dihydrazide (ADH) and glutaraldehyde (B144438) (GA).

Glutaraldehyde, a highly reactive dialdehyde, has long been a standard for its efficiency in forming robust crosslinks.[1][2] However, concerns over its cytotoxicity have led to the exploration of alternatives.[3][4][5] this compound, a homobifunctional hydrazide, has emerged as a versatile and more biocompatible option, particularly valuable in pharmaceutical and biomedical applications.[6][7][8]

Mechanism of Action

The fundamental difference between these two crosslinkers lies in their target functional groups and reaction chemistry.

Glutaraldehyde (GA): Glutaraldehyde reacts primarily with the primary amine groups of lysine (B10760008) residues and the N-terminus of proteins.[9][10] In aqueous solutions, it exists in a complex equilibrium of monomeric and polymeric forms.[11] The reaction proceeds via the formation of a Schiff base, which can then participate in further reactions, leading to stable, often polymeric, intermolecular and intramolecular crosslinks.[1][2] This process is highly efficient but can sometimes lead to non-specific reactions and protein aggregation.[12][13]

G_Mechanism Protein1 Protein 1 (-NH2 Lysine) Intermediate Schiff Base Intermediate Protein1->Intermediate Reaction Glutaraldehyde Glutaraldehyde (CHO-(CH2)3-CHO) Glutaraldehyde->Intermediate Protein2 Protein 2 (-NH2 Lysine) Crosslinked Crosslinked Proteins (Stable Covalent Bond) Protein2->Crosslinked Intermediate->Crosslinked Reaction with Protein 2

Caption: Glutaraldehyde crosslinking mechanism targeting amine groups.

This compound (ADH): In contrast, ADH is a nucleophile that targets carbonyl groups (aldehydes and ketones). For crosslinking proteins, this typically requires a two-step process. First, the carboxylic acid groups of aspartic and glutamic acid residues are activated using a carbodiimide (B86325), such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form a reactive intermediate. ADH then reacts with this intermediate to create a stable hydrazone bond.[14] This method provides more specific crosslinking. Alternatively, ADH can directly target aldehyde groups on glycoproteins following mild periodate (B1199274) oxidation of their sialic acid residues.[14]

ADH_Mechanism cluster_0 Step 1: Activation cluster_1 Step 2: Crosslinking Protein_COOH Protein (-COOH Asp/Glu) Activated_Intermediate Reactive Intermediate (O-acylisourea) Protein_COOH->Activated_Intermediate Reaction EDC Carbodiimide (EDC) EDC->Activated_Intermediate Crosslinked_Product Crosslinked Proteins (Stable Hydrazone Bond) Activated_Intermediate->Crosslinked_Product Reaction ADH This compound (H2N-NH-CO-(CH2)4-CO-NH-NH2) ADH->Crosslinked_Product

Caption: ADH crosslinking mechanism targeting carboxyl groups via activation.

Performance Comparison

The choice between GA and ADH depends heavily on the specific requirements of the application, such as the need for biocompatibility, mechanical strength, or target specificity.

FeatureGlutaraldehyde (GA)This compound (ADH)
Target Groups Primary amines (Lysine, N-terminus)[9]Carboxylic acids (Asp, Glu) via activator; Aldehydes (on glycoproteins)[14]
Reaction Type Schiff base formation, aldol (B89426) condensation[1][12]Hydrazone bond formation[6][14]
Reaction pH Neutral to slightly alkaline (pH 7.5 - 8.0)[15][16]Acidic to neutral (pH 4.5 - 7.4)[14][17]
Reaction Speed Fast (minutes to hours)[18][19]Slower; dependent on activation step
Specificity Less specific; can lead to polymerization and aggregatesHighly specific to target groups; less protein aggregation
Spacer Arm Length ~7.5 Å~10.2 Å
Cytotoxicity High; unreacted GA is toxic to cells[3][5][20][21]Low; generally considered biocompatible
Applications Tissue fixation, enzyme immobilization, vaccine toxoids[9][22]Drug delivery hydrogels, bioconjugation, scaffold engineering[6][8][23]

Experimental Data Summary

Quantitative data from various studies highlight the distinct performance characteristics of each crosslinker.

ParameterGlutaraldehyde (GA)This compound (ADH)Study Context
Compressive Modulus 1.42 kPa (1.0% GA)1.49 kPa (1.2 mol/l EDAC for ADH coupling)Decellularized meniscus scaffolds[20]
Tensile Modulus 567.44 kPa (1.0% GA)532.50 kPa (1.2 mol/l EDAC for ADH coupling)Decellularized meniscus scaffolds[20]
In Vitro Degradation >70% mass remaining after 96h in enzyme solution>80% mass remaining after 96h in enzyme solutionDecellularized meniscus scaffolds[20]
Cell Viability 40.08% 76.59% (when used with UV+Glucose as alternative)Docetaxel-loaded albumin nanoparticles[5]
Cytotoxicity Toxic to cells at 1.0% and 2.5% concentrationsShowed no cytotoxicityDecellularized meniscus scaffolds[20]

Note: The cell viability data for ADH is inferred from studies using alternative, non-toxic crosslinkers in direct comparison to GA. Direct comparative viability percentages for ADH were not available in the search results, but its use in biocompatible scaffolds is well-documented.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are standard protocols for protein crosslinking with both agents.

Experimental Workflow Overview

Workflow_Comparison cluster_GA Glutaraldehyde Protocol cluster_ADH This compound Protocol GA_Start 1. Prepare Protein Solution (amine-free buffer, pH 7.5-8.0) GA_Add 2. Add Glutaraldehyde (e.g., 0.1-2.5%) GA_Start->GA_Add GA_Incubate 3. Incubate (e.g., 15-30 min, RT) GA_Add->GA_Incubate GA_Quench 4. Quench Reaction (e.g., Tris or Glycine) GA_Incubate->GA_Quench GA_Analyze 5. Analyze (SDS-PAGE, MS, etc.) GA_Quench->GA_Analyze ADH_Start 1. Prepare Protein Solution (e.g., MES buffer, pH 4.5-5.5) ADH_Activate 2. Add Activator (EDC) Incubate ADH_Start->ADH_Activate ADH_Add 3. Add this compound ADH_Activate->ADH_Add ADH_Incubate 4. Incubate (e.g., 2-4 hours, RT) ADH_Add->ADH_Incubate ADH_Analyze 5. Analyze (SDS-PAGE, MS, etc.) ADH_Incubate->ADH_Analyze

Caption: Comparative experimental workflow for GA and ADH crosslinking.

Protocol 1: Glutaraldehyde Crosslinking

This protocol is adapted from standard procedures for crosslinking proteins in solution.[15][18][19]

  • Sample Preparation: Dilute the purified protein sample to a suitable concentration (e.g., 1 mg/mL) in an amine-free buffer, such as HEPES or phosphate (B84403) buffer (PBS), at pH 7.5-8.0.[15][16] Tris buffers should be avoided as they will react with the glutaraldehyde.

  • Crosslinking Reaction: Prepare a fresh glutaraldehyde solution (e.g., 2.5%). Add the glutaraldehyde solution to the protein sample to a final concentration typically ranging from 0.1% to 2.5% (v/v).[19] The optimal concentration should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for a period ranging from a few minutes to several hours.[19] A common starting point is 15-30 minutes.[18]

  • Quenching: Terminate the reaction by adding a quenching solution, such as 1 M Tris-HCl or glycine, to a final concentration of 20-50 mM.[16][18] This will react with and neutralize any excess glutaraldehyde. Incubate for an additional 15 minutes.

  • Analysis: The crosslinked protein mixture is now ready for analysis by methods such as SDS-PAGE, Western Blotting, or mass spectrometry to confirm the formation of higher molecular weight species.[18]

Protocol 2: this compound Crosslinking (Two-Step)

This protocol is for crosslinking via protein carboxyl groups and is based on carbodiimide chemistry.[14][17]

  • Sample Preparation: Dissolve the protein in a carboxyl-friendly buffer, such as MES buffer, at a pH between 4.5 and 5.5.

  • Activation of Carboxyl Groups: Prepare fresh stock solutions of EDC and ADH. Add EDC to the protein solution to a final concentration of approximately 10-fold molar excess over the protein's carboxyl groups. Incubate for 15 minutes at room temperature to activate the carboxyls.

  • Crosslinking Reaction: Add ADH to the activated protein solution. A molar ratio of 10:1 to 50:1 (ADH:protein) is a common starting point.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Purification and Analysis: Remove excess crosslinker and byproducts by dialysis or size-exclusion chromatography. Analyze the crosslinked products by SDS-PAGE or other relevant methods.

Conclusion: Making the Right Choice

The selection between this compound and glutaraldehyde is not a matter of one being universally superior, but rather which is best suited for the intended application.

Choose Glutaraldehyde when:

  • High mechanical strength and rapid, efficient crosslinking are the primary objectives.[21]

  • The application is not cell-facing, such as in enzyme immobilization for industrial processes or tissue fixation for microscopy.[9]

  • Potential cytotoxicity can be mitigated through extensive post-crosslinking washing and purification steps.[1]

Choose this compound when:

  • Biocompatibility and low cytotoxicity are critical, as in materials for tissue engineering, regenerative medicine, and drug delivery.[8][24]

  • Specific targeting of carboxyl groups (on proteins) or aldehyde groups (on glycoproteins) is required for controlled bioconjugation.[14][23]

  • The creation of hydrogels with controlled degradation profiles is desired.[8]

Ultimately, glutaraldehyde remains a powerful and effective crosslinker where its reactivity and strength are paramount.[2][13] However, for the growing fields of biomaterials and drug development, the specificity and biocompatibility of this compound offer a significant advantage, making it a more suitable choice for creating advanced, cell-compatible constructs.[6][7]

References

A Comparative Guide to Collagen Crosslinking: Adipic Dihydrazide vs. Genipin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with collagen-based biomaterials, selecting the optimal crosslinking agent is a critical decision that significantly impacts the final product's performance. This guide provides an objective comparison of two prominent crosslinking agents: Adipic Dihydrazide (ADH), typically used in combination with a carbodiimide (B86325), and Genipin (B1671432), a naturally derived crosslinker. This comparison is supported by experimental data on their crosslinking efficiency, impact on mechanical properties, cytotoxicity, and biocompatibility.

At a Glance: ADH vs. Genipin

FeatureThis compound (with EDC/NHS)Genipin
Crosslinking Mechanism Zero-length crosslinking via amide bond formation between collagen's carboxyl and amine groups.Covalent crosslinking primarily through reaction with free amine groups (lysine residues) in collagen.
Biocompatibility Generally considered biocompatible with byproducts that can be washed away.[1][2]Exhibits low cytotoxicity and is considered highly biocompatible.[3][4][5]
Mechanical Properties Can significantly increase mechanical strength, but high concentrations may impact cell interaction.[6][7]Dose-dependently increases stiffness and mechanical strength of collagen constructs.[3][8][9]
Crosslinking Time Relatively rapid, can be controlled by reaction conditions.Generally slower than EDC/NHS, can take several hours to days for complete crosslinking.[8][9]
Visual Cue No significant color change.Induces a characteristic blue-purple color change upon crosslinking.[9]
Degradation Rate Increases resistance to enzymatic degradation.[10]Effectively enhances resistance to enzymatic degradation.[11][12][13]

Crosslinking Mechanisms

The mode of action for each crosslinker dictates its interaction with the collagen molecule and the resulting network structure.

ADH_Crosslinking cluster_collagen1 Collagen Chain 1 cluster_collagen2 Collagen Chain 2 Collagen_COOH Collagen Carboxyl Group (-COOH) Active_Ester O-acylisourea (Active Ester) Collagen_COOH->Active_Ester + EDC/NHS Collagen_NH2 Collagen Amine Group (-NH2) EDC EDC NHS NHS ADH ADH Amide_Bond2 Amide Bond ADH->Amide_Bond2 + Activated Collagen Carboxyl Amide_Bond1 Amide Bond Active_Ester->Amide_Bond1 + ADH Amide_Bond2->Collagen_NH2

ADH/EDC-NHS Crosslinking Mechanism

This compound, when used with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS), acts as a spacer, forming amide bonds between the carboxyl groups of collagen, activated by EDC/NHS, and the hydrazide groups of ADH. This is considered a "zero-length" crosslinking when EDC/NHS is used alone, but the addition of ADH introduces a spacer molecule.

Genipin_Crosslinking cluster_collagen1 Collagen Chain 1 cluster_collagen2 Collagen Chain 2 Collagen_NH2_1 Collagen Amine Group 1 (-NH2) Intermediate Intermediate Complex Collagen_NH2_1->Intermediate + Genipin Collagen_NH2_2 Collagen Amine Group 2 (-NH2) Collagen_NH2_2->Intermediate Genipin Genipin Crosslink Crosslinked Collagen Intermediate->Crosslink + Collagen Amine Group 2 Experimental_Workflow A Collagen Solution Preparation C Mixing and Reaction A->C B Crosslinker Solution Preparation B->C D Gelation/Casting C->D E Washing and Sterilization D->E F Characterization (Mechanical, Cytotoxicity, etc.) E->F

References

Efficacy of adipic dihydrazide compared to other dihydrazides (SDH, IDH)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of Adipic Dihydrazide (ADH), Sebacic Dihydrazide (SDH), and Isophthalic Dihydrazide (IDH)

Introduction

Dihydrazides are a class of chemical compounds characterized by the presence of two hydrazide functional groups (-CONHNH₂). This bifunctionality makes them highly effective as crosslinking agents, curing agents, and chemical intermediates in a wide range of applications, from industrial polymers to advanced biomedical systems.[1] Among the most commonly utilized dihydrazides are this compound (ADH), Sebacic Dihydrazide (SDH), and Isophthalic Dihydrazide (IDH).[2]

This guide provides an objective comparison of the efficacy of ADH, SDH, and IDH, supported by experimental data. It is intended for researchers, scientists, and drug development professionals who are considering these molecules for applications such as epoxy resin formulation, hydrogel crosslinking for drug delivery, and bioconjugation.

Chemical Structures and Physical Properties

The fundamental difference in the performance of ADH, SDH, and IDH stems from their distinct molecular backbones. ADH and SDH possess flexible aliphatic chains of varying lengths, while IDH has a rigid aromatic structure.[2][3] These structural variations significantly influence their physical properties and, consequently, their reactivity and the characteristics of the final crosslinked products.

G cluster_ADH This compound (ADH) cluster_SDH Sebacic Dihydrazide (SDH) cluster_IDH Isophthalic Dihydrazide (IDH) a a b b c c

Figure 1. Chemical Structures of ADH, SDH, and IDH.

The key physical properties of these dihydrazides are summarized in the table below. The higher melting point of IDH, for instance, is indicative of its greater thermal stability and latency as a curing agent.[4]

PropertyThis compound (ADH)Sebacic Dihydrazide (SDH)Isophthalic Dihydrazide (IDH)
Molecular Formula C₆H₁₄N₄O₂C₁₀H₂₂N₄O₂C₈H₁₀N₄O₂
Molecular Weight ( g/mol ) 174.20230.31194.19[5]
Backbone Structure Aliphatic (C4)[3]Aliphatic (C8)Aromatic (Benzene ring)[2]
Melting Point (°C) 180 - 182~214220 - 230[5]
Appearance White crystalline powder[6]White crystalline powderWhite powder

Comparative Efficacy in Epoxy Resin Curing

Dihydrazides are widely used as latent curing agents for one-component epoxy resin systems. Their efficacy is determined by factors such as cure temperature, the degree of conversion, and the mechanical properties of the cured resin. A comparative study on their use in epoxy-based sealing materials for liquid crystal displays provides valuable quantitative data.

Performance MetricADHSDHIDH
Conversion Ratio (%) 81.680.373.9
Adhesion Strength (kgf/cm²) 28.350.425.7

Data sourced from a study using a bisphenol A-type epoxy resin cured at 120°C for 1 hour.

The data indicates that while ADH and SDH achieve similar and higher conversion ratios compared to IDH at the given curing temperature, SDH provides significantly higher adhesion strength. This is attributed to the longer, more flexible alkyl chain of SDH, which results in a less brittle cured epoxy system. In contrast, the high melting point and rigid aromatic structure of IDH lead to the lowest conversion ratio and adhesion strength under these specific curing conditions. However, IDH's rigidity can contribute to a higher glass transition temperature (Tg) in the cured epoxy, which is desirable for high-temperature applications.[2] Cured prepregs with IDH also exhibit excellent moisture resistance, gaining less than 1% weight in boiling water.[2]

Experimental Protocols

Synthesis of Dihydrazides

A general and common method for synthesizing dihydrazides is the esterification-hydrazinolysis pathway.

Protocol: Synthesis of Isophthalic Dihydrazide

  • Esterification: Isophthalic acid is reacted with an alcohol (e.g., methanol) in the presence of an acid catalyst to form the corresponding diester (e.g., dimethyl isophthalate).

  • Hydrazinolysis: A mixture of the diester (e.g., 2.22 g of dimethyl isophthalate) and hydrazine (B178648) hydrate (B1144303) (e.g., 2 cc of 98%) in a solvent like methanol (B129727) is refluxed for approximately 5 hours.

  • Purification: The reaction mixture is cooled to room temperature and then poured into ice-cold water.

  • Isolation: The precipitated dihydrazide is filtered and recrystallized from a suitable solvent such as ethanol (B145695) to yield the pure product.

This protocol can be adapted for the synthesis of ADH and SDH by starting with adipic acid or sebacic acid, respectively.

Comparative Evaluation of Curing Performance in Epoxy Resins

This protocol outlines a method for comparing the efficacy of ADH, SDH, and IDH as curing agents for a standard epoxy resin.

G start Start formulation Prepare Epoxy Formulations (Resin + Dihydrazide) start->formulation dsc Differential Scanning Calorimetry (DSC) - Determine cure kinetics - Onset temperature - Peak exothermic temperature formulation->dsc curing Cure Samples (e.g., 120°C for 1 hr) formulation->curing ftir FTIR Spectroscopy - Determine conversion ratio (ISO 20368) curing->ftir adhesion Adhesion Strength Test (e.g., Pull-off test) curing->adhesion mechanical Mechanical Testing - Tensile strength - Elongation curing->mechanical end End mechanical->end

Figure 2. Experimental workflow for comparing dihydrazide curing agents.

Materials and Equipment:

  • Bisphenol A-type epoxy resin (e.g., EEW 184-190 g/eq)

  • This compound (ADH), Sebacic Dihydrazide (SDH), Isophthalic Dihydrazide (IDH)

  • Differential Scanning Calorimeter (DSC)

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Adhesion tester (e.g., pull-off type)

  • Mechanical testing machine (for tensile strength)

  • Oven for curing

Procedure:

  • Formulation: Prepare three separate one-component epoxy formulations by mixing the epoxy resin with a stoichiometric amount of each dihydrazide (ADH, SDH, and IDH). The amount of dihydrazide is calculated based on its active hydrogen equivalent weight.

  • Cure Kinetics (DSC): Analyze a small sample of each uncured formulation using DSC. Heat the sample at a constant rate (e.g., 10°C/min) to determine the onset temperature of curing and the peak exothermic temperature. This provides data on the reactivity of each dihydrazide.

  • Sample Curing: Cast the prepared formulations into appropriate molds for adhesion and mechanical testing. Cure the samples in an oven under controlled conditions (e.g., 120°C for 1 hour).

  • Degree of Conversion (FTIR): Evaluate the degree of curing by comparing the FTIR spectra of the formulations before and after curing. The reduction in the peak associated with the epoxy group (around 915 cm⁻¹) can be used to calculate the conversion ratio, following principles outlined in ISO 20368.[7]

  • Adhesion Strength: Measure the adhesion strength of the cured samples to a standard substrate (e.g., steel or glass) using a pull-off adhesion tester.

  • Mechanical Properties: Determine the tensile strength and elongation at break of the cured samples using a universal testing machine according to relevant ASTM standards.

Standard Test Methods:

  • ASTM D1652: Standard Test Methods for Epoxy Content of Epoxy Resins.[8]

  • ISO 20368: Plastics — Epoxy resins — Determination of degree of curing of crosslinked epoxy resins by Fourier Transform Infrared (FTIR) Spectroscopy.[7]

  • Gel Time and Bond Strength: Standard procedures for these can be adapted from various industry or transportation department testing methods.[9]

  • Crosslink Density: For crosslinked polymers, methods like the gel level test (ASTM D-1998) can be adapted to measure the percentage of cross-linked chains.[10]

Applications in Drug Delivery and Bioconjugation

The reactivity of the hydrazide group with aldehydes and ketones to form stable hydrazone linkages makes dihydrazides valuable tools in drug development.[6] They are used both for creating hydrogel networks for controlled drug release and as linkers in bioconjugate chemistry.

Hydrogel Crosslinking: ADH, in particular, is used to crosslink polysaccharides like hyaluronic acid (HA) to form hydrogels.[11] These hydrogels can encapsulate therapeutic agents and provide sustained drug release.[11] The crosslinking reaction typically involves the activation of carboxylic acid groups on the polymer with a carbodiimide (B86325) (like EDC), followed by reaction with ADH.[11]

Bioconjugation and Drug Delivery Linkers: Dihydrazides serve as bifunctional linkers to attach drugs to carrier molecules or surfaces.[6] The resulting hydrazone bond is often designed to be stable in circulation but cleavable under the acidic conditions found in endosomes or lysosomes of target cells, allowing for site-specific drug release.[12][13]

G cluster_system Drug Delivery System cluster_release Target Cell (Acidic Environment) Carrier Carrier (e.g., Polymer, Antibody) Linker Dihydrazide Linker - ADH - SDH - IDH Carrier->Linker Covalent Bond Drug Active Drug Linker->Drug Hydrazone Bond (pH-sensitive) Cleavage Hydrazone Bond Cleavage Drug->Cleavage Delivery to Target ReleasedDrug Released Active Drug Cleavage->ReleasedDrug

Figure 3. Role of dihydrazides as pH-sensitive linkers in drug delivery.

The choice of dihydrazide linker can influence the stability and release kinetics of the drug. The flexibility of aliphatic linkers like ADH and SDH may be advantageous in some bioconjugation scenarios, while the rigidity of IDH could be leveraged to create more defined structures.

Comparative Summary and Conclusion

The efficacy of this compound, sebacic dihydrazide, and isophthalic dihydrazide is highly dependent on the specific application and desired outcome.

  • This compound (ADH): As the most common dihydrazide, ADH offers a good balance of properties.[4] Its lower molecular weight and melting point compared to SDH and IDH can be advantageous for certain processing conditions.[4] It is widely used in aqueous systems due to its moderate water solubility.[4]

  • Sebacic Dihydrazide (SDH): The long aliphatic chain of SDH imparts greater flexibility and toughness to cured polymers, as evidenced by its superior adhesion strength in epoxy resins. This makes it an excellent choice for applications requiring high resilience and impact resistance.

  • Isophthalic Dihydrazide (IDH): The rigid aromatic backbone of IDH provides high thermal stability and latency, making it suitable for high-performance, high-temperature applications.[2] It also offers excellent moisture resistance in cured systems.[2] However, its high melting point may necessitate higher curing temperatures to achieve optimal conversion.

References

Adipic Dihydrazide Crosslinking: A Comparative Guide for Protein Structure and Function Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of adipic dihydrazide (ADH) with other common protein crosslinking agents. We will delve into the impact of ADH on protein structure and function, supported by experimental data and detailed protocols to aid in your research and development endeavors.

Impact on Protein Structure: Maintaining Integrity with this compound

Chemical crosslinking is a powerful technique for elucidating protein-protein interactions and stabilizing protein structures. However, a critical consideration is the potential for the crosslinker to perturb the protein's native conformation. Studies have shown that crosslinking, in general, tends to induce local rather than global structural disturbances, preserving the overall fold of the protein.

This compound, in conjunction with a carbodiimide (B86325) coupling agent, offers a method for crosslinking that can be performed under near-neutral pH conditions. This is a significant advantage over methods that require more acidic environments, as it helps to preserve the native structure and function of pH-sensitive proteins and their complexes. Specifically, the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) as a coupling reagent allows for the efficient crosslinking of acidic residues (aspartate and glutamate) with ADH at a biocompatible pH of 7.0–7.5.[1] This approach has been shown to yield a number of cross-linked peptides comparable to the well-established lysine-specific crosslinker disuccinimidyl suberate (B1241622) (DSS).[1]

Comparative Analysis of Crosslinking Efficiency

The choice of crosslinker can significantly impact the number and type of crosslinks identified in a protein or protein complex. The table below summarizes a comparative analysis of the number of nonredundant cross-linked peptides identified from a set of eight model proteins using different crosslinking strategies.

Crosslinker/MethodTarget ResiduesNumber of Identified Cross-linked Peptides
This compound (ADH) with DMTMM Aspartate, Glutamate 60 [1]
Pimelic Acid Dihydrazide (PDH) with DMTMMAspartate, Glutamate94[1]
Disuccinimidyl Suberate (DSS)Lysine147[1]
Zero-Length Crosslinking (ZLXL) with DMTMMAspartate/Glutamate and LysineNot specified in total, but identified for all but one protein[1]

This data is derived from a study on a set of eight model proteins and the results can be protein-specific.[1]

Impact on Protein Function: A Critical Consideration

While structural preservation is crucial, the ultimate goal for many researchers is to maintain the biological function of the crosslinked protein. The choice of crosslinking agent and the reaction conditions play a pivotal role in this regard.

Glutaraldehyde (B144438), a widely used crosslinking agent, is known for its high efficiency. However, it can be aggressive, potentially leading to a significant loss of enzymatic activity due to extensive and sometimes indiscriminate crosslinking. In some instances, glutaraldehyde crosslinking has been observed to cause a decrease in enzyme activity due to the rigidification of the protein structure, which can affect the mobility of the active site.

In contrast, the milder chemistry of ADH, particularly when used with DMTMM at neutral pH, is expected to have a less detrimental effect on protein function. While specific quantitative data directly comparing the functional impact of ADH and other crosslinkers on a wide range of proteins is still an emerging area of research, the principle of maintaining structural integrity under physiological conditions strongly suggests a higher retention of biological activity with the ADH/DMTMM system.

Experimental Protocols

I. This compound Crosslinking of Proteins for Structural Analysis

This protocol is adapted from a method for crosslinking acidic residues in proteins and protein complexes.[1]

Materials:

  • Protein of interest (1 mg/mL in phosphate-buffered saline (PBS), pH 7.4)

  • This compound (ADH)

  • 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM)

  • Quenching solution (e.g., 50 mM ammonium (B1175870) bicarbonate)

  • Digestion enzymes (e.g., Lys-C and trypsin)

  • Size-exclusion chromatography (SEC) column

  • LC-MS/MS system

Procedure:

  • Protein Preparation: Prepare a solution of the protein or protein complex at a concentration of 1 mg/mL or higher in PBS, pH 7.4.

  • Crosslinking Reaction:

    • Add ADH to the protein solution. The optimal concentration of ADH should be determined empirically.

    • Initiate the crosslinking reaction by adding DMTMM.

    • Incubate the reaction mixture at 25 °C or 37 °C. The reaction time can be varied, as the reagents are stable in the reaction buffer.[1]

  • Quenching: Stop the reaction by adding a quenching solution.

  • Protein Digestion: Denature, reduce, and alkylate the crosslinked proteins, followed by digestion with Lys-C and trypsin.

  • Peptide Fractionation: Fractionate the resulting peptide mixture using a size-exclusion chromatography (SEC) column.

  • LC-MS/MS Analysis: Analyze the SEC fractions enriched in cross-linked peptides by LC-MS/MS to identify the cross-linked residues.

II. General Protocol for Assessing Enzyme Activity After Crosslinking

This protocol provides a general framework for measuring the kinetic parameters of an enzyme after crosslinking.

Materials:

  • Crosslinked enzyme

  • Non-crosslinked (native) enzyme (as a control)

  • Substrate for the enzyme

  • Appropriate buffer for the enzyme assay

  • Spectrophotometer or other suitable detection instrument

Procedure:

  • Enzyme and Substrate Preparation: Prepare stock solutions of the crosslinked and native enzymes at the same concentration. Prepare a series of substrate dilutions in the assay buffer.

  • Kinetic Assay:

    • In a suitable reaction vessel (e.g., a cuvette), add the assay buffer and a specific concentration of the substrate.

    • Initiate the reaction by adding a known amount of either the crosslinked or native enzyme.

    • Monitor the reaction progress over time by measuring the change in absorbance or fluorescence, depending on the nature of the substrate and product.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each substrate concentration.

    • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

    • Compare the Km and Vmax values of the crosslinked enzyme to those of the native enzyme to assess the impact of crosslinking on enzyme function.

Visualizing the Crosslinking Chemistry and Workflow

To better understand the processes involved, the following diagrams illustrate the ADH crosslinking mechanism and a typical experimental workflow.

ADH_Crosslinking_Mechanism cluster_reactants Reactants cluster_process Reaction cluster_product Product Protein1 Protein with Asp/Glu Residue 1 Activation Activation of Carboxyl Groups Protein1->Activation Protein2 Protein with Asp/Glu Residue 2 Protein2->Activation ADH This compound (H₂N-NH-CO-(CH₂)₄-CO-NH-NH₂) Crosslinking Nucleophilic Attack by Hydrazide ADH->Crosslinking DMTMM DMTMM (Coupling Reagent) DMTMM->Activation Activation->Crosslinking Activated Intermediates Crosslinked_Protein Crosslinked Protein Complex Crosslinking->Crosslinked_Protein Forms Stable Amide Bond

Caption: Mechanism of ADH crosslinking of protein acidic residues.

Experimental_Workflow Start Protein Sample Crosslinking Crosslinking with ADH/DMTMM Start->Crosslinking Quenching Quench Reaction Crosslinking->Quenching Analysis_Choice Choose Analysis Path Quenching->Analysis_Choice Structural_Analysis Structural Analysis Analysis_Choice->Structural_Analysis Structure Functional_Analysis Functional Analysis Analysis_Choice->Functional_Analysis Function Digestion Enzymatic Digestion Structural_Analysis->Digestion Enzyme_Assay Enzyme Kinetic Assay Functional_Analysis->Enzyme_Assay Binding_Assay Ligand Binding Assay Functional_Analysis->Binding_Assay SEC Size-Exclusion Chromatography Digestion->SEC MS LC-MS/MS Analysis SEC->MS Data_Analysis_Struct Identify Crosslinked Peptides MS->Data_Analysis_Struct End_Struct Structural Insights Data_Analysis_Struct->End_Struct Data_Analysis_Func Determine Functional Parameters (Km, Vmax, Kd) Enzyme_Assay->Data_Analysis_Func Binding_Assay->Data_Analysis_Func End_Func Functional Impact Assessment Data_Analysis_Func->End_Func

Caption: Experimental workflow for analyzing ADH-crosslinked proteins.

References

A Comparative Analysis of Swelling Ratios in Adipic Dihydrazide Hydrogels and Other Common Hydrogel Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A comprehensive review of scientific literature reveals that adipic dihydrazide (ADH) serves as a proficient crosslinking agent in the formation of hydrogels with tailorable swelling properties, positioning them as viable candidates for various biomedical applications, including drug delivery and tissue engineering. This guide provides an objective comparison of the swelling ratios of ADH-crosslinked hydrogels against those formulated with other common crosslinking agents, supported by experimental data and detailed protocols.

Executive Summary of Swelling Ratio Comparison

The swelling ratio is a critical parameter for hydrogels, indicating their capacity to absorb and retain water, which directly influences their mechanical properties and performance in biological environments. Hydrogels based on natural polymers such as gelatin, hyaluronic acid, and chitosan, when crosslinked with ADH, exhibit significant swelling. However, the extent of this swelling is highly dependent on the base polymer and the concentration of the crosslinker.

Comparative analysis indicates that the swelling behavior of ADH-crosslinked hydrogels is competitive with, and in some cases superior to, hydrogels prepared with other crosslinking agents like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDC) in conjunction with N-hydroxysuccinimide (NHS), glutaraldehyde, and 1,4-butanediol (B3395766) diglycidyl ether (BDDE). The choice of crosslinker profoundly impacts the final properties of the hydrogel.

Hydrogel CompositionCrosslinking AgentSwelling Ratio (%)Reference
20% GelatinNone (Control)~1100% (after 6h)
20% GelatinEDC-NHS~1100% (after 6h)[1]
20% GelatinSquaric Acid (1%)~1300% (after 6h)[1]
20% GelatinDialdehyde Starch~1500% (after 6h)[1]
10% Gelatin-ADH / Oxidized Sodium Alginate (1:1)This compound (ADH) & Schiff Base Reaction~550% (after 24h)[2]
15% Gelatin-ADH / Oxidized Sodium Alginate (1:1)This compound (ADH) & Schiff Base Reaction~450% (after 24h)[2]
20% Gelatin-ADH / Oxidized Sodium Alginate (1:1)This compound (ADH) & Schiff Base Reaction~350% (after 24h)[2]
ChitosanGlutaraldehydeDependent on crosslinker concentration[3]
Hyaluronic AcidBDDEDecreases with increasing BDDE concentration[4][5]
ChitosanGenipin (B1671432)Decreases with increasing genipin concentration[6]

Note: Direct comparison of swelling ratios should be made with caution due to variations in experimental conditions, including hydrogel composition, crosslinker concentration, pH, and temperature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used to determine the swelling ratios cited in this guide.

Protocol for Measuring Swelling Ratio

A standardized gravimetric method is commonly employed to determine the swelling ratio of hydrogels.

  • Sample Preparation: Lyophilized (freeze-dried) hydrogel samples are prepared and their initial dry weight (W₀) is accurately recorded.[2]

  • Immersion: The dried hydrogel samples are immersed in a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4.[2]

  • Incubation: The samples are incubated at a constant temperature, typically 37°C, for a predetermined period (e.g., 12, 24, or 48 hours) to allow for complete swelling.

  • Weight Measurement: At specific time intervals, the swollen hydrogel samples are removed from the PBS solution. Excess surface water is carefully removed using filter paper.

  • Final Weight: The weight of the swollen hydrogel (Wt) is recorded.

  • Calculation: The swelling ratio is calculated using the following formula: Swelling Ratio (%) = [(Wt - W₀) / W₀] x 100%[2]

Experimental Workflow and Synthesis of this compound Hydrogels

The synthesis of hydrogels using ADH as a crosslinker often involves a multi-step process. The following diagram illustrates a typical workflow for the preparation of a gelatin-based hydrogel crosslinked with ADH and oxidized sodium alginate.

experimental_workflow cluster_gelatin_modification Gelatin Modification cluster_alginate_modification Sodium Alginate Modification cluster_hydrogel_formation Hydrogel Formation gelatin Gelatin Solution reaction1 Carbodiimide Chemistry gelatin->reaction1 adh This compound (ADH) adh->reaction1 edc_nhs EDC/NHS edc_nhs->reaction1 Catalyst gel_adh Gelatin-ADH Solution reaction1->gel_adh sa Sodium Alginate (SA) reaction2 Oxidation sa->reaction2 naio4 Sodium Periodate (NaIO4) naio4->reaction2 osa Oxidized Sodium Alginate (OSA) reaction2->osa gel_adh2 Gelatin-ADH Solution mixing Mixing gel_adh2->mixing osa2 OSA Solution osa2->mixing hydrogel ADH-Crosslinked Hydrogel mixing->hydrogel Schiff Base Reaction

Caption: Synthesis of Gelatin-ADH/OSA Hydrogel.

Signaling Pathways and Crosslinking Mechanisms

The formation of stable hydrogel networks relies on the chemical reactions between the polymer chains and the crosslinking agent. In the case of ADH-crosslinked hydrogels, the primary mechanism involves the reaction of the hydrazide groups of ADH with aldehyde or carboxyl groups on the polymer backbone.

crosslinking_mechanism cluster_carboxyl Carboxyl Group Crosslinking cluster_aldehyde Aldehyde Group Crosslinking polymer_cooh Polymer with Carboxyl Groups (-COOH) edc_activation EDC Activation polymer_cooh->edc_activation adh_nh2_1 This compound (H2N-NH-CO-(CH2)4-CO-NH-NH2) amide_bond Amide Bond Formation adh_nh2_1->amide_bond edc_activation->amide_bond crosslinked_polymer_1 Crosslinked Polymer Network amide_bond->crosslinked_polymer_1 polymer_cho Polymer with Aldehyde Groups (-CHO) hydrazone_bond Hydrazone Bond Formation (Schiff Base) polymer_cho->hydrazone_bond adh_nh2_2 This compound (H2N-NH-CO-(CH2)4-CO-NH-NH2) adh_nh2_2->hydrazone_bond crosslinked_polymer_2 Crosslinked Polymer Network hydrazone_bond->crosslinked_polymer_2

Caption: ADH Crosslinking Mechanisms.

Conclusion

This compound is a versatile and effective crosslinking agent for a variety of natural polymers, yielding hydrogels with a wide range of swelling ratios. The data indicates that ADH-crosslinked hydrogels can be engineered to meet the specific requirements of biomedical applications. While direct, side-by-side comparisons with other crosslinkers under identical conditions are limited in the current literature, the available data suggests that ADH is a strong competitor to other established crosslinking agents. Further research focusing on direct comparative studies will be invaluable for the continued development and optimization of hydrogel-based technologies.

References

A Comparative Guide to Drug Release Kinetics from Adipic Dihydrazide-Crosslinked Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of drug release kinetics from matrices crosslinked with adipic dihydrazide (ADH) and other commonly used crosslinking agents. Understanding the influence of the crosslinker on the drug release profile is critical for the rational design of controlled drug delivery systems. This document summarizes quantitative data, presents detailed experimental protocols, and visualizes key concepts to aid in the selection of appropriate crosslinking strategies.

Introduction to this compound in Drug Delivery

This compound (ADH) is a homobifunctional crosslinking agent that reacts with carboxylic acid groups, often on polysaccharides like hyaluronic acid, in the presence of a carbodiimide (B86325) such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). This reaction forms stable amide bonds, creating a hydrogel network suitable for encapsulating and controlling the release of therapeutic agents. ADH is favored for its biocompatibility and the stability of the resulting crosslinks. The degree of crosslinking can be modulated by adjusting the concentrations of ADH and the polymer, which in turn influences the matrix's swelling behavior, degradation rate, and, consequently, the drug release kinetics.

Comparative Analysis of Drug Release Kinetics

The choice of crosslinking agent significantly impacts the drug release profile from a hydrogel matrix. This section compares the performance of ADH-crosslinked matrices with those prepared using other common crosslinkers like genipin (B1671432) and glutaraldehyde.

This compound vs. Genipin and Disulfide Crosslinkers

A study on chitosan (B1678972) hydrogels investigated the loading and release of three different drugs (thymoquinone, gefitinib, and erlotinib) from matrices crosslinked with genipin and disulfide, alongside linear (non-crosslinked) chitosan. The results highlighted that genipin-crosslinked systems provided stable loading and release for all three drugs, while disulfide-crosslinked systems were generally less favorable[1][2]. Genipin is a natural crosslinker known for its low cytotoxicity compared to synthetic agents.

Table 1: Comparison of Drug Loading and Release from Chitosan Hydrogels with Different Crosslinkers [1][2]

CrosslinkerDrugDrug Loading CapacityDrug Release RateStability of Release
Genipin ThymoquinoneModerateHighStable
Erlotinib HClHighHighStable
GefitinibModerateHighStable
Disulfide ThymoquinoneHighLowFluctuates
Erlotinib HClHighModerateFluctuates
GefitinibHighLowStable
Linear (None) ThymoquinoneLowHighFluctuates
Erlotinib HClLowHighFluctuates
GefitinibLowHighStable

Note: This table is a qualitative summary based on the findings of the cited study. "High" and "Low" are relative terms for comparison within this specific experiment.

Drug Release from this compound-Crosslinked Hyaluronic Acid Microspheres

A study focusing on cephalexin-loaded hyaluronic acid (HA) microspheres crosslinked with ADH demonstrated the influence of pH on drug entrapment and release. The formulation prepared at pH 4 (F2B) exhibited the highest entrapment efficiency and a sustained release profile, with over 90% of the drug released within 12 hours[3].

Table 2: Performance of ADH-Crosslinked Hyaluronic Acid Microspheres for Cephalexin Delivery [3]

FormulationPreparation pHEntrapment Efficiency (%)Cumulative Drug Release at 12 hours (%)
F2A264.56> 90
F2B474.66> 90
F2C547.38> 90
F2D620.56> 90

Experimental Protocols

This section provides detailed methodologies for key experiments related to the preparation and characterization of drug-loaded crosslinked matrices.

Preparation of ADH-Crosslinked Hyaluronic Acid Microspheres

This protocol is adapted from a study on cephalexin-loaded microspheres[3].

Materials:

  • Hyaluronic Acid (HA)

  • This compound (ADH)

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Cephalexin (or other model drug)

  • Light liquid paraffin (B1166041)

  • Span 80

  • Isopropyl alcohol (IPA)

  • 0.1N HCl

Procedure:

  • Emulsion Formation: A solution of hyaluronic acid and the drug is prepared in deionized water. This aqueous phase is then dispersed in a light liquid paraffin phase containing Span 80 as a surfactant, forming a water-in-oil (w/o) emulsion.

  • First Crosslinking: EDC is added to the emulsion to activate the carboxylic acid groups of HA.

  • Second Crosslinking with ADH: A solution of ADH and EDC in 90% IPA is prepared. The previously formed microspheres are collected and resuspended in this solution. The pH is adjusted using 0.1N HCl to initiate the crosslinking reaction between the activated HA and ADH. The mixture is stirred for 24 hours.

  • Washing and Drying: The crosslinked microspheres are collected by centrifugation and washed multiple times with 90% IPA to remove any residual oil and unreacted reagents. The final product is then dried.

In Vitro Drug Release Study

Apparatus: USP Dissolution Apparatus II (Paddle type)

Method:

  • An amount of microspheres equivalent to a specific dose of the drug is placed in the dissolution vessel containing a known volume of release medium (e.g., phosphate (B84403) buffer pH 7.4).

  • The apparatus is maintained at 37 ± 0.5 °C with a constant paddle speed (e.g., 100 rpm).

  • At predetermined time intervals, aliquots of the release medium are withdrawn.

  • An equal volume of fresh, pre-warmed release medium is immediately added to maintain a constant volume.

  • The concentration of the drug in the collected samples is determined using a suitable analytical method, such as UV-Vis spectrophotometry at the drug's maximum absorbance wavelength.

  • The cumulative percentage of drug released is calculated and plotted against time.

Visualizing Experimental Workflows and Structures

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.

Experimental Workflow for Drug Release Kinetics Study

G cluster_prep Matrix Preparation cluster_release In Vitro Release Study cluster_data Data Analysis polymer Polymer Solution (e.g., Hyaluronic Acid) drug Drug Loading polymer->drug crosslinker Addition of Crosslinker (e.g., ADH + EDC) drug->crosslinker formation Matrix Formation (e.g., Microspheres) crosslinker->formation dissolution Dissolution Apparatus formation->dissolution sampling Periodic Sampling dissolution->sampling analysis Spectrophotometric Analysis sampling->analysis kinetics Kinetic Modeling analysis->kinetics

Caption: Workflow for preparing crosslinked matrices and evaluating drug release kinetics.

This compound Crosslinking Mechanism

G HA Polymer with Carboxylic Acid (e.g., Hyaluronic Acid) Crosslinked_Matrix Crosslinked Matrix (Stable Amide Bond) HA->Crosslinked_Matrix label_plus1 + ADH This compound (H2N-NH-CO-(CH2)4-CO-NH-NH2) ADH->Crosslinked_Matrix label_plus2 + EDC EDC (Carbodiimide) Byproduct Urea Byproduct EDC->Byproduct label_arrow Reaction

Caption: Schematic of the ADH crosslinking reaction with a polymer containing carboxylic acid groups.

Conclusion

This compound is a valuable crosslinking agent for the development of hydrogel-based drug delivery systems. The extent of crosslinking, influenced by factors such as pH, directly controls the drug entrapment efficiency and release kinetics. When compared to other crosslinkers like genipin, the choice of agent can significantly alter the drug loading and release characteristics of the matrix. The data and protocols presented in this guide offer a foundation for researchers to make informed decisions in the design and optimization of controlled-release formulations. Further direct comparative studies are warranted to fully elucidate the relative performance of ADH against a broader range of crosslinking agents for various polymer and drug combinations.

References

A Comparative Guide to the In Vivo Performance of Adipic Dihydrazide-Crosslinked Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo performance of tissue engineering scaffolds is critically dependent on the crosslinking agent used to stabilize the biomaterial matrix. Adipic dihydrazide (ADH), a homobifunctional crosslinker, is frequently employed to form stable hydrazone bonds with aldehyde groups on oxidized polysaccharides or to couple with carboxyl groups on proteins and polysaccharides via carbodiimide (B86325) chemistry. This guide provides an objective comparison of the in-vivo performance of ADH-crosslinked scaffolds against common alternatives, supported by experimental data.

Comparative In Vivo Performance of Crosslinking Agents

The selection of a crosslinking agent significantly impacts the biocompatibility, degradation kinetics, and mechanical properties of a scaffold in a biological environment. While direct head-to-head in vivo comparative studies for all crosslinkers are limited, this section synthesizes available data to provide a comparative overview.

Table 1: In Vivo Performance Comparison of Common Crosslinking Agents

Crosslinking AgentBiocompatibility & Inflammatory ResponseDegradation ProfileIn Vivo Mechanical PropertiesKey AdvantagesKey Disadvantages
This compound (ADH) Generally good biocompatibility with a mild inflammatory response.[1]Biodegradable through hydrolysis of hydrazone bonds. Degradation rate can be tailored.Moderate mechanical stiffness.Low cytotoxicity, water-soluble, forms dynamic covalent bonds.Can be immunogenic in some applications.
Genipin Good biocompatibility with a lower inflammatory response compared to glutaraldehyde.[2]Slower degradation rate compared to non-crosslinked scaffolds, offering good biostability.[2]Increases mechanical strength and stiffness of scaffolds.[2]Natural origin, low cytotoxicity.[2]Can cause a blueish discoloration of the tissue.
EDC/NHS Generally considered biocompatible as it is a "zero-length" crosslinker that is not incorporated into the final scaffold.[3]Increases resistance to enzymatic degradation.[3]Improves mechanical properties of collagen scaffolds.[3]Not incorporated into the scaffold, minimizing potential long-term toxicity.Can alter cell-integrin interactions with collagen.
BDDE Favorable biocompatibility, though may elicit a slightly higher inflammatory response than PEGDE.[4]Slower degradation than non-crosslinked HA, but generally faster than DVS-crosslinked scaffolds.[5]Provides stable crosslinking for hyaluronic acid fillers.Long history of clinical use in dermal fillers.Residual unreacted crosslinker can be a concern.
DVS Good biocompatibility.More resistant to degradation compared to BDDE, offering longer in vivo persistence.[5]Creates stiffer hydrogels compared to BDDE at similar concentrations.Provides long-term stability.Higher potential for adverse reactions if not fully reacted.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are representative protocols for key in vivo assessments of scaffold performance.

Subcutaneous Implantation of Hydrogel Scaffolds in a Mouse Model

This protocol describes the subcutaneous implantation of a pre-formed hydrogel scaffold to assess its in vivo biocompatibility and degradation.

  • Animal Model: 8-10 week old female C57BL/6 mice.

  • Anesthesia: Anesthetize the mouse using isoflurane (B1672236) (2-3% in oxygen).

  • Surgical Preparation: Shave the dorsal surface and disinfect the skin with 70% ethanol (B145695) and povidone-iodine.

  • Incision: Make a small (~1 cm) incision through the skin on the dorsal midline.

  • Subcutaneous Pocket Formation: Use blunt dissection with forceps to create a subcutaneous pocket on one side of the incision.

  • Scaffold Implantation: Place a sterile, pre-formed hydrogel scaffold (e.g., 5 mm diameter, 2 mm thickness) into the subcutaneous pocket.

  • Wound Closure: Close the incision with surgical sutures or staples.

  • Post-operative Care: Administer analgesics as required and monitor the animal for signs of infection or distress.

  • Explantation and Analysis: At predetermined time points (e.g., 1, 4, and 12 weeks), euthanize the mice and explant the scaffold along with the surrounding tissue. The explanted tissue can then be processed for histological analysis (e.g., H&E staining, Masson's trichrome staining, immunohistochemistry for inflammatory markers) and the remaining scaffold material can be analyzed for degradation (e.g., weight loss, molecular weight analysis).[6]

Histological Analysis of Explanted Scaffolds

This protocol outlines the steps for preparing and staining explanted tissue containing the scaffold for microscopic evaluation.

  • Fixation: Immediately fix the explanted tissue in 10% neutral buffered formalin for 24-48 hours.

  • Processing: Dehydrate the fixed tissue through a graded series of ethanol, clear with xylene, and embed in paraffin (B1166041) wax.

  • Sectioning: Cut 5 µm thick sections from the paraffin-embedded blocks using a microtome.

  • Staining:

    • Hematoxylin and Eosin (H&E) Staining: For general assessment of tissue morphology, cell infiltration, and inflammatory response.

    • Masson's Trichrome Staining: To visualize collagen deposition and fibrosis around the implant.

    • Immunohistochemistry: To identify specific cell types (e.g., macrophages using CD68 antibody, T-cells using CD3 antibody) and signaling molecules involved in the host response.

  • Microscopy and Analysis: Examine the stained sections under a light microscope. The inflammatory response, fibrous capsule formation, neovascularization, and scaffold degradation can be qualitatively and quantitatively assessed.

Visualizing Key Processes

Diagrams generated using Graphviz (DOT language) to illustrate relevant workflows and biological pathways.

G Experimental Workflow for In Vivo Scaffold Evaluation cluster_0 Scaffold Preparation cluster_1 In Vivo Implantation cluster_2 Explantation & Analysis cluster_3 Data Interpretation a Polymer Solution b Crosslinker Addition (e.g., ADH) a->b c Hydrogel Formation b->c d Subcutaneous Implantation in Mouse Model c->d e Post-operative Monitoring d->e f Tissue Explantation e->f g Histological Analysis f->g h Degradation Analysis f->h i Mechanical Testing f->i j Comparison of Performance Metrics g->j h->j i->j

Caption: Workflow for in vivo evaluation of crosslinked scaffolds.

G Host Response to Implanted Biomaterial cluster_0 Initial Events cluster_1 Acute Inflammation cluster_2 Chronic Inflammation cluster_3 Fibrosis & Resolution a Biomaterial Implantation b Protein Adsorption (Vroman Effect) a->b c Neutrophil Recruitment b->c d Complement Activation b->d e Macrophage Infiltration c->e d->e f Foreign Body Giant Cell Formation e->f g Fibroblast Proliferation f->g h Fibrous Capsule Formation g->h i Tissue Remodeling / Scaffold Degradation h->i

Caption: General signaling cascade of the host response to biomaterials.[7][8]

References

A Comparative Analysis of Adipic Dihydrazide and Carbodiimide Crosslinkers for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the rapidly evolving fields of drug development, tissue engineering, and biomaterials science, the choice of a crosslinking agent is critical to the functional success and biocompatibility of the final product. This guide provides a detailed comparative analysis of two widely used crosslinkers: adipic dihydrazide (ADH) and carbodiimide (B86325) (CDI), with a focus on 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). This publication aims to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their specific applications.

Executive Summary

This compound (ADH) and carbodiimides (like EDC) are both extensively used to form stable crosslinks in biopolymer networks such as hydrogels. However, they operate via distinct chemical mechanisms, resulting in different bond types with varying stability, biocompatibility profiles, and impact on cellular interactions. ADH, a homobifunctional crosslinker, reacts with aldehyde or ketone groups to form hydrazone linkages, which can be pH-sensitive. In contrast, EDC is a "zero-length" crosslinker that facilitates the formation of highly stable amide bonds between carboxyl and amine groups, without being incorporated into the final structure.[1]

This guide presents a side-by-side comparison of their reaction chemistry, performance metrics, and biological implications, supported by experimental data and detailed protocols.

Chemical Reaction Mechanisms

The fundamental difference between ADH and CDI crosslinkers lies in their reaction chemistry.

This compound (ADH): ADH is a symmetrical molecule with two hydrazide functional groups (-CONHNH₂).[2] It acts as a nucleophile, reacting with electrophilic carbonyl groups (aldehydes and ketones) to form a hydrazone bond (C=N-NH-C=O). This reaction is often catalyzed under acidic conditions (pH 4.5-5.0) and can proceed at room temperature.[3][4] The reaction with ADH is particularly useful in crosslinking oxidized polysaccharides or polymers functionalized with carbonyl groups.

dot

Figure 1: ADH crosslinking mechanism.

Carbodiimide (EDC/NHS): EDC is a water-soluble carbodiimide that activates carboxyl groups (-COOH) to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine (-NH₂) to form a stable amide bond (-CO-NH-). To improve the efficiency of the reaction and the stability of the intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often used.[5] NHS reacts with the O-acylisourea intermediate to form a more stable NHS-ester, which then reacts with the amine. This is termed a "zero-length" crosslinker because EDC itself is not incorporated into the final crosslink. The optimal pH for the initial activation step is typically between 4.5 and 6.0, while the subsequent amidation is more efficient at a pH of 7.2-8.0.[1][6]

dot

Figure 2: EDC/NHS crosslinking mechanism.

Performance Comparison: A Data-Driven Overview

The choice between ADH and CDI often depends on the desired properties of the final biomaterial, such as stability, mechanical strength, and biocompatibility. The following tables summarize key performance metrics based on available experimental data.

Table 1: Reaction Conditions and Bond Characteristics

ParameterThis compound (ADH)Carbodiimide (EDC/NHS)
Functional Groups Targeted Aldehydes, KetonesCarboxyls, Primary Amines
Resulting Bond HydrazoneAmide
Optimal pH 4.5 - 5.0 for reaction4.5 - 6.0 (activation), 7.2 - 8.0 (coupling)[1][6]
Reaction Temperature Room temperature to 37°CRoom temperature
Byproducts WaterUrea (B33335) derivative, NHS
Bond Stability pH-sensitive, reversible under acidic conditions[7]Highly stable, resistant to hydrolysis[8]
Half-life of Bond Hours to days depending on pH and structure[9]Estimated to be hundreds of years under physiological conditions[10][11]

Table 2: Comparative Performance in Hydrogel Scaffolds

PropertyThis compound (ADH)Carbodiimide (EDC/NHS)
Crosslinking Efficiency Dependent on the degree of oxidation of the polymerHigh, can be tuned by varying EDC/NHS concentration[12]
Mechanical Strength Generally forms softer, more elastic hydrogelsCan produce mechanically robust and stiff hydrogels[12]
In Vivo Degradation Degradation rate can be tailored by pH-sensitivity of the hydrazone bondSlower degradation, dependent on enzymatic activity[13][14]
Cytotoxicity Generally considered non-toxic[2]Potential for cytotoxicity if unreacted crosslinkers are not removed[9]
Biocompatibility Good biocompatibility reported in various studies[15]Good biocompatibility after thorough washing to remove byproducts[13][15]

Impact on Cellular Signaling: The Case of Integrin Binding

The crosslinking chemistry can significantly influence the biological activity of a scaffold by altering the presentation of cell-binding motifs. EDC/NHS crosslinking of collagen, for instance, has been shown to affect integrin-mediated cell adhesion. Integrins are cell surface receptors crucial for cell-matrix interactions, and their binding to collagen is often dependent on the recognition of specific amino acid sequences containing glutamic or aspartic acid. As EDC/NHS targets the carboxyl groups of these acidic amino acids, the crosslinking process can mask these binding sites, leading to reduced integrin-specific cell adhesion.[12][16]

dot

Integrin_Signaling cluster_native Native Collagen cluster_crosslinked EDC/NHS Crosslinked Collagen Integrin_Native Integrin αβ Collagen_Native Collagen Fiber (exposed carboxyl groups) Integrin_Native->Collagen_Native Binding Cell_Adhesion_Native Normal Cell Adhesion & Signaling Collagen_Native->Cell_Adhesion_Native Integrin_Crosslinked Integrin αβ Collagen_Crosslinked Crosslinked Collagen (masked carboxyl groups) Integrin_Crosslinked->Collagen_Crosslinked Binding Inhibited Cell_Adhesion_Crosslinked Reduced Cell Adhesion & Altered Signaling Collagen_Crosslinked->Cell_Adhesion_Crosslinked

Figure 3: Effect of EDC/NHS crosslinking on integrin binding.

For ADH-crosslinked materials, the impact on specific signaling pathways is less characterized. However, as ADH targets different functional groups, it is plausible that it may have a different effect on cell-matrix interactions compared to EDC/NHS. Further research is needed to elucidate the specific cellular responses to ADH-crosslinked scaffolds.

Experimental Protocols

Detailed and optimized protocols are essential for reproducible and effective crosslinking. Below are representative protocols for both ADH and EDC/NHS crosslinking of common biomaterials.

Protocol for ADH Crosslinking of Oxidized Hyaluronic Acid

This protocol is adapted from methodologies for creating hydrazone-crosslinked hydrogels.

dot

Figure 4: Experimental workflow for ADH crosslinking.

Materials:

Procedure:

  • Oxidation of Hyaluronic Acid: Dissolve hyaluronic acid in deionized water to the desired concentration. Add a molar excess of sodium periodate and stir the solution in the dark at room temperature for a specified time to achieve the desired degree of oxidation.

  • Quenching and Purification: Stop the oxidation reaction by adding ethylene glycol. Purify the oxidized hyaluronic acid (oHA) by dialysis against deionized water for several days, followed by lyophilization.

  • Crosslinking: Dissolve the lyophilized oHA and ADH separately in acetate buffer (pH 5.0). Mix the two solutions at a predetermined molar ratio of aldehyde groups on oHA to hydrazide groups on ADH.

  • Gelation: Allow the mixture to incubate at 37°C. Gelation time will vary depending on the concentrations and degree of oxidation.

  • Final Washing: Once the hydrogel is formed, wash it extensively with deionized water to remove any unreacted ADH.

Protocol for EDC/NHS Crosslinking of Collagen

This protocol provides a general framework for crosslinking collagen scaffolds.

Materials:

  • Collagen solution or scaffold

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (pH 5.0-6.0)

  • Phosphate-buffered saline (PBS) (pH 7.4)

Procedure:

  • Collagen Preparation: Prepare a collagen solution or pre-formed scaffold in MES buffer.

  • Activation Solution: Prepare a fresh solution of EDC and NHS in MES buffer. The molar ratio of EDC:NHS:carboxyl groups on collagen is a critical parameter to optimize.

  • Activation Step: Immerse the collagen scaffold or add the EDC/NHS solution to the collagen solution. Allow the activation reaction to proceed for a defined period (e.g., 1-4 hours) at room temperature with gentle agitation.

  • Washing: After activation, wash the scaffold thoroughly with PBS (pH 7.4) to remove unreacted EDC, NHS, and the urea byproduct. This step is crucial to minimize cytotoxicity.

  • Final Product: The crosslinked collagen scaffold is now ready for further use, such as cell seeding or in vivo implantation.

Conclusion and Future Directions

Both this compound and carbodiimide crosslinkers offer robust and versatile methods for the fabrication of biomaterials. The choice between them should be guided by the specific requirements of the application.

  • ADH is advantageous for creating hydrogels with tunable degradation based on the pH-sensitivity of the hydrazone bond, making it suitable for certain drug delivery systems where a triggered release is desired. Its reaction at room temperature and generally good biocompatibility are also favorable characteristics.

  • EDC/NHS provides a means to form highly stable amide crosslinks, resulting in mechanically stronger and more durable biomaterials. This makes it a preferred choice for applications requiring long-term stability, such as tissue engineering scaffolds for load-bearing applications. However, careful consideration must be given to the potential for altering cell-binding motifs and the necessity of thorough purification to ensure biocompatibility.

Future research should focus on direct, quantitative comparisons of these crosslinkers within the same experimental systems to provide a clearer understanding of their relative performance. Furthermore, a deeper investigation into the influence of ADH crosslinking on cellular signaling pathways will be invaluable for the rational design of bioactive scaffolds.

Contact: [Insert Contact Information]

###

References

A Comparative Guide to Adipic Dihydrazide Crosslinking Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical step in the development of robust and biocompatible materials. Adipic dihydrazide (ADH) has emerged as a popular crosslinker, particularly for water-based systems, due to its favorable safety profile and efficiency. This guide provides an objective comparison of ADH's performance against other common crosslinking agents, supported by experimental data and detailed protocols.

Performance Comparison of Crosslinking Agents

The efficiency of a crosslinking agent can be assessed through various parameters, including its effect on the mechanical properties, biocompatibility, and degradation rate of the resulting biomaterial. The following tables summarize the performance of this compound (ADH) in comparison to other widely used crosslinkers such as Glutaraldehyde, Genipin (B1671432), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-Hydroxysuccinimide (NHS).

Table 1: Comparison of Mechanical Properties

CrosslinkerPolymer SystemTensile ModulusUltimate Tensile Strength (UTS)Elongation at Break
ADH Collagen/Hyaluronic AcidIncreased stability observed[1]--
Glutaraldehyde Bovine PericardiumComparable to Genipin[2]Generally higher than natural crosslinkersDecreased
Genipin Bovine PericardiumComparable to Glutaraldehyde[2]Slightly lower than Glutaraldehyde[2]-
EDC/NHS Collagen FilmsUp to 2000% increase[3]Up to 400% increase[3]Up to 85% reduction[3]

Table 2: Biocompatibility and Cytotoxicity

CrosslinkerCell TypeBiocompatibility/Cell ViabilityCytotoxicity Level
ADH Mesenchymal stem cells, MC3T3, L929Biocompatible[4]Low
Glutaraldehyde Rat Osteoblasts-High (Cytotoxicity Level III)[5]
Genipin Rat OsteoblastsSuperior to Glutaraldehyde[5]Low (Cytotoxicity Level I)[5]
EDC/NHS Human Dermal FibroblastsDecreased cell proliferation at higher concentrations[3]Moderate, concentration-dependent

Table 3: In Vitro Degradation

CrosslinkerPolymer SystemDegradation Rate
ADH Hyaluronic AcidIncreased stability and slower degradation[6]
Glutaraldehyde Gelatin MicrospheresDegraded in ~21 days[5]
Genipin Gelatin MicrospheresSlower degradation than Glutaraldehyde (~28 days)[5]
EDC/NHS Collagen FibersSignificantly reduced compared to non-crosslinked material[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings. Below are protocols for key experiments related to the evaluation of ADH crosslinking.

Protocol 1: Preparation of ADH Cross-linked Hyaluronic Acid (HA) Microspheres

This protocol describes the preparation of HA microspheres cross-linked with ADH for applications such as sustained drug delivery.[8][9]

Materials:

  • Hyaluronic Acid (HA)

  • This compound (ADH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Light liquid paraffin (B1166041)

  • Span 80

  • Isopropyl alcohol (IPA)

  • 0.1N Hydrochloric acid (HCl)

Procedure:

  • Prepare a solution of HA in distilled water.

  • Add the drug to be encapsulated to the HA solution.

  • In a separate beaker, prepare a solution of Span 80 in light liquid paraffin.

  • Slowly add the HA-drug solution to the liquid paraffin solution while stirring to form a water-in-oil emulsion.

  • After emulsification, add IPA to precipitate the microspheres.

  • Collect the microspheres by centrifugation and wash them with IPA to remove any remaining oil.

  • Resuspend the microspheres in a solution of ADH and EDCI in 90% IPA.

  • Adjust the pH of the mixture with 0.1N HCl to initiate the crosslinking reaction.

  • Continue stirring for a specified period to allow for complete crosslinking.

  • Collect the cross-linked microspheres by centrifugation, wash with IPA, and dry.

Protocol 2: Determination of ADH Crosslinking Effect on Polysaccharides

This method allows for the quantification of ADH involved in crosslinking polysaccharides.[10][11]

Materials:

  • Carboxymethylated polysaccharide

  • This compound (ADH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 2,4,6-trinitrobenzenesulfonic acid (TNBS)

Procedure:

  • Derivatization: React the carboxymethylated polysaccharide with varying amounts of ADH in the presence of EDC.

  • Elemental Analysis: Determine the total amount of ADH bound to the polysaccharide through elemental analysis (e.g., nitrogen content).

  • TNBS Assay: Use a colorimetric TNBS assay to determine the amount of ADH that has only one of its hydrazide groups reacted with the polysaccharide (i.e., not involved in crosslinking).

  • Calculation: The difference between the total bound ADH (from elemental analysis) and the non-crosslinking ADH (from the TNBS assay) provides the amount of ADH that has formed crosslinks.

Visualizing Crosslinking Concepts

Diagrams can effectively illustrate complex processes and relationships. The following visualizations were created using the Graphviz DOT language.

Crosslinking_Mechanism cluster_0 Keto-Hydrazide Crosslinking Polymer Polymer with Ketone Groups (e.g., DAAM) Hydrazone_Bond Hydrazone Bond Formation (C=N-NH-CO) Polymer->Hydrazone_Bond Reaction at Ketone Site ADH This compound (H2N-NH-CO-(CH2)4-CO-NH-NH2) ADH->Hydrazone_Bond Reaction of Hydrazide Group Crosslinked_Network Crosslinked Polymer Network Hydrazone_Bond->Crosslinked_Network Formation of 3D Network

Caption: Keto-hydrazide crosslinking mechanism of ADH.

Experimental_Workflow cluster_workflow Workflow for Evaluating Crosslinker Efficiency cluster_characterization Characterization cluster_biocompatibility Biocompatibility Assessment start Select Polymer and Crosslinking Agent fabrication Fabricate Biomaterial (e.g., hydrogel, scaffold) start->fabrication mechanical Mechanical Testing (Tensile, Compression) fabrication->mechanical physicochemical Physicochemical Analysis (Swelling, Degradation) fabrication->physicochemical morphological Morphological Analysis (SEM) fabrication->morphological cytotoxicity Cytotoxicity Assays (MTT, Live/Dead) fabrication->cytotoxicity cell_interaction Cell Adhesion and Proliferation Studies fabrication->cell_interaction analysis Data Analysis and Comparison mechanical->analysis physicochemical->analysis morphological->analysis cytotoxicity->analysis cell_interaction->analysis conclusion Conclusion on Crosslinking Efficiency analysis->conclusion

Caption: General experimental workflow for crosslinker evaluation.

Logical_Relationship cluster_logic Influence of Crosslinking on Cell Behavior cluster_properties Altered Properties cluster_responses Cellular Responses Crosslinker Crosslinker (e.g., ADH) Properties Biomaterial Properties Crosslinker->Properties modifies Stiffness Increased Stiffness Degradation Slower Degradation Topography Altered Surface Topography CellBehavior Cellular Response Stiffness->CellBehavior influences Degradation->CellBehavior influences Topography->CellBehavior influences Adhesion Cell Adhesion Proliferation Cell Proliferation Differentiation Cell Differentiation

Caption: Impact of crosslinking on cellular responses.

References

Safety Operating Guide

Proper Disposal of Adipic Dihydrazide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Adipic dihydrazide is a versatile chemical crosslinking agent utilized in various research and development applications. As a substance considered hazardous, its proper disposal is crucial to ensure personnel safety and environmental protection.[1] This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste in a laboratory setting.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This chemical can be harmful if swallowed and may cause irritation to the eyes, respiratory system, and skin.[1][2][3]

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye ProtectionChemical safety goggles or glasses with side-shields.
Hand ProtectionProtective gloves (e.g., nitrile rubber).
Body ProtectionLab coat or other impervious clothing.
Respiratory ProtectionUse in a well-ventilated area. If dust is generated, an approved dust respirator is necessary.[2]

Step-by-Step Disposal Protocol

Adherence to local, state, and federal regulations is mandatory for all waste disposal.[1][2] The following protocol outlines the general steps for the proper disposal of this compound.

1. Waste Collection and Segregation:

  • Collect waste this compound, including contaminated materials (e.g., weighing paper, gloves, wipes), in a designated, clearly labeled, and sealed container.

  • Avoid mixing this compound waste with other chemical waste streams, especially incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][4]

2. Spill Management:

  • In the event of a minor spill, first, remove all sources of ignition.[1]

  • Carefully sweep or vacuum up the spilled solid, ensuring to minimize dust generation.[1][4][5] Do not use dry sweeping methods that can create airborne dust.

  • Place the collected material into a suitable, labeled container for disposal.[1][4]

  • For major spills, evacuate the area and alert emergency responders.[1]

3. Container Management:

  • For empty containers, ensure they are managed properly as they may contain residual dust. Do not cut, drill, grind, or weld on or near empty containers.[1]

  • To prevent reuse, it is recommended to puncture empty containers before disposal.[1][5]

4. Final Disposal:

  • All disposal methods must comply with federal, state, and local regulations.[2]

  • Consult with your institution's Environmental Health and Safety (EHS) department or a licensed waste management contractor to determine the appropriate disposal route.

  • Common disposal options may include incineration at a permitted facility or secure landfilling.[1] Recycling may also be an option; consult the manufacturer for possibilities.[1]

Environmental Hazards and Considerations

This compound is recognized as being harmful or toxic to aquatic life with long-lasting effects.[1][6][7] Therefore, it is critical to prevent its release into the environment. Do not dispose of this compound down the drain or in the regular trash.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

AdipicDihydrazideDisposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect Waste in a Designated, Labeled Container ppe->collect check_spill Is it a Spill? collect->check_spill minor_spill Minor Spill Procedure: - Remove ignition sources - Sweep/vacuum carefully - Place in waste container check_spill->minor_spill Yes, Minor major_spill Major Spill Procedure: - Evacuate area - Alert Emergency Responders check_spill->major_spill Yes, Major segregate Segregate from Incompatible Materials check_spill->segregate No minor_spill->segregate consult_ehs Consult Institutional EHS or Licensed Waste Contractor segregate->consult_ehs transport Arrange for Pickup by Certified Waste Hauler consult_ehs->transport end End: Proper Disposal transport->end

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Adipic Dihydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols for the handling and disposal of Adipic dihydrazide are critical for ensuring a secure laboratory environment. This guide provides immediate, operational, and logistical information for researchers, scientists, and drug development professionals. Adherence to these procedures is paramount to minimize exposure and mitigate potential hazards.

When working with this compound, a key principle is the consistent use of appropriate personal protective equipment (PPE). Engineering controls, such as fume hoods and adequate ventilation, are the first line of defense, but the use of PPE provides a crucial barrier against direct contact.[1][2] The following sections detail the necessary PPE, operational procedures, and disposal plans to ensure the safe handling of this compound.

Engineering Controls

Before handling this compound, ensure that engineering controls are in place and functioning correctly.[2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the generation and accumulation of dust.[1][3][4] Eyewash stations and safety showers must be readily accessible in the immediate work area.[3][5]

Personal Protective Equipment (PPE) Selection and Use

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Applicable Standards
Eye and Face Protection Wear tightly fitting safety goggles or chemical safety glasses with side-shields.[1][6]OSHA 29 CFR 1910.133, European Standard EN166[1][3][6]
Skin Protection - Gloves: Wear appropriate protective gloves. Inspect gloves prior to use and wash hands thoroughly after handling. For prolonged or frequently repeated contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is recommended. For brief contact, a glove with a protection class of 3 or higher (breakthrough time > 60 minutes) is recommended.[7] - Clothing: Wear appropriate protective clothing to prevent skin exposure, such as a lab coat or long-sleeved clothing.[1][8] Fire/flame resistant and impervious clothing should be considered for larger quantities or specific applications.[6]EU Directive 89/686/EEC, European Standard EN 374[6][7]
Respiratory Protection A respirator is required when dusts are generated or if exposure limits are exceeded.[9] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 standards or European Standard EN 149 should be followed.[1][3] For small-scale laboratory use, a NIOSH/MSHA or European Standard EN 149:2001 approved respirator may be used.[8] In case of large spills or emergencies, a self-contained breathing apparatus (SCBA) may be necessary.[3][8]OSHA 29 CFR 1910.134, ANSI Z88.2, European Standard EN 149[1][3][8]

Operational Plan for Handling this compound

A systematic approach is essential for the safe handling of this compound. The following workflow outlines the key steps from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds Review Safety Data Sheet (SDS) prep_ppe Select and Inspect PPE prep_sds->prep_ppe prep_workspace Prepare Workspace (Ventilation, Emergency Equipment) prep_ppe->prep_workspace handling_weigh Weigh/Measure this compound in Ventilated Area prep_workspace->handling_weigh Proceed when ready handling_procedure Perform Experimental Procedure handling_weigh->handling_procedure post_decontaminate Decontaminate Work Surfaces handling_procedure->post_decontaminate Procedure complete post_ppe Remove and Dispose of Contaminated PPE post_decontaminate->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Figure 1. Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.

  • Chemical Waste: Unused this compound and waste from experiments should be collected in a suitable, labeled, and closed container for disposal.[1] All waste must be handled in accordance with local, state, and federal regulations.[7] Do not allow the chemical to enter drains or waterways.[4][6]

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be placed in a sealed bag and disposed of as chemical waste.[7] Do not launder contaminated clothing with regular laundry.[1]

By implementing these safety and logistical measures, researchers can confidently handle this compound while prioritizing personal and environmental safety, thereby fostering a culture of trust and responsibility in the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adipic dihydrazide
Reactant of Route 2
Adipic dihydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.